Technical Documentation Center

Ethane-1,1,2,2-d4 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethane-1,1,2,2-d4
  • CAS: 3681-29-6

Core Science & Biosynthesis

Foundational

Ethane-1,1,2,2-d4 in Analytical Chemistry: A Senior Scientist's Guide to Physicochemical Properties and Isotopic Workflows

Executive Summary & Mechanistic Significance As a Senior Application Scientist in isotopic labeling and analytical chemistry, I approach standard reference materials not just as static reagents, but as active variables i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Significance

As a Senior Application Scientist in isotopic labeling and analytical chemistry, I approach standard reference materials not just as static reagents, but as active variables in experimental design. Ethane-1,1,2,2-d4 (CAS: 3681-29-6) is a symmetrically deuterated stable isotope of ethane with the linear formula HCD₂CD₂H[1].

In drug development and environmental trace analysis, the value of Ethane-1,1,2,2-d4 lies in its highly specific M+4 mass shift [1]. This shift provides a unique mass signature that allows for the absolute quantification of volatile organic compounds (VOCs) in complex mixtures without cross-talk from endogenous, unlabeled ethane (m/z 30) or natural ¹³C background noise[2]. By understanding the causality behind its physicochemical properties, researchers can design self-validating analytical systems that guarantee data integrity.

Physicochemical Profiling

To utilize Ethane-1,1,2,2-d4 effectively, one must understand how its physical properties dictate handling and experimental parameters. The table below synthesizes quantitative data with the underlying causality of how these metrics influence laboratory workflows.

PropertyValueCausality / Analytical Significance
CAS Number 3681-29-6Unique registry identifier for the 1,1,2,2-d4 isotopologue[1].
Linear Formula HCD₂CD₂HSymmetrical deuteration simplifies spectral interpretation and kinetic modeling[1].
Molecular Weight 34.09 g/mol Provides a distinct M+4 mass shift against endogenous ethane (30.07 g/mol )[1].
Boiling Point -88 °CDictates gas-phase handling; requires cryogenic trapping for GC focusing[2].
Melting Point -172 °CRelevant for deep-cryo vacuum line transfers and sample recovery[2].
Vapor Pressure 37.95 mmHg (21.1 °C)High volatility necessitates gas-tight syringes for standard preparation[3].
Isotopic Purity ≥99 atom % DEnsures minimal unlabeled background noise during MS quantification[1].
Flash Point -135 °CExtremely flammable (H220); requires strict exclusion of ignition sources[3].

Analytical Modalities: The Causality of Choice

Nuclear Magnetic Resonance (NMR) Spectroscopy

When studying reaction mechanisms or kinetics involving ethane derivatives, researchers often default to ¹H NMR. However, in complex reaction mixtures containing Ethane-1,1,2,2-d4, both ¹H and ²H NMR suffer from severe line broadening due to inadequate resolution caused by ¹H-¹H and ²H-²H homonuclear couplings[2].

The Scientific Choice:¹³C NMR with dual ¹H and ²H broad-band decoupling is the definitive method of choice[2]. By collapsing the complex multiplets into sharp singlets, we maximize the signal-to-noise ratio. The primary and secondary isotope substitution effects on the ¹³C chemical shift can then be mathematically correlated to identify individual components unambiguously[2].

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, Ethane-1,1,2,2-d4 acts as an ideal surrogate standard. Because it shares the exact same physicochemical interactions with the stationary phase as natural ethane, it co-elutes chromatographically. However, the mass spectrometer easily resolves the M+4 mass shift (m/z 34)[1]. This allows us to use Isotope Dilution Mass Spectrometry (IDMS), a self-validating technique where the ratio of the analyte to the isotopically labeled standard remains constant regardless of sample loss during preparation.

Self-Validating Experimental Protocols

Protocol A: GC-MS Quantification via Isotope Dilution

Objective: Quantify trace VOCs using Ethane-1,1,2,2-d4 as an internal surrogate standard. Self-Validation Logic: By spiking the sample with a known concentration of the d4-isotopologue at the very beginning of the workflow, any subsequent losses during volatilization or transfer affect the analyte and the standard equally. The final ratio remains constant, automatically validating the extraction efficiency.

  • Standard Preparation: Using a gas-tight analytical syringe, draw a precise volume of Ethane-1,1,2,2-d4 gas (≥99 atom % D)[1]. Inject this directly into the sealed headspace of the sample vial to prevent atmospheric dilution.

  • Cryogenic Trapping: Purge the headspace onto a cryogenic trap held at -150 °C. Causality: Because the boiling point is -88 °C[2], ambient trapping will result in breakthrough. Cryo-focusing ensures a sharp injection band.

  • Chromatographic Separation: Rapidly heat the trap to desorb the analytes onto a Porous Layer Open Tubular (PLOT) column optimized for low-molecular-weight hydrocarbons.

  • SIM Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor m/z 34 for the d4-isotopologue and m/z 30 for unlabeled ethane. Calculate the concentration based on the established response factor ratio.

Protocol B: Quantitative ¹³C NMR Analysis of Reaction Kinetics

Objective: Monitor isotopic exchange or reaction kinetics without signal overlap. Self-Validation Logic: Utilizing internal electronic referencing and dual-decoupling ensures that peak integration is directly proportional to molar concentration, eliminating relaxation-induced artifacts.

  • Sample Pressurization: Dissolve the reaction mixture in a suitable deuterated solvent (e.g., CDCl₃) within a specialized high-pressure NMR tube to maintain the ethane in the liquid phase.

  • Probe Tuning: Tune the NMR probe specifically to the ¹³C frequency, ensuring the ¹H and ²H channels are properly matched for decoupling.

  • Dual Decoupling Acquisition: Initiate acquisition using inverse-gated ¹H and ²H decoupling. Causality: Inverse gating suppresses the Nuclear Overhauser Effect (NOE), ensuring that the integration of the ¹³C signals remains strictly quantitative.

  • Chemical Shift Correlation: Integrate the resolved singlets, applying the pre-determined isotope shift correlation equation to quantify the mixture's composition[2].

Workflow Visualization

The following diagram illustrates the logical flow and self-validating nature of the GC-MS Isotope Dilution protocol.

GCMS_Workflow N1 Sample Preparation Spike with Ethane-1,1,2,2-d4 N2 Cryogenic Trapping Focusing at -150°C N1->N2 Prevents Volatile Loss N3 Gas Chromatography PLOT Column Separation N2->N3 Thermal Desorption N4 Mass Spectrometry (SIM) m/z 34 vs m/z 30 N3->N4 Elution Profile N5 Isotope Dilution Analysis Self-Validating Data N4->N5 Ratio Calculation

Figure 1: GC-MS workflow utilizing Ethane-1,1,2,2-d4 as an isotopic surrogate standard.

References

  • Cas 3681-29-6,ETHANE-1,1,2,2-D4 - LookChem Source: LookChem URL:[Link]

Sources

Exploratory

The Physical Constants and Analytical Utility of Ethane-1,1,2,2-d4 (CAS 3681-29-6): A Mechanistic and Experimental Guide

Executive Summary Ethane-1,1,2,2-d4 (CAS 3681-29-6), with the linear formula HCD₂CD₂H, is a highly specialized, stable isotope-labeled gas. By substituting four protium atoms with deuterium, researchers achieve a distinc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethane-1,1,2,2-d4 (CAS 3681-29-6), with the linear formula HCD₂CD₂H, is a highly specialized, stable isotope-labeled gas. By substituting four protium atoms with deuterium, researchers achieve a distinct M+4 mass shift (Molecular Weight: 34.09 g/mol ) without fundamentally altering the chemical reactivity of the alkane backbone.

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a mechanistic probe. The physical constants of Ethane-1,1,2,2-d4 deviate from standard ethane due to quantum mechanical effects—specifically, the lowering of zero-point vibrational energy (ZPVE). This guide deconstructs these physical constants, explains the causality behind their values, and provides self-validating experimental protocols for utilizing this gas in advanced mass spectrometry and kinetic studies.

Quantitative Data: Physical Constants Comparison

To understand the behavior of CAS 3681-29-6, we must benchmark its physical constants against unlabeled ethane (CAS 74-84-0). The table below summarizes these critical parameters.

PropertyEthane-1,1,2,2-d4 (CAS 3681-29-6)Unlabeled Ethane (CAS 74-84-0)Shift / Variance
Molecular Formula C₂H₂D₄C₂H₆+4 Da (Isotopic)
Molecular Weight 34.09 g/mol 30.07 g/mol [1]+4.02 g/mol
Melting Point -172 °C[2]-182.8 °C[3]+10.8 °C
Boiling Point -88 °C[2]-88.5 °C[3]+0.5 °C
Flash Point -135 °C-135 °C (approx)Negligible
Vapor Density (vs air) 1.051.04[4]+0.01
Vapor Pressure 37.95 mm Hg (21.1 °C)Highly volatile gas-

Mechanistic Causality: The Physics of the Isotopic Shift

Why does the melting point shift drastically (+10.8 °C) while the boiling point remains nearly identical (+0.5 °C)?

The answer lies in the Kinetic Isotope Effect (KIE) and Zero-Point Vibrational Energy (ZPVE) . The heavier mass of deuterium increases the reduced mass of the C-D bond compared to a standard C-H bond. According to the quantum harmonic oscillator model, an increase in reduced mass lowers the vibrational frequency, which in turn lowers the ZPVE.

  • Solid-State Lattice (Melting Point): In the solid phase, ethane molecules are held together by London dispersion forces. The lower ZPVE of Ethane-1,1,2,2-d4 reduces the vibrational amplitude of the atoms. This allows the molecules to pack more tightly into the crystal lattice, significantly increasing the thermal energy required to break the lattice (hence the -172 °C melting point vs -182.8 °C)[2][3].

  • Liquid-Gas Transition (Boiling Point): During boiling, translational kinetic energy dominates over intermolecular forces. The slight increase in molecular weight (34.09 g/mol vs 30.07 g/mol ) slightly increases the energy required for vaporization, but the quantum effect is minimal, resulting in a nearly identical boiling point (-88 °C vs -88.5 °C)[2][3].

ZPVE_Logic Sub Deuterium Substitution (M+4 Mass Shift) Mass Increased Reduced Mass (μ) Sub->Mass Freq Lower Vibrational Frequency (v) Mass->Freq ZPVE Lower Zero-Point Energy (ZPVE) Freq->ZPVE MP Melting Point Shift (-182.8°C to -172°C) ZPVE->MP Strong Lattice Effect BP Boiling Point Shift (-88.5°C to -88°C) ZPVE->BP Weak Kinetic Effect

Figure 1: Causality of Zero-Point Vibrational Energy on Physical Constants.

Experimental Protocols: Self-Validating Systems

As an Application Scientist, I mandate that all analytical workflows be self-validating. Ethane-1,1,2,2-d4 is primarily used as an internal standard in gas chromatography-mass spectrometry (GC-MS) because its M+4 mass signature allows for perfect co-elution with trace ethane analytes without mass interference[2].

Protocol 1: GC-MS Isotope Dilution Calibration for Trace Ethane

Objective: Quantify trace ethane in complex environmental or petrochemical gas mixtures using CAS 3681-29-6 as an internal standard. Causality: The nearly identical boiling point (-88 °C) ensures that Ethane and Ethane-1,1,2,2-d4 partition identically during cryogenic focusing and capillary column separation[2]. The mass spectrometer can then differentiate them purely by their mass-to-charge ratio (m/z).

Step-by-Step Methodology:

  • Standard Preparation: Prepare a calibration curve of unlabeled ethane (1 ppm to 100 ppm) in a Tedlar bag filled with ultra-pure nitrogen.

  • Internal Standard Spiking: Inject a fixed concentration (e.g., 10 ppm) of Ethane-1,1,2,2-d4 gas into every calibration standard and unknown sample.

  • Cryogenic Focusing: Route the gas sample through a thermal desorption unit cooled to -100 °C to trap the ethane isotopologues, removing permanent gases (N₂, O₂).

  • GC Separation: Rapidly heat the trap to 200 °C to inject the sample onto a PLOT (Porous Layer Open Tubular) column. Both isotopologues will co-elute at the exact same retention time.

  • MS Detection (SIM Mode): Program the mass spectrometer to Selected Ion Monitoring (SIM) mode. Monitor m/z 30 (unlabeled ethane) and m/z 34 (Ethane-1,1,2,2-d4).

  • Self-Validation (Trustworthiness Check): Plot the ratio of the peak areas (Area_m/z_30 / Area_m/z_34) against the known concentration ratio. The system is self-validated if the linear regression yields an R² > 0.999 and the y-intercept is statistically zero. Any deviation indicates matrix suppression or a leak in the cryogenic trap.

GCMS_Workflow Start Gas Standard Prep (Ethane + Ethane-1,1,2,2-d4) Inject Cryogenic Focusing (-100°C Trap) Start->Inject Separate PLOT Column Separation (Co-elution of Isotopologues) Inject->Separate Detect MS Detection (SIM Mode) m/z 30 (C2H6) & m/z 34 (C2H2D4) Separate->Detect Validate Self-Validation Linearity R² > 0.999 Detect->Validate

Figure 2: GC-MS Isotope Dilution Workflow for Ethane-1,1,2,2-d4.

Protocol 2: Measuring the Primary Kinetic Isotope Effect (KIE) in Oxidative Dehydrogenation

Objective: Determine if C-H bond cleavage is the rate-determining step in the catalytic conversion of ethane to ethylene. Causality: Because the C-D bond in Ethane-1,1,2,2-d4 has a lower ZPVE than the C-H bond in standard ethane, it requires more activation energy to break. If C-H cleavage is the rate-determining step, the reaction rate will significantly drop when using the deuterated standard.

Step-by-Step Methodology:

  • Reactor Setup: Load a fixed-bed microreactor with a vanadium-oxide based catalyst. Heat to 600 °C under a continuous flow of argon.

  • Baseline Measurement: Introduce a pulse of unlabeled ethane/oxygen mixture. Measure the conversion rate to ethylene ( kH​ ) using an inline gas chromatograph.

  • Isotopic Pulse: Purge the reactor with argon. Introduce an identical pulse of Ethane-1,1,2,2-d4/oxygen mixture. Measure the conversion rate to deuterated ethylene ( kD​ ).

  • KIE Calculation: Calculate the ratio kH​/kD​ . A value significantly greater than 1 (typically 2 to 7) confirms primary C-H bond cleavage as the rate-limiting step.

  • Self-Validation (Trustworthiness Check): Run the experiment at three different temperatures (e.g., 550 °C, 600 °C, 650 °C). Construct an Arrhenius plot ( ln(k) vs 1/T ) for both isotopologues. The system is validated if both plots are perfectly linear; non-linearity indicates mass transfer limitations or catalyst deactivation rather than true chemical kinetics.

Conclusion

Ethane-1,1,2,2-d4 (CAS 3681-29-6) is a powerful analytical tool. Its physical constants—specifically its elevated melting point and stable boiling point—are direct manifestations of quantum mechanical zero-point energy shifts. By understanding the causality behind these constants, researchers can design robust, self-validating protocols for GC-MS quantification and kinetic pathway elucidation.

References

  • Title: Cas 3681-29-6,ETHANE-1,1,2,2-D4 Source: LookChem URL
  • Title: Ethane-1,1,2,2-d4 D 99atom 3681-29-6 Source: Sigma-Aldrich URL
  • Title: Ethane Source: Wikipedia URL
  • Title: Ethane | CH3CH3 | CID 6324 Source: PubChem - NIH URL
  • Title: Ethane: Structure, Formula, Properties & Uses Explained Source: Vedantu URL

Sources

Foundational

Synthesis and Preparation of 1,1,2,2-Tetradeuteroethane: A Comprehensive Technical Guide

Executive Summary 1,1,2,2-Tetradeuteroethane (Ethane-1,1,2,2-d4, chemical formula CHD2​−CHD2​ ) is a highly specialized stable isotope-labeled compound. With a molecular weight of 34.09 g/mol and a characteristic M+4 mas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1,2,2-Tetradeuteroethane (Ethane-1,1,2,2-d4, chemical formula CHD2​−CHD2​ ) is a highly specialized stable isotope-labeled compound. With a molecular weight of 34.09 g/mol and a characteristic M+4 mass shift, it is a critical reagent in advanced analytical chemistry. It serves as a robust surrogate standard in gas chromatography-mass spectrometry (GC-MS), a mechanistic probe in physical organic chemistry, and a foundational substrate in Para-Hydrogen Induced Polarization (PHIP) NMR studies. This whitepaper details the mechanistic rationale, self-validating experimental protocols, and quantitative metrics for synthesizing high-purity 1,1,2,2-tetradeuteroethane.

Mechanistic Pathways & Causal Rationale

The synthesis of 1,1,2,2-tetradeuteroethane requires precise control over isotopic incorporation to prevent proton-deuterium scrambling. We outline two primary pathways, each selected for specific causal advantages in laboratory and industrial settings.

Gas-Phase Catalytic Deuteration of Acetylene

The most direct route to CHD2​−CHD2​ is the exhaustive catalytic deuteration of acetylene ( HC≡CH ) using deuterium gas ( D2​ ) over a transition metal catalyst such as Palladium on Carbon (Pd/C). Causality of Choice: Acetylene is chosen over ethylene because the alkyne triple bond allows for the sequential addition of two equivalents of D2​ . The first addition yields the intermediate 1,2-dideuteroethylene ( CHD=CHD ), and the second addition fully saturates the bond to yield 1,1,2,2-tetradeuteroethane. Pd/C is selected because it highly favors syn-addition and minimizes H/D exchange side-reactions compared to homogeneous catalysts, ensuring high isotopic purity (>99 atom % D)[1].

G A Acetylene (HC≡CH) B D2 Gas + Pd/C Catalyst A->B C Intermediate (CHD=CHD) B->C D D2 Gas + Pd/C Catalyst C->D E 1,1,2,2-Tetradeuteroethane (CHD2-CHD2) D->E

Catalytic deuteration pathway from acetylene to 1,1,2,2-tetradeuteroethane.

Green Mechanochemical Deuteration

Traditional deuteration relies on expensive and highly flammable D2​ gas. A modern, self-validating alternative utilizes mechanochemistry. By placing a halogenated precursor or an alkyne in a planetary ball mill with heavy water ( D2​O ) and a catalyst metal (e.g., stainless steel or Pd), mechanical impact generates active deuterium species in situ[2]. Causality of Choice: The kinetic energy from the ball mill fractures the catalyst metal, exposing highly reactive, unoxidized metal surfaces that reduce D2​O to active D∗ radicals or D2​ gas. This localized generation immediately reacts with the substrate, bypassing the need for pressurized gas cylinders and offering a safer, benchtop-friendly protocol[2].

G A Precursor (Alkyne/Halide) + D2O B Planetary Ball Mill (Catalyst Metal + Balls) A->B C In Situ D2 Generation & Deuteration B->C D Extraction & GC/MS Validation C->D E 1,1,2,2-Tetradeuteroethane (CHD2-CHD2) D->E

Mechanochemical deuteration workflow using D2O and ball milling.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning they contain built-in analytical checkpoints to confirm reaction trajectory before proceeding.

Protocol A: High-Pressure Catalytic Deuteration
  • Preparation: Load a high-pressure Parr reactor with 50 mg of 10% Pd/C catalyst. Purge the reactor three times with inert Argon gas to remove atmospheric moisture and oxygen, which could cause unwanted protiation (H-incorporation).

  • Substrate Introduction: Introduce purified acetylene gas ( HC≡CH ) into the reactor at a controlled pressure of 1 atm.

  • Deuteration: Inject D2​ gas (99.9 atom % D) into the reactor until the pressure reaches 3 atm.

  • Self-Validation Checkpoint (Pressure Monitoring): Monitor the pressure gauge. A stoichiometric pressure drop directly correlates to the consumption of D2​ and the conversion of acetylene. If the pressure stabilizes prematurely, catalyst poisoning has occurred.

  • Isolation: Once the pressure drop ceases, vent the excess gas through a cryogenic trap (liquid nitrogen) to condense the highly volatile 1,1,2,2-tetradeuteroethane (boiling point: −88 °C).

  • Final Validation: Analyze the condensed gas via GC/MS to confirm the M+4 mass shift (m/z 34.09).

Protocol B: Mechanochemical Deuteration via D2​O

Adapted from2 methodologies[2].

  • Vessel Loading: In a stainless steel reaction vessel of a planetary ball mill, add 0.50 mmol of the alkyne precursor, 15 mmol of heavy water ( D2​O , 30 eq.), and 50 stainless steel balls.

  • Milling: Seal the vessel and operate the planetary ball mill at 800 rpm for 1 to 6 hours.

  • Self-Validation Checkpoint (Phase Analysis): The absence of external D2​ gas means deuteration only occurs if the mechanochemical reduction of D2​O is successful. Extract a headspace gas aliquot at the 2-hour mark.

  • Workup & Validation: Extract the product and confirm the structure via 1H -NMR and GC/MS. The yield of the deuterated product typically reaches up to 93% under optimized conditions[2].

Quantitative Data & Yield Analysis

The table below summarizes the quantitative metrics of the discussed synthetic routes, allowing researchers to select the optimal method based on scalability and available infrastructure.

Synthetic RoutePrimary PrecursorDeuterating AgentTypical YieldIsotopic PurityKey Advantage / Limitation
Catalytic Gas-Phase Acetylene D2​ Gas85 - 95%>99%Advantage: Highest isotopic purity.Limitation: Requires pressurized D2​ gas handling.
Mechanochemical Alkyne / Halide D2​O 80 - 93%~95-98%Advantage: Uses safe, cheap D2​O ; no gas cylinders[2].Limitation: Requires planetary ball mill equipment.
Reductive Dehalogenation 1,1,2,2-Tetrabromoethane LiAlD4​ 60 - 75%>98%Advantage: Standard benchtop glassware setup.Limitation: Lower yield due to competing elimination reactions.

Advanced Analytical Applications: The PHIP Phenomenon

Beyond standard solvent and tracer applications, 1,1,2,2-tetradeuteroethane plays a pivotal role in3, a technique used to overcome the inherent low sensitivity of Magnetic Resonance Imaging (MRI) and NMR spectroscopy[3].

When parahydrogen ( p-H2​ ) is catalytically added to ethylene-d4 ( CD2​=CD2​ ), it yields 1,1,2,2-tetradeuteroethane. A fascinating quantum mechanical phenomenon occurs here: although the two newly added parahydrogen nuclei on either side of the double bond are chemically equivalent, they are rendered magnetically inequivalent due to different scalar coupling pathways to the surrounding deuterium atoms[3].

This magnetic inequivalence creates an AA′X2​X2′​ spin system. This specific symmetry breaking is an absolute requirement to observe the PHIP effect, allowing the spin polarization of the parahydrogen to be converted into observable, massively enhanced NMR signals (often enhanced by a factor of >10,000)[3]. This makes the synthesis of CHD2​−CHD2​ a cornerstone in the development of hyperpolarized MRI contrast agents.

References

  • Sigma-Aldrich Product Specification: Ethane-1,1,2,2-d4 D 99atom 3681-29-6. Sigma-Aldrich.

  • Mechanochemical Deuteration Patent: Process for producing hydrogen or heavy hydrogens, and hydrogenation (protiation, deuteration or tritiation) of organic compounds using same (EP3689817A1). Google Patents. 2

  • Palladium-Catalyzed Reductive Deuteration: A convenient method for palladium-catalyzed reductive deuteration of organic substrates using deuterated hypophosphite in D2O. Docksci. 1

  • Hyperpolarization & PHIP Theory: The Theory and Practice of Hyperpolarization in Magnetic Resonance Using Parahydrogen. ResearchGate. 3

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of Ethane-1,1,2,2-d4

For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive safety data sheet (SDS) information for Ethane-1,1,2,2-d4 (CAS No. 3681-29-6), a deuterated isotopologue of ethane.

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data sheet (SDS) information for Ethane-1,1,2,2-d4 (CAS No. 3681-29-6), a deuterated isotopologue of ethane. As a Senior Application Scientist, this document is structured to provide not only the essential safety data but also the scientific rationale behind the recommended procedures, ensuring a culture of safety and informed risk assessment in the laboratory.

Chemical Identity and Physical Properties

Ethane-1,1,2,2-d4, also known as 1,1,2,2-Tetradeuteroethane, is a saturated hydrocarbon where four hydrogen atoms on ethane have been replaced by deuterium. This isotopic substitution is primarily utilized in research for mechanistic studies, as a tracer, or in nuclear magnetic resonance (NMR) spectroscopy. While its chemical reactivity is nearly identical to ethane, the difference in mass imparts slight variations in its physical properties.

Table 1: Physicochemical Properties of Ethane-1,1,2,2-d4

PropertyValueSource
CAS Number 3681-29-6[1][2]
Molecular Formula C2H2D4[1]
Molecular Weight 34.09 g/mol [1][2]
Appearance Gas[1][2]
Melting Point -172 °C (lit.)[1][2]
Boiling Point -88 °C (lit.)[1][2]
Vapor Density 1.05 (vs air)[2]
Vapor Pressure 37.95 mmHg (at 21.1 °C)[2]
Flash Point -135.00 °C (-211.0 °F) - closed cup[2]
Isotopic Purity Typically ≥99 atom % D[2]

The physical properties, particularly the low boiling point and high vapor pressure at room temperature, underscore that Ethane-1,1,2,2-d4 is a gas under standard conditions and will be handled as a compressed or liquefied gas.

Hazard Identification and GHS Classification

The primary hazard associated with Ethane-1,1,2,2-d4 is its extreme flammability. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

Signal Word: Danger [2]

Hazard Statements:

  • H220: Extremely flammable gas. [2]

  • H280: Contains gas under pressure; may explode if heated. [2]

Hazard Classifications:

  • Flammable Gases, Category 1[2]

  • Gases Under Pressure, Liquefied gas[2]

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2][3][4]

  • P377: Leaking gas fire: Do not extinguish, unless leak can be stopped safely.[2][3][4][5]

  • P381: In case of leakage, eliminate all ignition sources.[2][3][4][5]

  • P410 + P403: Protect from sunlight. Store in a well-ventilated place.[2][4][5]

In addition to its flammability, at high concentrations, Ethane-1,1,2,2-d4 can act as a simple asphyxiant by displacing oxygen in the air, which can lead to dizziness, unconsciousness, and in severe cases, death.[5]

Risk Assessment and Control Workflow

A systematic approach to risk assessment is paramount when working with highly flammable gases. The following workflow diagram illustrates the key steps from initial assessment to ongoing review.

RiskAssessmentWorkflow Workflow for Risk Assessment of Ethane-1,1,2,2-d4 Handling cluster_planning Planning & Preparation cluster_implementation Implementation of Controls cluster_operation Safe Operation cluster_review Monitoring & Review A Identify Hazards (Flammability, Asphyxiation, Pressure) B Assess Risks (Likelihood & Severity) A->B C Review Existing Control Measures B->C D Implement Engineering Controls (Ventilation, Gas Detection) C->D Gaps Identified E Implement Administrative Controls (SOPs, Training) D->E F Provide Personal Protective Equipment (PPE) E->F G Conduct Experiment/ Procedure F->G H Monitor Effectiveness of Controls G->H I Review Incidents/ Near-Misses H->I J Update Risk Assessment Periodically I->J J->B Re-assess

Caption: Risk assessment workflow for handling Ethane-1,1,2,2-d4.

Safe Handling and Storage Protocols

Adherence to strict protocols is essential to mitigate the risks associated with Ethane-1,1,2,2-d4.

Experimental Protocol: Safe Handling of a Lecture Bottle of Ethane-1,1,2,2-d4
  • Personnel Training: Ensure all personnel have been trained on the hazards of flammable gases and the specific procedures for this substance.

  • Area Preparation:

    • Work in a well-ventilated area, preferably a chemical fume hood with explosion-proof fixtures.[6]

    • Ensure a calibrated gas detector for flammable gases is present and operational.[6]

    • Remove all potential ignition sources from the vicinity (e.g., open flames, hot plates, static-generating materials).[3][4][7]

    • Ensure all equipment is properly grounded to prevent static discharge.[3][8]

  • Personal Protective Equipment (PPE):

    • Wear safety glasses with side shields or chemical splash goggles.[3]

    • Wear flame-resistant lab coats.

    • Use insulating gloves when handling lecture bottles, as rapid gas expansion can cause frostbite.[7]

  • Cylinder Handling:

    • Secure the lecture bottle in an upright position.[3][4]

    • Inspect the cylinder and valve for any signs of damage before use.

    • Use a regulator and piping system specifically designed for flammable gases.

    • Pressure-check the system for leaks with an inert gas (e.g., nitrogen) before introducing Ethane-1,1,2,2-d4.

  • Dispensing the Gas:

    • Open the main cylinder valve slowly.

    • Do not exceed the recommended pressure for the downstream equipment.

    • After use, close the cylinder valve tightly. Purge the regulator and lines with an inert gas.

Storage Requirements
  • Store cylinders in a well-ventilated, secure area away from heat and direct sunlight.[3][4][5]

  • The storage temperature should not exceed 50°C (122°F).[3][4]

  • Store separately from oxidizing gases and other combustible materials.[3][4]

  • Ensure containers are clearly labeled with the chemical identity and associated hazards.

Emergency Procedures

A clear and well-rehearsed emergency plan is critical.

First-Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][7][9] Since the gas can act as an asphyxiant, the victim may not be aware of the danger.[9]

  • Skin Contact (Frostbite): In case of contact with the liquefied gas, flush the affected area with lukewarm water for at least 15 minutes.[9][10] Do not rub the area. Seek immediate medical attention.

  • Eye Contact (Frostbite): Immediately flush eyes with plenty of lukewarm water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Ingestion: This is not a likely route of exposure for a gas.[9]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Dry powder or water spray can be used to control the fire.[3][9]

  • Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.[6] Carbon dioxide may be ineffective.[3][9]

  • Specific Hazards: This is an extremely flammable gas.[2][5][6] Vapors are heavier than air and can travel to a source of ignition and flash back.[7][11] Containers may explode when heated.[5][6][9]

  • Fire-Fighting Protocol:

    • If a leak is the source of the fire, do not extinguish the flames unless the gas flow can be safely stopped.[2][5][6][7] An extinguished flame from an ongoing leak can lead to the formation of an explosive mixture with air.[10]

    • Evacuate the area and call for emergency responders.

    • If it can be done without risk, move containers away from the fire.[3][7]

    • Cool containers exposed to fire with water spray from a safe distance to prevent rupture.[6]

Accidental Release Measures
  • Immediate Action: Eliminate all ignition sources in the area.[5][7][9]

  • Evacuation: Evacuate all non-essential personnel from the affected area.[5][7][9]

  • Ventilation: Increase ventilation to disperse the gas.

  • Stopping the Leak: If it can be done safely, shut off the source of the leak.

  • Monitoring: Use a flammable gas detector to monitor the concentration of the gas until it has dispersed to a safe level before re-entering the area.

Disposal Considerations

Disposal of Ethane-1,1,2,2-d4 must be conducted in accordance with all federal, state, and local regulations. For small quantities, the gas may be slowly vented to a safe, well-ventilated outdoor location away from any ignition sources, or burned off through a controlled flare system. Never dispose of compressed gas cylinders in regular trash. Contact the supplier for cylinder return and disposal information.

References

  • PubChem. Ethane-1,1,2,2-d4, 1,2-dichloro- | C2H4Cl2 | CID 12197860. [Link]

  • Keyera. Ethane Canada SDS. [Link]

  • PubChem. 1,2-Ethane-1,1,2,2-d4-diol | C2H6O2. [Link]

  • Linde Gas GmbH. SAFETY DATA SHEET Ethane SECTION 1. [Link]

  • Hess Corporation. Ethane Safety Data Sheet. [Link]

  • Air Liquide. SAFETY DATA SHEET Ethane. [Link]

  • SLAC National Accelerator Laboratory. Ethane Safe Handling Guideline. [Link]

  • Linde. Ethane. [Link]

  • Air Liquide. SAFETY DATA SHEET Ethane. [Link]

  • GHC. Ethane SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazards identification. [Link]

  • U.S. Environmental Protection Agency. Ethane-1,1,2,2-d4, 1,2-dichloro- - Substance Details. [Link]

Sources

Foundational

Boiling and melting points of deuterated ethane.

Isotopic Signatures in Phase Transitions: A Comparative Analysis of the Boiling and Melting Points of Deuterated Ethane ( C2​D6​ ) vs. Ethane ( C2​H6​ ) Executive Summary The isotopic substitution of hydrogen for deuteri...

Author: BenchChem Technical Support Team. Date: March 2026

Isotopic Signatures in Phase Transitions: A Comparative Analysis of the Boiling and Melting Points of Deuterated Ethane ( C2​D6​ ) vs. Ethane ( C2​H6​ )

Executive Summary

The isotopic substitution of hydrogen for deuterium in light hydrocarbons introduces subtle yet profound shifts in their thermophysical properties. For researchers, spectroscopists, and drug development professionals utilizing deuterated ethane ( C2​D6​ ) as a non-reactive NMR solvent or a mechanistic tracer, understanding its exact phase transition boundaries is critical. This whitepaper provides an in-depth technical analysis of the boiling and melting points of C2​D6​ , exploring the mechanistic causality behind the Vapor Pressure Isotope Effect (VPIE) and detailing the self-validating experimental protocols required to measure these cryogenic phenomena.

Comparative Thermophysical Data

While the macroscopic behavior of C2​D6​ closely mirrors that of standard ethane ( C2​H6​ ), the increased reduced mass and lowered zero-point energy (ZPE) of the C-D bonds induce measurable deviations in phase boundaries.

The table below summarizes the core quantitative data comparing the two isotopologues:

Thermophysical PropertyEthane ( C2​H6​ )Deuterated Ethane ( C2​D6​ )
Molecular Weight 30.07 g/mol 36.11 g/mol
Melting Point (1 atm) 90.3 K (-182.8 °C)[1]~90 K to 101.1 K (-172.0 °C)*[2]
Boiling Point (1 atm) 184.6 K (-88.5 °C)[1]185.1 K (-88.0 °C)[2]
Critical Temperature ( Tc​ ) 305.35 K (32.2 °C)[3]305.35 K (32.2 °C)[3]
Critical Pressure ( Pc​ ) 48.7 bar[3]47.2 bar[3]

*Note: While commercial chemical databases often list the melting point of C2​D6​ at 101.1 K, high-precision cryogenic studies indicate the deviation from C2​H6​ is typically much narrower. Discrepancies often arise from the presence of transient rotator phases (polymorphic crystalline states) prior to true liquid melting.

Mechanistic Causality: The Vapor Pressure Isotope Effect (VPIE)

To understand why C2​D6​ boils and melts at slightly different temperatures than C2​H6​ , we must look to the 4[4].

The VPIE is not a simple linear offset; it is governed by a strict competition between intermolecular and intramolecular forces:

  • Translational/Rotational Penalty: The heavier C2​D6​ molecule possesses a larger moment of inertia and greater mass. Classically, this makes it harder to vaporize, which would theoretically depress its vapor pressure (a normal isotope effect).

  • Zero-Point Energy (ZPE) & Dispersion Forces: The C-D bond has a lower ZPE than the C-H bond, resulting in a more compact electron cloud. This reduced polarizability slightly weakens the intermolecular van der Waals dispersion forces in the liquid phase.

Because the intermolecular forces holding C2​D6​ together are slightly weaker, the molecule can escape into the vapor phase more easily than expected. In specific cryogenic temperature regimes, this factor dominates, causing C2​D6​ to exhibit an inverse isotope effect —meaning it exerts a higher vapor pressure than C2​H6​ at the same temperature, complicating the exact determination of its boiling point[4]. Furthermore, isotopic substitution alters the critical phase boundaries; while the critical temperature remains identical, the critical pressure of C2​D6​ drops by 1.5 bar due to these modified density fluctuations[3].

Causality ZPE Isotopic Substitution (H replaced by D) Mass Increased Reduced Mass & Moment of Inertia ZPE->Mass Vib Lower Zero-Point Energy (C-D vs C-H bond) ZPE->Vib Thermo Macroscopic Shift (BP, MP, & Critical Pressure) Mass->Thermo Disp Reduced Polarizability (Weaker Dispersion Forces) Vib->Disp Disp->Thermo

Fig 1: Mechanistic causality linking isotopic substitution to macroscopic phase transition shifts.

Experimental Protocols: A Self-Validating System

Measuring the phase transitions of isotopic gases requires extreme precision. A standard laboratory thermometer is insufficient. Below is the field-proven, self-validating methodology for mapping the boiling and melting points of C2​D6​ via vapor pressure thermometry.

Protocol 1: High-Precision Cryogenic Vapor Pressure Thermometry
  • Causality of Design: Gas chromatography is mandated in Step 1 because even trace amounts of non-condensable impurities (e.g., helium or air) will drastically skew vapor pressure readings at cryogenic temperatures, creating false boiling point elevations[4].

  • Self-Validation Mechanism: The system validates its own thermal accuracy by measuring the vapor pressure of standard C2​H6​ first. If the measured curve perfectly matches the1[1], the cryostat's calibration is verified before introducing the expensive C2​D6​ isotope.

Step-by-Step Workflow:

  • Chromatographic Purification: Pass the raw C2​D6​ gas (>99% isotopic purity) through a preparative-scale gas chromatograph at 100 °C. Retain only the central 95% of the elution peak to eliminate soluble, non-volatile impurities[4].

  • Baseline Calibration (Validation Step): Load pure C2​H6​ into the copper cell of a Liquid Helium/Nitrogen cryostat. Map the P-T curve and confirm alignment with NIST standard reference data[1]. Evacuate the chamber.

  • Cryogenic Isotope Loading: Condense the purified C2​D6​ into the cryostat cell.

  • PID Thermal Equilibration: Utilize a Proportional-Integral-Derivative (PID) controller to equilibrate the system at the target temperature (e.g., 180 K for boiling point proximity) with a strict thermal stability of ±0.01 K.

  • Phase Boundary Mapping: Measure the vapor pressure using a high-accuracy capacitance manometer. To determine the exact boiling point, map the pressure-temperature curve and extrapolate to exactly 1 atm (760 Torr).

ExpWorkflow cluster_0 Self-Validating Cryogenic Protocol A 1. Chromatographic Purification Removes non-condensable artifacts B 2. Baseline Calibration Measure C2H6 to validate against NIST A->B C 3. Isotope Loading Condense C2D6 into Cu-cell B->C D 4. PID Thermal Equilibration Achieve ±0.01 K stability C->D E 5. Vapor Pressure Mapping Capacitance manometer readings D->E

Fig 2: Self-validating experimental workflow for cryogenic phase transition measurement.

Protocol 2: Small-Angle Neutron Scattering (SANS) for Supercritical States

To observe phase transitions beyond the boiling point (such as droplet formation across the Widom and Frenkel lines), researchers utilize SANS.

  • Cell Preparation: Load C2​D6​ into a high-pressure titanium/sapphire cell capable of withstanding >150 bar.

  • Neutron Beam Alignment: Mount the cell in the neutron beamline and calibrate using a water ( H2​O ) secondary standard.

  • Isothermal Scans: Vary the pressure across the critical point ( Pc​ = 47.2 bar, Tc​ = 32.2 °C) while capturing neutron scattering cross-sections[3].

  • Data Reduction: Analyze the Ornstein-Zernicke scattering profiles to identify the onset of droplet formation, mapping the exact supercritical phase boundaries of the deuterated fluid[3].

References

  • Title: Thermal Density Fluctuations and Polymorphic Phase Transitions of Ethane (C2D6) in the Gas/Liquid and Supercritical States Source: Forschungszentrum Jülich / The Journal of Physical Chemistry B URL: [Link]

  • Title: ETHANE-D6 (Cas 1632-99-1) Chemical Properties and Safety Data Source: LookChem URL: [Link]

  • Title: Ethane - The NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Vapor Pressures of the Deuterated Ethanes Source: The Journal of Chemical Physics (AIP Publishing) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Vapor Pressure of Ethane-1,1,2,2-d4

A Resource for Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the vapor pressure of Ethane-1,1,2,2-d4, a deuterated isotopologue of ethane. Recognizi...

Author: BenchChem Technical Support Team. Date: March 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure of Ethane-1,1,2,2-d4, a deuterated isotopologue of ethane. Recognizing the scarcity of extensive experimental data for this specific compound, this document focuses on delivering foundational knowledge, established experimental protocols, and robust theoretical frameworks. The insights provided herein are designed to empower researchers to accurately measure, interpret, and model the vapor pressure of Ethane-1,1,2,2-d4 and other deuterated compounds, which are of increasing importance in pharmaceutical and material science applications.

The Significance of Vapor Pressure in Deuterated Compounds

Vapor pressure, the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature, is a fundamental physicochemical property.[1] For deuterated compounds such as Ethane-1,1,2,2-d4, understanding vapor pressure is critical for a variety of applications:

  • Purification and Separation: Deuterated compounds are often synthesized in mixtures with their non-deuterated counterparts. Differences in vapor pressure, known as the vapor pressure isotope effect (VPIE), can be exploited for isotopic enrichment and purification through distillation or chromatographic methods.[2]

  • Material Science: The incorporation of deuterium can subtly alter intermolecular forces, impacting the volatility and phase behavior of materials. Accurate vapor pressure data is essential for designing and understanding the performance of materials where deuterated compounds are used.

  • Pharmaceutical Development: The "deuterium effect" in drug metabolism can lead to improved pharmacokinetic profiles. During drug formulation and manufacturing, the vapor pressure of deuterated active pharmaceutical ingredients (APIs) and excipients influences drying rates, stability, and handling properties.

Known Experimental Data for Ethane-1,1,2,2-d4

A thorough review of the scientific literature reveals a limited set of publicly available, peer-reviewed experimental vapor pressure data for Ethane-1,1,2,2-d4. A single data point has been reported:

Temperature (°C)Vapor Pressure (mmHg)
21.137.95[3]

The scarcity of a comprehensive dataset underscores the need for further experimental investigation to fully characterize the temperature-dependent vapor pressure of this compound.

Experimental Determination of Vapor Pressure

The accurate measurement of vapor pressure requires meticulous experimental design and execution. Several well-established methods are suitable for characterizing the vapor pressure of compounds like Ethane-1,1,2,2-d4 over a range of temperatures.

Static Method

The static method involves placing the purified substance in a container, evacuating any foreign gases, and then measuring the equilibrium pressure of the vapor at a series of controlled temperatures.[1][4]

Protocol for Static Vapor Pressure Measurement:

  • Sample Preparation: A high-purity sample of Ethane-1,1,2,2-d4 is required. Purity can be assessed using techniques such as gas chromatography-mass spectrometry (GC-MS).

  • Apparatus Setup: An isoteniscope or a similar static vapor pressure apparatus is assembled. The core of the apparatus is a sample bulb connected to a manometer and a vacuum line. The entire assembly is placed in a thermostatically controlled liquid bath.

  • Degassing: The sample is frozen using a cryogenic bath (e.g., liquid nitrogen), and the apparatus is evacuated to remove any dissolved gases. This freeze-pump-thaw cycle is repeated until a stable, low pressure is achieved when the sample is frozen.

  • Measurement: The cryogen is removed, and the sample is allowed to thaw and reach thermal equilibrium with the liquid bath, which is set to the desired temperature. The vapor pressure is then measured directly from the manometer reading.

  • Data Collection: Measurements are repeated at various temperatures to generate a vapor pressure curve.

Knudsen Effusion Method

For substances with very low vapor pressures, the Knudsen effusion method is a highly sensitive technique.[5][6] It measures the rate of mass loss of a substance effusing through a small orifice into a vacuum.

Protocol for Knudsen Effusion Vapor Pressure Measurement:

  • Cell Preparation: A small amount of the sample is placed in a Knudsen cell, which is a small container with a precisely machined orifice of known area.

  • High Vacuum Environment: The cell is placed in a high-vacuum chamber, and the system is evacuated to a very low pressure.

  • Temperature Control: The Knudsen cell is heated to and maintained at a constant, known temperature.

  • Mass Loss Measurement: The rate of mass loss from the cell is measured over time using a highly sensitive microbalance.

  • Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) Where:

    • dm/dt is the rate of mass loss

    • A is the area of the orifice

    • R is the ideal gas constant

    • T is the absolute temperature

    • M is the molar mass of the substance

Thermodynamic Modeling of Vapor Pressure

The relationship between vapor pressure and temperature is non-linear and can be accurately described by several thermodynamic models.[1] The Antoine and Wagner equations are two of the most commonly used and reliable models.

The Antoine Equation

The Antoine equation is a semi-empirical correlation that provides a good fit for vapor pressure data over moderate temperature ranges.[7][8] The equation is:

log₁₀(P) = A - (B / (T + C))

Where:

  • P is the vapor pressure

  • T is the temperature

  • A, B, and C are empirical constants specific to the substance.

Due to the limited data for Ethane-1,1,2,2-d4, it is not possible to determine the Antoine constants. However, for comparison, the Antoine parameters for non-deuterated ethane are available in the NIST WebBook.[7]

The Wagner Equation

The Wagner equation is a more complex and highly accurate model that can describe vapor pressure data over a wide temperature range, up to the critical point.[9][10] A common form of the Wagner equation is:

ln(Pᵣ) = (1/Tᵣ) * (a₁τ + a₂τ¹·⁵ + a₃τ³ + a₄τ⁶)

Where:

  • Pᵣ is the reduced pressure (P/P꜀)

  • Tᵣ is the reduced temperature (T/T꜀)

  • τ = 1 - Tᵣ

  • P꜀ and T꜀ are the critical pressure and critical temperature, respectively.

  • a₁, a₂, a₃, and a₄ are substance-specific constants.

Similar to the Antoine equation, the determination of the Wagner constants for Ethane-1,1,2,2-d4 requires a comprehensive set of experimental data. For non-deuterated ethane, established equations of state based on the Wagner model are available.[11]

Theoretical Considerations: The Vapor Pressure Isotope Effect (VPIE)

The difference in vapor pressure between isotopic molecules, such as Ethane-1,1,2,2-d4 and normal ethane, is known as the Vapor Pressure Isotope Effect (VPIE). The VPIE arises from the effect of isotopic substitution on the condensed phase vibrational frequencies.[2]

In the case of ethane, deuteration leads to a lower zero-point energy in the condensed phase, which in turn affects the intermolecular forces and the tendency of the molecules to escape into the vapor phase. For many deuterated compounds, this results in a lower vapor pressure compared to their non-deuterated analogues at the same temperature (an "inverse" isotope effect). However, the magnitude and even the direction of the VPIE can be influenced by molecular structure and the nature of intermolecular interactions.[12]

A study on deuterated ethanes noted that for isomers like 1,1,2,2-C₂H₂D₄, significant differences in vapor pressure are observed, with the more unsymmetrically substituted compounds exhibiting a higher vapor pressure.[2] This highlights the subtle interplay of molecular symmetry and isotopic substitution on the thermodynamic properties of these compounds.

Conclusion

While a comprehensive vapor pressure dataset for Ethane-1,1,2,2-d4 is not yet available in the public domain, this guide provides the necessary theoretical foundation and practical experimental protocols for researchers to undertake such measurements. The single reported data point serves as a starting reference. By employing established techniques like the static or Knudsen effusion methods and fitting the resulting data to robust thermodynamic models such as the Antoine or Wagner equations, a complete and accurate characterization of the vapor pressure of Ethane-1,1,2,2-d4 can be achieved. Such data will be invaluable for the continued development and application of deuterated compounds in science and industry.

References

  • Bigeleisen, J. (1965). Vapor Pressures of the Deuterated Ethanes. The Journal of Chemical Physics, 43(12), 4494-4502.
  • Buecker, D., & Wagner, W. (2006). A Reference Equation of State for the Thermodynamic Properties of Ethane for Temperatures from the Melting Line to 675 K and Pressures up to 900 MPa.
  • NIST. (n.d.). Ethane, 1,1,2,2-tetrachloro-. In NIST Chemistry WebBook.
  • Friend, D. G., Ingham, H., & Ely, J. F. (1991). Thermophysical Properties of Ethane.
  • NIST. (n.d.). Ethane. In NIST Chemistry WebBook.
  • Surface Measurement Systems. (n.d.). Vapor Pressure Measurements Knudsen Effusion Method.
  • Vetere, A. (2018). Predicting the vapor pressures of pure compounds by using the wagner equation.
  • Hunkeler, D., & Aravena, R. (2016).
  • Cheméo. (n.d.). Ethane, 1,1-dichloro-1,2,2,2-tetrafluoro-. Retrieved from [Link]

  • Nichols, T. T., & Utgikar, V. P. (2018). Wagner Equation Predicting Entire Curve for Pure Fluids from Limited VLE Data: Error Dependency Upon Data Interval & Fully-Determined Case. International Journal of Thermodynamics, 21(1), 38-53.
  • Jancsó, G. (2004). Interpretation of isotope effects on the solubility of gases. Central European Journal of Chemistry, 2(1), 1-18.
  • Abudour, A. M., Mohammad, S. A., & Robinson, R. L. (2011).
  • Wikipedia. (n.d.). Vapor pressure. Retrieved from [Link]

  • Scribd. (n.d.). Antoine Equation Vapor Pressure Calculation. Retrieved from [Link]

  • Straty, G. C., & Tsumura, R. (1976). PVT and Vapor Pressure Measurements on Ethane. Journal of Research of the National Bureau of Standards, 80A(1), 35-39.
  • Surface Measurement Systems Ltd. (2021, May 13). Webinar: Experimental Methods for Measuring Vapor Pressures of Chemical Substances. YouTube.
  • Zeal. (2024, April 30). Vapor Pressure Testing: A Comprehensive Guide.
  • Chao, J., Wilhoit, R. C., & Zwolinski, B. J. (1973). Ideal Gas Thermodynamic Properties of Ethane and Propane.
  • Calnesis Laboratory. (n.d.). Vapor pressure measurement. Retrieved from [Link]

  • Mohammad, S. A., & Abudour, A. M. (2014). Antoine vapor pressure correlation: Generalization and prediction of coefficients of normal Alkanes. Academic Journals, 8(31), 1146-1153.
  • Bier, K., Kunze, J., & Maurer, G. (1976). Thermodynamic properties of ethane from calorimetric measurements. The Journal of Chemical Thermodynamics, 8(9), 857-868.

Sources

Foundational

Safeguarding Isotopic Integrity: A Technical Whitepaper on the Stability and Storage of Deuterated Compounds

Introduction: The Isotopic Imperative Deuterated compounds—molecules where one or more hydrogen atoms are strategically replaced by deuterium—are foundational to modern pharmaceutical development, LC-MS quantification, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isotopic Imperative

Deuterated compounds—molecules where one or more hydrogen atoms are strategically replaced by deuterium—are foundational to modern pharmaceutical development, LC-MS quantification, and structural biology[1]. The carbon-deuterium (C-D) bond possesses a lower zero-point energy than the carbon-hydrogen (C-H) bond, requiring more activation energy to cleave[2]. This primary kinetic isotope effect (KIE) extends the biological half-life of deuterated active pharmaceutical ingredients (APIs) and stabilizes internal standards during ionization[3].

However, this in vivo metabolic stability does not guarantee in vitro chemical stability. Improper storage can trigger hydrogen-deuterium (H/D) back-exchange and chemical degradation, irreversibly compromising isotopic purity and invalidating downstream analytical data[4]. This whitepaper provides a comprehensive, self-validating framework for the storage and stability assessment of deuterated compounds.

Mechanistic Drivers of Isotopic Instability

To design an effective storage protocol, one must understand the causality behind isotopic degradation. The integrity of a deuterated compound is threatened by two primary mechanisms:

  • Hydrogen-Deuterium (H/D) Back-Exchange : This is a dynamic equilibrium process where deuterium atoms are replaced by ambient protium (hydrogen)[4]. It is highly dependent on the chemical environment. Protons on heteroatoms (e.g., -OH, -NH) or carbons adjacent to carbonyl groups are highly labile and susceptible to rapid exchange when exposed to atmospheric moisture or protic solvents[4].

  • Chemical Degradation : Like their non-deuterated counterparts, deuterated molecules undergo oxidation and hydrolysis. These reactions are accelerated by thermal stress and ultraviolet (UV) light exposure[1].

Degradation_Mitigation cluster_stress Environmental Stressors cluster_impact Compound Impact cluster_mitigation Storage Mitigations Moisture Moisture (H2O) HDX H/D Back-Exchange Moisture->HDX Protic exchange Temp Thermal Energy Temp->HDX Kinetic acceleration Degradation Chemical Degradation Temp->Degradation Activation energy Light UV/Vis Light Light->Degradation Photolysis Desiccator Inert Gas / Desiccator Desiccator->Moisture Inhibits Cold Refrigeration (-20°C to 5°C) Cold->Temp Inhibits Amber Amber Glass Vials Amber->Light Inhibits

Logical relationship between environmental stressors, degradation pathways, and storage mitigations.

Empirical Storage Recommendations

Storage protocols must be tailored to the compound's phase and application. A central rule for deuterated LC-MS standards is the strict avoidance of protic solvents (e.g., water, ethanol) for long-term storage[4]. Causality: Protic solvents provide a massive molar excess of exchangeable protons, driving the equilibrium toward H-incorporation[4]. Instead, standards should be stored in aprotic solvents (e.g., acetonitrile, DMSO) to effectively "freeze" the isotopic state[4].

Table 1: Quantitative Storage Guidelines for Deuterated Compounds
Compound ClassRecommended TemperatureLight & AtmosphereSolvent CompatibilityShelf-Life Expectancy
Solid Deuterated APIs 2°C to 8°C (or -20°C)[1]Amber vials, < 40% RH, Inert Gas (Ar/N2)[1]N/A (Solid state)Months to Years[3]
Deuterated Solvents (e.g., CDCl3) -5°C to 5°C[1]Amber glass bottles, sealed[1]N/A (Neat)Months (Monitor for acidity)[1]
LC-MS Internal Standards -20°C to -80°C[4]Protected from light[4]Aprotic organic solvents only[4]Weeks to Months[4]
Working Solutions 2°C to 8°C[4]Protected from light[4]Aprotic organic solvents[4]Hours to Days[4]

Note: Always allow containers to equilibrate to room temperature before opening to prevent condensation, which introduces atmospheric moisture and triggers rapid H/D exchange[1].

Experimental Protocols: Building a Self-Validating System

Trust in quantitative data requires a self-validating storage system. This means implementing periodic analytical checks to quantify isotopic purity and correct for analytical drift[4].

Protocol A: NMR-Based Isotopic Purity Assessment

Nuclear Magnetic Resonance (NMR) is the gold standard for confirming the specific position and extent of deuteration[1].

  • Sample Preparation : Accurately weigh the deuterated compound and a highly pure, non-deuterated internal standard. Dissolve the mixture in a high-purity deuterated solvent (for ¹H NMR) or a non-deuterated solvent (for ²H NMR)[1]. Handle all materials in a dry, inert atmosphere to prevent moisture contamination[5].

  • ¹H NMR Acquisition : Acquire a quantitative ¹H NMR spectrum. The absence or significant reduction of signals at the expected proton positions confirms successful deuteration[1]. Integrate the residual proton signals against the internal standard to quantify the exact percentage of undeuterated species[1].

  • ²H NMR Acquisition : Acquire a ²H NMR spectrum to positively confirm the positions of the deuterium atoms within the molecular framework[1].

  • Longitudinal Tracking : Store the NMR sample under defined stress conditions (e.g., 25°C/60% RH) and acquire spectra at regular intervals (e.g., weekly) to monitor changes in integrals, flagging any H/D exchange[1].

Protocol B: HDX-MS for Back-Exchange Quantification

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is highly sensitive for tracking isotopic stability, particularly for large biomolecules and complex APIs[6]. The critical challenge in HDX-MS is preventing back-exchange during the analysis itself[7].

  • Incubation : Expose the deuterated sample to the targeted storage condition for the defined time course[6].

  • Quenching (Critical Step) : Rapidly lower the sample pH to 2.5 and the temperature to 0°C using a quench buffer[8]. Causality: The chemical exchange rate of amide hydrogens reaches its absolute minimum at pH 2.5. Combined with near-freezing temperatures, this effectively halts the exchange kinetics, preserving the deuterium label for analysis[8].

  • Proteolysis : Digest the sample using an immobilized pepsin column maintained at 0°C[7].

  • Sub-Zero LC-MS Separation : To further minimize back-exchange during chromatography, separate the peptides using liquid chromatography at sub-zero temperatures (e.g., -30°C using an ethylene glycol/water gradient)[7]. Standard systems at 0°C can lose >30% of the deuterium marker, whereas sub-zero chromatography significantly retains the label[7].

  • Data Analysis : Calculate the mass centroid shift of the isotopic envelope relative to a fully deuterated control. A decrease in mass indicates the percentage of back-exchange that occurred during storage[8].

HDX_Workflow Step1 1. Incubation (Deuterated Sample) Step2 2. Environmental Exposure Step1->Step2 Time course Step3 3. Quench Reaction (pH 2.5, 0°C) Step2->Step3 Stop exchange Step4 4. Proteolysis (Pepsin Column) Step3->Step4 Preserve D-label Step5 5. Sub-Zero LC-MS (-30°C to 0°C) Step4->Step5 Separation Step6 6. Isotopic Purity Calculation Step5->Step6 Mass shift

Workflow for HDX-MS isotopic stability validation, highlighting the critical quench step.

Conclusion

The utility of deuterated compounds in drug development and analytical chemistry is unparalleled, but their stability is not absolute[4]. By understanding the thermodynamic and kinetic drivers of H/D exchange, researchers can implement rigorous, self-validating storage protocols. Utilizing aprotic solvents, controlling temperature and humidity, and regularly validating isotopic purity via NMR or sub-zero HDX-MS ensures that the structural integrity of these critical reagents is maintained from synthesis to final analysis.

References

  • Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability. BenchChem.1

  • Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. BenchChem. 4

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. 9

  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. BenchChem. 10

  • Tafluprost-d7 Stability and Storage: A Technical Guide. BenchChem. 3

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.11

  • Deuterated Solvents for NMR - Isotope Science. Alfa Chemistry. 5

  • HDX-MS. GRM Lab. 6

  • Buy Dipropyl-malonic Acid-d6 Diethyl Ester. Smolecule. 2

  • Chromatography at −30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen–Deuterium Exchange Mass Spectrometry. ACS Publications. 7

  • Applications of hydrogen deuterium exchange (HDX) for the characterization of conformational dynamics in light-activated photoreceptors. Frontiers. 8

Sources

Exploratory

Technical Whitepaper: Commercial Sourcing and Mechanistic Applications of Ethane-1,1,2,2-d4 in Advanced Research

Executive Summary Ethane-1,1,2,2-d4 (CAS: 3681-29-6), characterized by the linear formula HCD2​CD2​H , is a highly specialized isotopologue of ethane. While seemingly simple, its specific deuteration pattern is a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethane-1,1,2,2-d4 (CAS: 3681-29-6), characterized by the linear formula HCD2​CD2​H , is a highly specialized isotopologue of ethane. While seemingly simple, its specific deuteration pattern is a critical tool in advanced nuclear magnetic resonance (NMR) spectroscopy—particularly Para-Hydrogen Induced Polarization (PHIP)—and in the synthesis of labeled active pharmaceutical ingredients (APIs). This whitepaper provides an authoritative guide on the commercial sourcing of Ethane-1,1,2,2-d4 and its derivatives, the causality behind its use in symmetry-breaking NMR applications, and field-proven, self-validating experimental protocols.

Physicochemical Profile & Commercial Sourcing Strategies

Sourcing isotopically labeled compounds requires balancing isotopic purity with handling feasibility. Ethane-1,1,2,2-d4 is a highly flammable gas at room temperature (BP: −88 °C). For researchers conducting gas-phase catalysis or direct NMR bubbling, the gaseous form is mandatory. However, for drug development professionals synthesizing deuterated APIs, starting with liquid or solid derivatives (e.g., d4-dithiols or d4-diamines) provides a safer, more controllable synthetic route.

Causality in Sourcing: We mandate a minimum isotopic purity of 99 atom % D for all tracer and NMR studies. Lower purities introduce M+3 ( CHD2​CH2​D ) isotopologues, which cause spectral crowding in NMR and confound kinetic isotope effect (KIE) calculations in mass spectrometry.

Table 1: Quantitative Data and Commercial Suppliers of Ethane-d4 and Derivatives
CompoundCAS NumberMolecular WeightPurity / FormPrimary Commercial Supplier
Ethane-1,1,2,2-d4 3681-29-634.09 g/mol 99 atom % D, Gas
1,2-Ethane-d4-dithiol 100189-81-998.22 g/mol 99 atom % D, Liquid
Dibromoethane-d4 22581-63-1191.89 g/mol 98%+ D, Yellow Oil
1,2-Ethane-1,1,2,2-d4-diol 2219-51-466.09 g/mol 98 atom % D, Liquid

Mechanistic Causality: Why Ethane-1,1,2,2-d4 in NMR?

In the realm of hyperpolarized NMR, Ethane-1,1,2,2-d4 is not just a substrate; it is a mechanistic necessity for observing Para-Hydrogen Induced Polarization (PHIP) .

The Causality of Symmetry Breaking: When para-hydrogen ( p-H2​ ) is catalytically added to a standard alkyne to form normal ethane ( C2​H6​ ), the added protons are chemically and magnetically equivalent. Because they remain in a magnetically symmetric singlet state, they are NMR silent.

However, when p-H2​ is added to a deuterated precursor (e.g., acetylene-d2) to form 1,1,2,2-tetradeuteroethane ( HCD2​-CD2​H ), the scalar coupling pathways (J-coupling) between the newly added protons and the adjacent deuterium nuclei differ. This differential coupling renders the two protons magnetically inequivalent . This magnetic inequivalence breaks the symmetry of the p-H2​ molecule, transforming the spin system into an observable AA′X2​X2′​ state and yielding massive hyperpolarized signal enhancements.

PHIP_Mechanism A Para-Hydrogen (Singlet State) C Catalytic Pairwise Addition A->C B Deuterated Substrate (e.g., Acetylene-d2) B->C D Ethane-1,1,2,2-d4 (HCD2-CD2H) C->D Hydrogenation E Magnetic Inequivalence (Scalar Coupling to D) D->E Symmetry Breaking F Hyperpolarized NMR Signal E->F Observable Enhancement

Fig 1: PHIP symmetry breaking mechanism via Ethane-1,1,2,2-d4 magnetic inequivalence.

Experimental Workflows & Self-Validating Protocols

A protocol is only as robust as its orthogonal validation. The following workflows are designed as self-validating systems, ensuring that isotopic integrity is maintained throughout the experiment.

Protocol A: Observation of PHIP using Ethane-1,1,2,2-d4

This protocol validates the catalytic pairwise addition of hydrogen.

  • Catalyst Preparation: Dissolve 5 mg of a homogeneous hydrogenation catalyst (e.g., Wilkinson's catalyst) in 3 mL of deuterated solvent (e.g., acetone-d6) within a 5 mm NMR tube.

  • Substrate Introduction: Inject 0.1 mmol of acetylene-d2 into the solution.

  • Parahydrogen Enrichment: Bubble 50% enriched para-hydrogen gas through the NMR tube for 15 seconds at 3 atm pressure.

  • NMR Acquisition: Immediately transfer the tube to the NMR spectrometer and acquire a single-scan 1H -NMR spectrum using a 45° flip angle.

  • Self-Validation Check: The successful formation of Ethane-1,1,2,2-d4 is validated by the appearance of strongly enhanced, multiplet signals in anti-phase. If the signals are in-phase, the addition was not pairwise, indicating a failure in the catalytic mechanism.

Protocol B: Mechanochemical Synthesis of Tetradeuteroethane Derivatives

For researchers avoiding high-pressure D2​ gas, mechanochemical deuteration using heavy water ( D2​O ) provides a safer alternative .

  • Reagent Loading: In a planetary ball mill vessel, combine 0.50 mmol of diphenylacetylene, 15 mmol of D2​O , a catalyst metal (e.g., Pd/C), and 50 stainless steel milling balls.

  • Mechanochemical Activation: Seal the vessel and operate the mill at 800 rpm for 12 hours, reversing direction every 30 minutes. Causality: The kinetic energy from the milling balls drives the catalytic exchange between D2​O and the alkyne, bypassing the need for gaseous deuterium.

  • Extraction: Add 10 mL of ethyl acetate to the vessel to dissolve the reaction mixture. Filter the solution through a Celite pad to remove the metal catalyst.

  • Concentration: Evaporate the filtrate under reduced pressure to yield 1,2-diphenyl-1,1,2,2-tetradeuteroethane.

  • Self-Validation Check: Analyze the product via GC/MS. A mass shift of exactly M+4 validates complete deuteration. Confirm regiospecificity via 1H -NMR by verifying the total absence of aliphatic proton signals at the ethane bridge.

Mechanochemical_Deuteration Step1 Load Substrate & D2O into Ball Mill Step2 Mechanochemical Activation (800 rpm, 12 hrs) Step1->Step2 Catalyst Metal + Kinetic Energy Step3 Ethyl Acetate Extraction & Celite Filtration Step2->Step3 Reaction Mixture Step4 1,2-diphenyl-1,1,2,2- tetradeuteroethane Step3->Step4 Concentration Step5 Validation: GC/MS (M+4) & 1H-NMR Step4->Step5 Structural Confirmation

Fig 2: Workflow for mechanochemical synthesis of tetradeuteroethane derivatives.

References

  • White Rose eTheses Online. Rationalising reactivity: a Combined DFT and Hyperpolarisation Approach. University of York.[Link]

  • Google Patents.Process for producing hydrogen or heavy hydrogens, and hydrogenation of organic compounds using same (US9676622B2).
  • PubChem. 1,2-Ethane-1,1,2,2-d4-diol | CID 2733137. National Center for Biotechnology Information.[Link]

Protocols & Analytical Methods

Method

Application Note: Ethane-1,1,2,2-d4 and its Halogenated Derivatives as Internal Standards in GC-MS

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS), Purge-and-Trap (P/T), Headspace Analysis Introduction & Mechani...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS), Purge-and-Trap (P/T), Headspace Analysis

Introduction & Mechanistic Rationale

Isotope Dilution Mass Spectrometry (IDMS) is the definitive gold standard for quantitative analysis in complex biological and environmental matrices. By employing stable isotope-labeled internal standards (IS), analysts create a self-validating system that inherently corrects for sample preparation losses, matrix-induced ion suppression, and instrumental drift.

In the realm of volatile organic compound (VOC) analysis and mechanistic gas studies, Ethane-1,1,2,2-d4 (CAS 3681-29-6) and its ubiquitous halogenated derivative, Ethane-1,1,2,2-d4, 1,2-dichloro- (commonly known as 1,2-Dichloroethane-d4, CAS 17060-07-0), serve as indispensable internal standards[1][2].

The Causality of Experimental Choices

As a Senior Application Scientist, I emphasize that selecting a deuterated ethane standard is never arbitrary. It is driven by three fundamental physical principles:

  • Chromatographic Co-elution: The deuterated standard shares virtually identical physicochemical properties (boiling point, polarity, vapor pressure) with the native target analyte. This ensures they co-elute from the GC column and enter the MS ionization source simultaneously, experiencing identical matrix effects and signal attenuation.

  • The +4 Da Mass Shift Rule: Replacing four hydrogen atoms with deuterium yields a mass shift of +4 Da (e.g., m/z 34 for Ethane-d4 vs. m/z 30 for unlabeled Ethane). This specific shift is critical. Natural isotopic abundances of Carbon-13 and Chlorine-37 contribute heavily to M+1 and M+2 peaks. A +4 Da shift cleanly bypasses this natural isotopic envelope, preventing spectral overlap and ensuring the internal standard's signal is entirely distinct from the native analyte.

  • Phase Matching: While gaseous Ethane-1,1,2,2-d4 is ideal for headspace analysis of light hydrocarbons, its liquid halogenated derivative (1,2-Dichloroethane-d4) is the industry standard for aqueous VOC analysis because its partition coefficient perfectly mimics target halogenated solvents during purge-and-trap extraction[2].

Physicochemical & Spectrometric Properties

To design a robust GC-MS method, analysts must align the physical state of the internal standard with the extraction technique. The table below summarizes the critical data required for method programming.

CompoundCAS NumberState at STPBoiling PointPrimary Quant Ion (m/z)Key Application
Ethane (Unlabeled)74-84-0Gas-88.5 °C30Target Analyte
Ethane-1,1,2,2-d4 3681-29-6Gas-88.0 °C34Headspace IS / Mechanistic Tracing
1,2-Dichloroethane (Unlabeled)107-06-2Liquid83.5 °C62Target Analyte
Ethane-1,1,2,2-d4, 1,2-dichloro- 17060-07-0Liquid83.0 °C65Purge-and-Trap IS (EPA Methods)

Logical Framework of Isotope Dilution

The following diagram illustrates the logical causality of how Ethane-1,1,2,2-d4 corrects for matrix effects in mass spectrometry.

IDMS_Logic Coelution Chromatographic Co-elution (Analyte & IS) Matrix Matrix Effects / Ion Suppression Coelution->Matrix MassShift Mass Shift (+4 Da) Resolves Spectra Coelution->MassShift EqualImpact Equal Signal Attenuation Matrix->EqualImpact Quant Accurate Absolute Quantitation EqualImpact->Quant MassShift->Quant

Logical mechanism of Isotope Dilution Mass Spectrometry correcting for ion suppression.

Experimental Protocols

Protocol A: Purge-and-Trap GC-MS for Aqueous VOCs (EPA Framework)

This protocol utilizes Ethane-1,1,2,2-d4, 1,2-dichloro- as a surrogate/internal standard for measuring trace VOCs in water, strictly adhering to EPA Method 524.2 and 8260 frameworks[2].

Step-by-Step Methodology:

  • Standard Preparation: Prepare a methanolic stock solution of Ethane-1,1,2,2-d4, 1,2-dichloro- at 25 µg/mL. Store at -20 °C in a PTFE-lined amber vial.

  • Sample Spiking: Transfer a 25 mL aliquot of the aqueous sample into a specially designed fritted purging chamber. Spike the sample with 10 µL of the internal standard solution to achieve a final concentration of 10 µg/L[2].

  • Purge-and-Trap Extraction: Bubble an inert gas (Helium, 40 mL/min) through the aqueous sample at ambient temperature for exactly 11 minutes. The purgeable compounds are transferred to the vapor phase and swept through a multi-bed sorbent trap (e.g., Tenax/Silica gel/Charcoal)[2].

  • Desorption & GC-MS Analysis: Rapidly heat the trap to 180 °C to desorb the VOCs onto the GC column (e.g., DB-624). Operate the MS in Selected Ion Monitoring (SIM) mode, monitoring m/z 65 (Primary) and m/z 102 (Secondary) for the internal standard.

  • Quantitation: Calculate the Relative Response Factor (RRF) using the integrated peak area of the target analyte against the m/z 65 peak area of the deuterated standard.

🔬 Field Insight: When using 1,2-Dichloroethane-d4 in purge-and-trap systems, always monitor the m/z 65 to m/z 102 ratio. A deviation of more than 20% from the theoretical isotopic ratio often indicates co-eluting matrix interference or thermal degradation of the sorbent trap.

Protocol B: Headspace GC-MS for Mechanistic Gas Analysis

This protocol utilizes gaseous Ethane-1,1,2,2-d4 to track degradation pathways, such as the zero-valent metal reduction of organohalides[3].

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL crimp-sealed headspace vial, combine the organohalide substrate and zero-valent metal catalyst in an aqueous buffer.

  • Internal Standard Introduction: Inject 100 µL of a standardized gas mixture containing Ethane-1,1,2,2-d4 (99 atom % D) into the vial headspace using a gas-tight syringe[3].

  • Incubation & Sampling: Agitate the vial at a constant temperature (25 °C) to reach vapor-liquid equilibrium. Extract a 100 µL headspace sample.

  • GC-MS Analysis: Inject the headspace sample into a GC equipped with a porous polymer open tubular (PLOT) column. Operate the MS in Electron Ionization (EI) mode at 70 eV, monitoring m/z 34 for Ethane-1,1,2,2-d4[3].

  • Kinetic Modeling: Normalize the peak areas of the evolving hydrocarbon products against the Ethane-1,1,2,2-d4 signal to correct for minor variations in manual injection volumes and headspace pressure fluctuations.

🔬 Field Insight: Gaseous Ethane-1,1,2,2-d4 is highly volatile (bp -88 °C). To prevent standard loss during kinetic studies, introduce the IS gas only after the reaction vial has been completely crimp-sealed, using a gas-tight syringe equipped with a side-port needle to minimize septa coring.

Analytical Workflow Visualization

GCMS_Workflow Sample 1. Sample Collection (Aqueous/Gas) Spike 2. Spike Internal Standard (Ethane-1,1,2,2-d4) Sample->Spike Extract 3. Purge & Trap / Headspace Extraction Spike->Extract GC 4. Gas Chromatography (Separation) Extract->GC MS 5. Mass Spectrometry (EI, 70 eV) GC->MS Data 6. Data Analysis (Analyte/IS Ratio) MS->Data

Experimental workflow for GC-MS analysis using Ethane-1,1,2,2-d4 internal standards.

References

  • Title: Ethane-1,1,2,2-d4 D 99atom 3681-29-6 Source: Sigma-Aldrich URL:

  • Title: Ethane-1,1,2,2-d4, 1,2-dichloro- | C2H4Cl2 | CID 12197860 Source: PubChem URL: 1

  • Title: Exhibit D: Trace Concentrations Of Volatile Organic Compounds Analysis Source: U.S. Environmental Protection Agency (EPA) URL: 2

  • Title: Mechanistic Investigations of Zero-Valent Metal Reactions with Organohalides Source: Defense Technical Information Center (DTIC) URL: 3

Sources

Application

The Foundational Principle: Achieving Analytical Accuracy with Isotope Dilution

An Application Guide to the Use of Ethane-1,1,2,2-d4 in Quantitative Gas Chromatography In the pursuit of precise and accurate quantification of volatile compounds, analytical chemists face numerous challenges, including...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Use of Ethane-1,1,2,2-d4 in Quantitative Gas Chromatography

In the pursuit of precise and accurate quantification of volatile compounds, analytical chemists face numerous challenges, including sample loss during preparation, injection volume variability, and matrix-induced signal suppression or enhancement. The strategy of using an internal standard (IS) is fundamental to mitigating these issues. The ideal IS behaves identically to the analyte throughout the entire analytical process but is distinguishable by the detector.

Stable isotope-labeled internal standards (SIL-IS) are widely considered the "gold standard" for this purpose, especially in mass spectrometry.[1][2] Ethane-1,1,2,2-d4 is a deuterated analogue of ethane, meaning specific hydrogen atoms have been replaced with their heavier, stable isotope, deuterium. This subtle change in mass allows a mass spectrometer to differentiate it from the native analyte, while its chemical and physical properties remain nearly identical.[3][4] This forms the basis of Isotope Dilution Mass Spectrometry (IDMS), a powerful technique where a known quantity of the deuterated standard is added to the sample at the earliest stage.[2][5][6] Because the standard and the analyte experience the same losses and matrix effects, the ratio of their signals remains constant. This ratio, rather than the absolute signal of the analyte, is used for quantification, leading to a dramatic improvement in data accuracy and precision.[2][7][8]

Physicochemical Properties: The Basis for an Ideal Internal Standard

The efficacy of Ethane-1,1,2,2-d4 as an internal standard is rooted in its physicochemical properties, which closely mirror those of its non-deuterated counterpart, ethane. This ensures they co-elute during chromatographic separation and experience identical behavior during sample preparation and ionization.[1]

PropertyEthane (C₂H₆)Ethane-1,1,2,2-d4 (C₂H₂D₄)Rationale for Significance in GC
Molecular Formula C₂H₆C₂H₂D₄The structural identity ensures nearly identical intermolecular forces and volatility.
Molecular Weight 30.07 g/mol 34.09 g/mol [9][10]The mass difference is the key to differentiation in the mass spectrometer without significantly altering chromatographic behavior.
Boiling Point -88.6 °C~ -88 °C[9][10]A nearly identical boiling point ensures similar partitioning behavior in headspace analysis and co-elution on the GC column.
Melting Point -182.8 °C~ -172 °C[9][10]Relevant for understanding the physical state of the compound under various conditions.
Vapor Density 1.04 (vs air)~ 1.05 (vs air)[9][10]Similar vapor densities contribute to consistent behavior in gas-phase sampling techniques.

The Isotope Dilution Workflow: A Conceptual Overview

The core of the methodology involves establishing a ratio between the analyte of interest and the deuterated internal standard. By measuring how the initial ratio of the known amount of standard to the unknown amount of analyte changes after they are mixed, the initial concentration of the analyte can be precisely calculated.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification A Unknown Sample (Contains Analyte) C Spiked Sample (Analyte + IS) A->C B Known Amount of Ethane-1,1,2,2-d4 (IS) B->C D GC-MS Injection C->D E Chromatographic Separation (Co-elution) D->E F Mass Spectrometry Detection E->F G Measure Peak Area of Analyte (m/z) I Calculate Peak Area Ratio (Analyte / IS) G->I H Measure Peak Area of IS (m/z+4) H->I J Determine Concentration from Calibration Curve I->J

Caption: Principle of Isotope Dilution Mass Spectrometry.

Application Protocol: Quantification of Ethane in Water by Headspace GC-MS

This protocol details a validated method for quantifying dissolved ethane in environmental water samples, a common application for monitoring natural attenuation and bioremediation processes at contaminated sites.[11][12]

Scope and Principle

This method is suitable for the determination of low levels (µg/L or ppb) of ethane in water. A known amount of Ethane-1,1,2,2-d4 is added to a water sample in a sealed vial. The vial is heated, allowing volatile compounds to partition into the headspace gas.[12] An aliquot of this headspace is then analyzed by GC-MS. Quantification is achieved by creating a calibration curve based on the peak area ratio of ethane to Ethane-1,1,2,2-d4.

Apparatus and Reagents
  • Gas Chromatograph with Mass Spectrometer (GC-MS): Equipped with a headspace autosampler.

  • GC Column: A column suitable for light hydrocarbon analysis, such as an Alumina (deactivated) PLOT or equivalent.[13]

  • Headspace Vials: 22 mL crimp-top vials with PTFE/silicone septa.

  • Reagents: Ethane standard, Ethane-1,1,2,2-d4 (≥98% isotopic purity), high-purity helium (carrier gas), and deionized water.

Standard and Sample Preparation Workflow

G cluster_0 Standards & QC Preparation cluster_1 Sample Preparation cluster_2 GC-MS Headspace Analysis Stock_Analyte Prepare Analyte Stock Standard Cal_Levels Prepare Calibration Levels (0, 1, 5, 10, 20 µg/L) Stock_Analyte->Cal_Levels Stock_IS Prepare IS Stock Standard Working_IS Dilute to IS Spiking Solution Stock_IS->Working_IS Spike_IS Spike with fixed volume of IS Spiking Solution Working_IS->Spike_IS Add to all samples, cal, & QCs QC_Levels Prepare QC Samples (Low, Mid, High) Cal_Levels->QC_Levels Incubate Incubate Vial in Autosampler Cal_Levels->Incubate QC_Levels->Incubate Sample_Collection Collect Water Sample in Vial (15 mL) Sample_Collection->Spike_IS Crimp_Vial Immediately Crimp and Seal Vial Spike_IS->Crimp_Vial Crimp_Vial->Incubate Inject Inject Headspace Aliquot Incubate->Inject Analyze Run GC-MS Method Inject->Analyze

Caption: Experimental workflow for quantitative analysis.

Step-by-Step Protocol:

  • Preparation of Internal Standard (IS) Spiking Solution: Prepare a working solution of Ethane-1,1,2,2-d4 in deionized water at a concentration that yields a robust signal (e.g., 10 µg/L). This solution will be used to spike all standards, quality controls (QCs), and samples.

  • Preparation of Calibration Standards: In separate headspace vials, add 15 mL of deionized water. Spike with appropriate volumes of the ethane stock standard to achieve a concentration range (e.g., 0.8, 2, 4, 8, 20 µg/L).[14] Add a fixed volume (e.g., 100 µL) of the IS spiking solution to each vial. Seal immediately.

  • Preparation of Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

  • Preparation of Unknown Samples: Add 15 mL of the water sample to a headspace vial. Add the same fixed volume (e.g., 100 µL) of the IS spiking solution. Seal immediately.

    • Causality: Adding the IS directly to the sample vial at the time of preparation ensures that any subsequent analyte loss due to leakage, adsorption, or degradation is mirrored by the IS, preserving the analytical ratio.

Instrumental Parameters

The following table provides typical starting parameters for a headspace GC-MS system. These should be optimized for the specific instrument and application.

ParameterSettingRationale
Headspace Autosampler
Vial Incubation Temp.70 °CTo ensure efficient partitioning of ethane into the headspace.
Incubation Time20 minTo allow the sample to reach equilibrium.
Injection Volume1 mLA standard volume for headspace analysis.
GC System
Inlet Temperature200 °CTo ensure rapid volatilization of the sample.
Carrier GasHelium, 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program40 °C (hold 2 min), ramp to 180 °C at 15 °C/minTo separate light hydrocarbons from potential interferences.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique for volatile compounds.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions.
SIM Ions Ethane (Analyte): m/z 30, 28Monitoring both the molecular ion and a fragment ion for confirmation.
Ethane-1,1,2,2-d4 (IS): m/z 34, 30Monitoring the corresponding ions for the deuterated standard.
Data Analysis and Method Validation
  • Calibration: For each calibration standard, calculate the peak area ratio (Response Ratio = Peak Area of Ethane / Peak Area of Ethane-1,1,2,2-d4). Plot the Response Ratio against the known concentration of ethane to generate a linear regression calibration curve. The correlation coefficient (R²) should be >0.995.[13][15]

  • Quantification: Calculate the Response Ratio for each unknown sample. Determine the concentration of ethane in the sample by interpolating from the calibration curve.

  • Validation: The analytical method should be validated to demonstrate its suitability for the intended purpose.[16] The use of a deuterated internal standard significantly improves key validation parameters:

    • Accuracy: Assessed by the analysis of QC samples, accuracy should be within ±15% of the nominal value.[1][16] The IS corrects for systematic errors from sample preparation and matrix effects.

    • Precision: Expressed as the relative standard deviation (%RSD) of replicate measurements, precision should not exceed 15%.[1][16] The IS corrects for random variations in injection volume and instrument response.

Conclusion: Ensuring Data Integrity

Ethane-1,1,2,2-d4 is an indispensable tool for high-precision quantitative analysis of ethane and related volatile compounds by GC-MS. By leveraging the principle of isotope dilution, it serves as a robust internal standard that corrects for nearly all sources of analytical variability, from sample preparation to detection.[8] The implementation of the protocols described herein allows researchers and scientists to generate highly accurate, reproducible, and defensible data, which is paramount in environmental monitoring, drug development, and other scientific disciplines.

References

  • Marotta, L., & Yates, D. (n.d.). Methane, Ethylene, and Ethane in Water by Headspace-Gas Chromatography with Flame Ionization Detection. PerkinElmer, Inc.
  • Francis Academic Press. (2025). Determination of methane-D4 and ethane-D6 in ethylene-D4 by gas chromatography. Academic Journal of Materials & Chemistry, 6(1), 52-58.
  • LookChem. (n.d.). Cas 3681-29-6, ETHANE-1,1,2,2-D4. LookChem.
  • PubChem. (n.d.). 1,2-Ethane-1,1,2,2-d4-diol. National Center for Biotechnology Information.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
  • ChemicalBook. (n.d.). ETHANE-1,1,2,2-D4 CAS#: 3681-29-6. ChemicalBook.
  • Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV.
  • BenchChem. (2025). A Comparative Guide to Analytical Method Validation Using Deuterated Internal Standards. BenchChem.
  • Unice, K. M., et al. (n.d.). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. PMC.
  • Funae, O., et al. (2020). Preparation of N2-Ethyl-2'-deoxyguanosine-d4 as an Internal Standard for the Electrospray Ionization-Tandem Mass Spectrometric Determination of DNA Damage by Acetaldehyde. PubMed.
  • PubChem. (n.d.). Ethane-1,1,2,2-d4, 1,2-dichloro-. National Center for Biotechnology Information.
  • Shimadzu. (2013). Environmental Analysis Solutions. Shimadzu Corporation.
  • Wikipedia. (n.d.). Isotope dilution. Wikipedia.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
  • BenchChem. (2025). The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry. BenchChem.
  • Hewitt, C., & Hansel, J. (2022). A Single-Method Approach for the Analysis of Volatile and Semivolatile Organic Compounds in Air Using Thermal Desorption Coupled with GC–MS. LCGC International.
  • BenchChem. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. BenchChem.
  • U.S. EPA. (2002). Technical Guidance for the Natural Attenuation Indicators: Methane, Ethane, and Ethene. CLU-IN.
  • Kampbell, D. H., & Vandegrift, S. A. (n.d.). Analysis of Dissolved Methane, Ethane, and Ethylene in Ground Water by a Standard Gas Chromatographic Technique. EPA Archive.
  • Landvatter, S. W., & Tyburski, R. (n.d.). Comparison of Deuterium, 13C, and 15N Isotopic Labels in Mass Spec Standards. Sigma-Aldrich.

Sources

Method

Application Note: Ethane-1,1,2,2-d4 as a Stable Isotope Tracer in CYP2E1 Metabolic Profiling and Breathomics

Executive Summary Ethane-1,1,2,2-d4 ( HCD2​CD2​H ) is a critical stable isotope-labeled tracer utilized in advanced metabolic and volatilomic (breathomic) studies. As a direct substrate for Cytochrome P450 2E1 (CYP2E1) a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethane-1,1,2,2-d4 ( HCD2​CD2​H ) is a critical stable isotope-labeled tracer utilized in advanced metabolic and volatilomic (breathomic) studies. As a direct substrate for Cytochrome P450 2E1 (CYP2E1) and a chemically identical surrogate for endogenous ethane, this tracer enables highly accurate quantification and mechanistic profiling. This application note provides the theoretical grounding and validated protocols for utilizing Ethane-1,1,2,2-d4 in both in vitro enzymatic kinetic assays and in vivo clinical breath tests.

Mechanistic Grounding & Causality

CYP2E1 Oxidation and Kinetic Isotope Effects

Cytochrome P450 2E1 (CYP2E1) is a critical hepatic enzyme responsible for the metabolism of small organic compounds, including the oxidation of ethanol to acetaldehyde and the hydroxylation of short-chain alkanes[1]. Ethane serves as a simple, direct substrate for CYP2E1, which catalyzes the addition of one oxygen atom to the alkane to produce ethanol, while the second oxygen atom is reduced to water[1].

By utilizing Ethane-1,1,2,2-d4, researchers can leverage the Kinetic Isotope Effect (KIE) . The C-D bond is significantly stronger than the C-H bond, which alters the rate of hydrogen abstraction during the catalytic cycle. This allows scientists to isolate the rate-limiting steps of1[1].

CYP2E1_Metabolism Ethane Ethane-1,1,2,2-d4 (Substrate) CYP2E1 CYP2E1 + NADPH (Hepatic Microsomes) Ethane->CYP2E1 Substrate Binding Ethanol Ethanol-d4 (Primary Metabolite) CYP2E1->Ethanol Oxidation (+O, -H2O) Acetaldehyde Acetaldehyde-d3 (Secondary Metabolite) Ethanol->Acetaldehyde CYP2E1 / ADH Oxidation

Figure 1: CYP2E1-mediated oxidative metabolism of Ethane-1,1,2,2-d4.

Breathomics and Lipid Peroxidation

In vivo, endogenous ethane is generated via the free radical-mediated2 in cellular membranes[2]. Because ethane is highly volatile and poorly soluble in blood, it is rapidly excreted through the lungs, making exhaled breath analysis a non-invasive window into systemic oxidative stress[3].

Quantifying trace volatile organic compounds (VOCs) requires rigorous calibration to account for matrix effects, humidity, and instrument drift. Spiking Ethane-1,1,2,2-d4 into breath samples serves as the ultimate internal standard for Gas Chromatography-Mass Spectrometry (GC-MS), as it co-elutes with endogenous ethane but is distinctly resolved by a +4 Da mass shift[3].

Quantitative Data: Tracer Properties

To ensure analytical precision, the physicochemical differences between endogenous ethane and the deuterated tracer must be programmed into the MS acquisition method.

Table 1: Physicochemical and Analytical Properties of Ethane vs. Ethane-1,1,2,2-d4

PropertyEndogenous EthaneEthane-1,1,2,2-d4 (Tracer)Analytical Significance
Molecular Formula C2​H6​ C2​H2​D4​ Isotopic labeling allows distinct mass resolution.
Molecular Weight 30.07 g/mol 34.09 g/mol +4 Da mass shift prevents spectral overlap in GC-MS.
Primary MS Ion (m/z) 3034Enables Selective Ion Monitoring (SIM) quantification.
CYP2E1 Metabolism Rapid oxidation to ethanolSlower oxidation (KIE)C-D bond strength allows kinetic isolation of oxygenation steps.
Source Endogenous (Lipid Peroxidation)Exogenous (Spiked Standard)Differentiates physiological signal from analytical calibration.

Experimental Protocols

Protocol A: In Vitro CYP2E1 Metabolic Assay using Human Liver Microsomes (HLMs)

Objective : Determine the Michaelis-Menten kinetics ( Km​ , Vmax​ ) of Ethane-1,1,2,2-d4 oxidation. Self-Validating Mechanism : A "Zero-Time Control" (TCA added before NADPH) is run in parallel to prove that ethanol-d4 formation is strictly enzymatically driven and not an artifact of auto-oxidation.

Step-by-Step Methodology :

  • Preparation : In a 10 mL gas-tight headspace vial, add 1.0 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Substrate Introduction : Inject varying concentrations of Ethane-1,1,2,2-d4 gas (e.g., 10–500 µM dissolved equivalent) into the sealed vial using a gas-tight syringe.

  • Equilibration : Pre-incubate the mixture at 37°C for 5 minutes to allow gas-liquid partitioning.

  • Initiation : Inject the NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Causality: CYP2E1 requires electron transfer to its heme iron to activate molecular oxygen; this is achieved by accepting electrons from the reduced coenzyme NADPH via P450 reductase[1].

  • Incubation & Termination : Incubate for 20 minutes at 37°C. Terminate the reaction by injecting 100 µL of ice-cold 20% trichloroacetic acid (TCA). Causality: TCA rapidly lowers the pH, denaturing the CYP2E1 enzyme and instantly halting metabolism.

  • Analysis : Analyze the headspace gas via GC-MS to quantify the depletion of Ethane-1,1,2,2-d4 and the formation of Ethanol-d4.

Protocol B: In Vivo Breathomics for Lipid Peroxidation Assessment

Objective : Quantify endogenous ethane in human breath as a biomarker of oxidative stress, using Ethane-1,1,2,2-d4 as the internal standard.

Breathomics_Workflow Step1 1. Breath Collection (Tedlar Bag / 500 mL) Step2 2. IS Spiking (Add Ethane-1,1,2,2-d4) Step1->Step2 Step3 3. Preconcentration (Thermal Desorption Trap) Step2->Step3 Step4 4. GC-MS Analysis (SIM Mode: m/z 30 vs 34) Step3->Step4 Step5 5. Data Processing (Lipid Peroxidation Index) Step4->Step5

Figure 2: GC-MS workflow for clinical breathomics using Ethane-1,1,2,2-d4.

Step-by-Step Methodology :

  • Breath Collection : Instruct the subject to exhale the tidal breath portion, then collect 500 mL of alveolar breath into a sterile, inert Tedlar bag. Causality: Alveolar breath contains the highest concentration of systemic VOCs exchanged directly from the pulmonary capillary bed, while Tedlar prevents VOC adsorption to the bag walls[3].

  • Internal Standard Spiking : Inject exactly 500 µL of a 10 ppmv Ethane-1,1,2,2-d4 standard gas mixture into the Tedlar bag using a precision gas syringe.

  • Preconcentration : Draw the bag's contents through a thermal desorption (TD) tube packed with Tenax TA/Carbograph at 50 mL/min. Causality: This concentrates trace VOCs (parts-per-billion level) while allowing bulk matrix gases ( O2​,N2​,CO2​ ) and moisture to pass through, preventing MS source quenching.

  • Desorption : Rapidly heat the TD tube to 280°C under a reverse flow of helium carrier gas to inject the concentrated VOCs into the GC column.

  • GC-MS Quantification : Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode. Monitor m/z 30 for endogenous ethane and m/z 34 for Ethane-1,1,2,2-d4.

  • Data Normalization : Calculate the endogenous ethane concentration by comparing the peak area ratio of m/z 30 to m/z 34 against a multi-point calibration curve.

References

  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)

Sources

Application

Application Note: ¹H and ¹³C NMR Spectroscopy of 1,1,2,2-Tetradeuteroethane (CHD₂-CHD₂)

Executive Summary 1,1,2,2-Tetradeuteroethane (CHD₂-CHD₂) is a highly specialized isotopologue of ethane utilized extensively in mechanistic chemistry, isotopic labeling studies, and advanced magnetic resonance research....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1,2,2-Tetradeuteroethane (CHD₂-CHD₂) is a highly specialized isotopologue of ethane utilized extensively in mechanistic chemistry, isotopic labeling studies, and advanced magnetic resonance research. For drug development professionals and analytical scientists, understanding the precise NMR behavior of this molecule is critical for tracing metabolic pathways and validating synthetic outcomes.

Unlike the simple singlet observed in the ¹H NMR of standard ethane, CHD₂-CHD₂ presents a highly complex spectral profile. This application note details the theoretical causality behind its unique NMR signatures, provides expected quantitative parameters, and outlines a self-validating experimental protocol utilizing multi-nuclear decoupling strategies.

Theoretical Grounding: Symmetry Breaking and the AA'X₂X'₂ Spin System

Causality of Magnetic Inequivalence

In routine NMR spectroscopy, chemically equivalent protons (such as the six protons in standard ethane) appear as a single resonance due to magnetic equivalence. However, in 1,1,2,2-tetradeuteroethane, the substitution of four protons with deuterium (Spin I=1 ) fundamentally breaks this magnetic symmetry.

While the two remaining protons (one on each carbon) are chemically equivalent, they are magnetically inequivalent . This inequivalence arises because the scalar coupling pathway between the proton on C1 and the deuteriums on C1 ( 2JHD​ ) is different from its coupling to the deuteriums on C2 ( 3JHD​ ) [2]. This creates a complex AA'X₂X'₂ spin system (where A = ¹H and X = ²H).

Implications for Hyperpolarization (PHIP)

This magnetic inequivalence is not merely a spectroscopic curiosity; it is the foundational mechanism that enables the observation of Parahydrogen-Induced Polarization (PHIP) in symmetric molecules. When parahydrogen is added to acetylene-d₂ to form CHD₂-CHD₂, the symmetry-breaking induced by the deuteriums allows the normally NMR-silent parahydrogen spin states to become observable, providing massive signal enhancements[1, 2].

SpinSystem cluster_0 Carbon 1 cluster_1 Carbon 2 HA ¹H (A) DX ²H (X₂) HA->DX ²J_HD HA_prime ¹H (A') HA->HA_prime ³J_HH DX_prime ²H (X'₂) HA->DX_prime ³J_HD HA_prime->DX ³J_HD HA_prime->DX_prime ²J_HD

Caption: The AA'X₂X'₂ spin system of CHD₂-CHD₂ illustrating magnetic inequivalence pathways.

Spectral Predictions & Quantitative Data

The presence of deuterium induces an upfield isotope shift in both ¹H and ¹³C spectra. Furthermore, coupling to deuterium ( I=1 ) splits the carbon signals according to the 2nI+1 rule.

Table 1: ¹H NMR Parameters of CHD₂-CHD₂
NucleusChemical Shift (ppm)MultiplicityCoupling Constants (Hz)Origin of Coupling
¹H ~0.83 (Isotope shifted)Complex Multiplet 3JHH​≈8.0 2JHD​≈−1.8 3JHD​≈1.2 AA'X₂X'₂ spin system dynamics; coupling to adjacent ¹H and geminal/vicinal ²H.
Table 2: ¹³C NMR Parameters of CHD₂-CHD₂
NucleusChemical Shift (ppm)MultiplicityCoupling Constants (Hz)Origin of Coupling
¹³C ~5.1 (Isotope shifted)Doublet of Quintets 1JCH​≈125.0 1JCD​≈19.2 1JCH​ splits to a doublet; 1JCD​ to two equivalent ²H splits each branch into a quintet.

Experimental Protocols: A Self-Validating Workflow

To ensure high trustworthiness in structural assignment, the following protocols employ a self-validating system using selective heteronuclear decoupling. By systematically removing specific scalar couplings, the complex multiplets collapse into predictable, simplified patterns, definitively proving the structural assignment.

NMR_Workflow N1 1. Sample Preparation Dissolve CHD₂-CHD₂ in CDCl₃ N2 2. Spectrometer Calibration Lock ²H (Solvent), Tune ¹H/¹³C/²H N1->N2 N3 3A. ¹H NMR (Standard) Observe AA'X₂X'₂ Multiplet N2->N3 ¹H Channel N5 4A. ¹³C{¹H} NMR Observe Quintet (¹J_CD) N2->N5 ¹³C Channel N4 3B. ¹H{²H} NMR (Decoupled) Observe Singlet (Validates Symmetry) N3->N4 Apply ²H Decoupling N7 5. Data Processing & Analysis Extract J-couplings & Isotope Shifts N4->N7 N6 4B. ¹³C{¹H, ²H} NMR Observe Singlet (Self-Validation) N5->N6 Apply ²H Decoupling N6->N7

Caption: Experimental workflow for self-validating NMR analysis of 1,1,2,2-tetradeuteroethane.

Protocol 1: Sample Preparation & Spectrometer Calibration
  • Causality: CHD₂-CHD₂ is a volatile gas at standard temperature and pressure. It must be dissolved in a suitable deuterated solvent (e.g., CDCl₃) within a sealed, heavy-wall NMR tube to prevent evaporation and allow for standard deuterium locking.

  • Condense or bubble CHD₂-CHD₂ gas into 0.6 mL of pre-chilled CDCl₃ in a heavy-wall 5 mm NMR tube. Flame-seal the tube if long-term storage is required.

  • Insert the sample into the spectrometer and lock onto the CDCl₃ deuterium signal (7.26 ppm). Note: Ensure the lock system does not mistakenly lock onto the solute ²H signal at ~0.83 ppm.

  • Tune and match the probe for ¹H, ¹³C, and ²H frequencies.

  • Perform gradient shimming on the ²H lock signal.

Protocol 2: ¹H NMR Self-Validating Acquisition
  • Causality: To definitively prove that the complex ¹H multiplet is driven by deuterium coupling and not by impurities or restricted bond rotation, a ¹H{²H} decoupled experiment is performed. Decoupling the deuterium effectively removes the magnetic inequivalence, simplifying the AA'X₂X'₂ system to an A₂ system.

  • Standard ¹H Acquisition: Acquire a standard 1D ¹H spectrum (e.g., zg30 pulse program). Observe the broad, complex multiplet centered at ~0.83 ppm.

  • ¹H{²H} Decoupled Acquisition: Set up a 1D ¹H experiment with continuous wave (CW) or WALTZ-16 decoupling on the ²H channel (e.g., zgig with ²H decoupling).

  • Validation: Process the data. The complex multiplet will collapse into a sharp, single resonance (singlet), confirming that the two protons are chemically equivalent and that the prior complexity was strictly due to JHD​ couplings.

Protocol 3: ¹³C NMR Self-Validating Acquisition
  • Causality: The ¹³C nucleus is coupled to both ¹H and ²H. By selectively decoupling these nuclei, we can isolate and measure the specific 1JCH​ and 1JCD​ constants, validating the isotopic purity of the carbon center.

  • ¹³C{¹H} Acquisition: Acquire a carbon spectrum with standard proton decoupling.

    • Result: The proton decoupling removes the doublet splitting. The signal appears as a pure 1:2:3:2:1 quintet due to coupling to the two spin-1 deuteriums ( 1JCD​≈19.2 Hz).

  • ¹³C{¹H, ²H} Double-Decoupled Acquisition: Acquire a carbon spectrum with simultaneous decoupling of both the ¹H and ²H channels.

    • Result: The quintet collapses into a sharp singlet . This self-validating step confirms the carbon skeleton contains exactly the predicted isotopic substitutions.

References

  • Rationalising reactivity: a Combined DFT and Hyperpolaris
  • The Theory and Practice of Hyperpolarization in Magnetic Resonance Using Parahydrogen researchg
Method

Application Note: Interpreting the High-Resolution Mass Spectrum of Ethane-1,1,2,2-d4

Abstract This application note provides a detailed guide for the interpretation of the electron ionization (EI) mass spectrum of Ethane-1,1,2,2-d4 (CHD2-CHD2). As a crucial isotopologue in mechanistic studies, metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the interpretation of the electron ionization (EI) mass spectrum of Ethane-1,1,2,2-d4 (CHD2-CHD2). As a crucial isotopologue in mechanistic studies, metabolic tracing, and as an internal standard, a thorough understanding of its fragmentation behavior is essential for researchers, scientists, and drug development professionals. This document outlines the fundamental principles of EI-MS, predicts the fragmentation pathways based on established chemical principles and the kinetic isotope effect, and provides a detailed protocol for data acquisition and analysis.

Introduction

Ethane-1,1,2,2-d4 is a deuterated form of ethane where four hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it a valuable tool in analytical and research chemistry. Mass spectrometry, a powerful technique for determining molecular weight and structure, is the primary method for its characterization.[1] Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, causing predictable and reproducible fragmentation.[2][3] This fragmentation pattern serves as a molecular fingerprint, allowing for structural elucidation and confirmation.

This guide provides the theoretical foundation and practical steps to confidently acquire and interpret the EI mass spectrum of Ethane-1,1,2,2-d4.

Theoretical Background: Electron Ionization and Fragmentation

In an EI source, the gaseous analyte is bombarded by a beam of high-energy electrons, typically at 70 eV.[4] This energy is significantly higher than the ionization energies of most organic molecules (e.g., ethane's ionization energy is ~11.5 eV), ensuring efficient ionization.[4] The process can be summarized as:

M + e⁻ → [M]•⁺ + 2e⁻

The resulting species, [M]•⁺, is the molecular ion, a radical cation.[5] The excess energy imparted during ionization often leads to the cleavage of chemical bonds, a process known as fragmentation.[6] The fragmentation of the molecular ion does not occur randomly; it follows predictable pathways governed by the relative strengths of chemical bonds and the stability of the resulting fragments (carbocations and radicals).[1][7]

For alkanes, C-C bonds are generally weaker than C-H bonds and are common points of cleavage.[5] The stability of the resulting carbocation fragments is a major driving force, following the order: tertiary > secondary > primary.[1][7]

The Kinetic Isotope Effect (KIE) in Mass Spectrometry

A critical consideration for interpreting the spectrum of Ethane-1,1,2,2-d4 is the kinetic isotope effect. The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond.[8][9][10] Consequently, a C-H bond is more likely to break than a C-D bond during fragmentation. This preference, known as the primary kinetic isotope effect, will influence the relative abundances of fragment ions where a hydrogen or deuterium radical is lost.[11]

Predicted Fragmentation Pattern of Ethane-1,1,2,2-d4

The molecular formula for Ethane-1,1,2,2-d4 is C₂H₂D₄.

  • Atomic mass of C: ~12.011 amu

  • Atomic mass of H: ~1.008 amu

  • Atomic mass of D: ~2.014 amu

The nominal molecular weight is (2 * 12) + (2 * 1) + (4 * 2) = 34 amu . Therefore, the molecular ion peak, [C₂H₂D₄]•⁺, is expected at a mass-to-charge ratio (m/z) of 34.

Based on the fragmentation of standard ethane and considering the kinetic isotope effect, the following primary fragmentation pathways are predicted:

  • Loss of a Hydrogen Radical (•H): Due to the KIE, the cleavage of a C-H bond is favored over a C-D bond. This results in a relatively abundant ion at m/z 33. [C₂H₂D₄]•⁺ → [C₂HD₄]⁺ + •H

  • Loss of a Deuterium Radical (•D): While less favored than H loss, D loss will still occur, producing an ion at m/z 32. [C₂H₂D₄]•⁺ → [C₂H₂D₃]⁺ + •D

  • C-C Bond Cleavage: The central C-C bond can break, leading to the formation of methyl-type fragments. This is a major fragmentation pathway for ethane.[5] Given the structure CHD₂-CHD₂, this cleavage results in a [CHD₂]⁺ fragment. [C₂H₂D₄]•⁺ → [CHD₂]⁺ + •CHD₂ The nominal mass of the [CHD₂]⁺ ion is 12 + 1 + (2*2) = 17 . This peak at m/z 17 is expected to be highly abundant.

  • Formation of Ethyl Cations and Subsequent Losses: The initial loss of H or D (peaks at m/z 33 and 32) can be followed by the loss of neutral molecules like H₂, HD, or D₂. For example:

    • [C₂HD₄]⁺ (m/z 33) → [C₂D₄]•⁺ (m/z 32) + H• (less likely)

    • [C₂HD₄]⁺ (m/z 33) → [C₂D₃]⁺ (m/z 30) + HD

    • [C₂H₂D₃]⁺ (m/z 32) → [C₂HD₂]⁺ (m/z 28) + HD

    • [C₂H₂D₃]⁺ (m/z 32) → [C₂H₂D]⁺ (m/z 29) + D₂

The resulting spectrum will be a complex envelope of peaks from m/z 28 to 34, with the relative intensities governed by the probabilities of these competing fragmentation pathways.

Summary of Predicted Key Ions
m/zProposed Ion FormulaNeutral LossNotes
34[C₂H₂D₄]•⁺-Molecular Ion (M•⁺)
33[C₂HD₄]⁺•HFavored loss due to KIE
32[C₂H₂D₃]⁺•DLess favored loss
30[C₂D₃]⁺•H, HDSecondary fragmentation
29[C₂HD₂]⁺•H, D₂ or •D, HDSecondary fragmentation
28[C₂H₂D]⁺•D, D₂Secondary fragmentation
17[CHD₂]⁺•CHD₂Result of C-C cleavage, expected to be abundant

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing a volatile compound like Ethane-1,1,2,2-d4.[12] The GC separates the analyte from any potential impurities before it enters the MS.

Instrumentation
  • Gas Chromatograph: Agilent 7890 or equivalent.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent single quadrupole or TOF mass analyzer.

  • GC Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column.

Method Parameters
ParameterSettingRationale
GC Inlet
Injection ModeSplit (100:1)Prevents column overloading with a pure sample.
Inlet Temp250 °CEnsures rapid volatilization of the sample.
Carrier GasHeliumInert carrier gas with good chromatographic performance.
Flow Rate1.0 mL/minStandard flow rate for this column dimension.
Oven Program
Initial Temp40 °C, hold 2 minAllows for good focusing of the analyte on the column head.
Ramp10 °C/min to 100 °CSufficient to elute the low-boiling ethane in a sharp peak.
MS Source
Ionization ModeElectron Ionization (EI)Standard for generating reproducible fragmentation patterns.
Electron Energy70 eVMaximizes ionization efficiency and yields standard, library-comparable spectra.[4]
Source Temp230 °CStandard temperature to maintain cleanliness and prevent condensation.
Quad Temp150 °CStandard temperature to ensure stable mass analysis.
MS Acquisition
Scan Rangem/z 10 - 100Captures all relevant fragments of ethane and avoids the helium carrier gas peak.
Scan SpeedStandard
Procedure
  • Sample Preparation: Ethane-1,1,2,2-d4 is a gas at room temperature. Prepare a sample by filling a gas-tight syringe from a lecture bottle or sample cylinder.

  • Injection: Manually inject 100 µL of the gaseous sample into the GC inlet.

  • Data Acquisition: Start the GC-MS run using the parameters outlined above.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to Ethane-1,1,2,2-d4.

    • Extract the mass spectrum from this peak, ensuring to subtract background ions.

    • Identify the molecular ion peak at m/z 34.

    • Assign the major fragment ions based on the predictions in Section 3.

    • Compare the relative abundances of peaks at m/z 33 (loss of H) and m/z 32 (loss of D) to observe the kinetic isotope effect.

Visualizing the Process

Experimental Workflow

The general workflow for GC-MS analysis is a sequential process from sample introduction to final data interpretation.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample 1. Gas Sample (Ethane-d4) Injector 2. Heated Injector (250°C) Sample->Injector Injection Column 3. GC Column (Separation) Injector->Column Carrier Gas Flow IonSource 4. EI Ion Source (70 eV) Column->IonSource Elution Analyzer 5. Mass Analyzer (Quadrupole) IonSource->Analyzer Ion Acceleration Detector 6. Detector Analyzer->Detector Ion Separation (by m/z) Data 7. Data System (Spectrum) Detector->Data Signal

Fig 1. General experimental workflow for GC-MS analysis.
Predicted Fragmentation Pathways

The fragmentation of the molecular ion follows distinct pathways leading to the observed spectrum.

Fragmentation_Pathway M [CHD₂-CHD₂]•⁺ m/z = 34 M_minus_H [C₂HD₄]⁺ m/z = 33 M->M_minus_H - •H (Favored) M_minus_D [C₂H₂D₃]⁺ m/z = 32 M->M_minus_D - •D Fragment_17 [CHD₂]⁺ m/z = 17 M->Fragment_17 - •CHD₂ (C-C Cleavage) Secondary_Frags Further Fragments (m/z 28-30) M_minus_H->Secondary_Frags - HD / D₂ M_minus_D->Secondary_Frags - H₂ / HD

Fig 2. Key fragmentation pathways for Ethane-1,1,2,2-d4.

Conclusion

The interpretation of the mass spectrum of Ethane-1,1,2,2-d4 is straightforward when grounded in the principles of electron ionization, fragmentation theory, and the kinetic isotope effect. The expected molecular ion at m/z 34, coupled with a dominant fragment from C-C cleavage at m/z 17 and a characteristic pattern of H/D loss (m/z 33 and 32), provides a definitive identification of the molecule. The protocol provided herein offers a robust starting point for achieving high-quality, interpretable data for researchers in diverse scientific fields.

References

  • Understanding Electron Ionization Processes for GC–MS. (2020). LCGC International. Available at: [Link]

  • Electron ionization. (2023). Wikipedia. Available at: [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Mass Spectrometry: Branched Alkane Fragmentation. (2024). JoVE. Available at: [Link]

  • Principles, advantages, and disadvantages of EI. (n.d.). Shimadzu. Available at: [Link]

  • Mass Spectrometry: Long-Chain Alkane Fragmentation. (2024). JoVE. Available at: [Link]

  • Why is a C–D bond stronger than a C–H bond? (2017). Chemistry Stack Exchange. Available at: [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. Available at: [Link]

  • Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. Available at: [Link]

  • Fragmentation of Alkane. (n.d.). Delhi University. Available at: [Link]

  • Isotope effect and fragmantation. (n.d.). SlideShare. Available at: [Link]

  • Which bond is stronger, CD or CH? (2017). Quora. Available at: [Link]

  • Mass spectral mechanisms. N-Alkyl-3-cyano-1,4-dihydropyridine fragmentation. Kinetic isotope effects for expulsion of deuterium from the 4 position and transition from quantal to purely classical isotope effect. (1979). Journal of the American Chemical Society. Available at: [Link]

  • Analysis of Microbial Volatile Compounds by SPME-GC/MS. (2025). protocols.io. Available at: [Link]

  • Volatile Organic Compounds - by GC/MS Capillary Column Technique. (2009). State of New Jersey, Department of Environmental Protection. Available at: [Link]

  • Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. (2013). International Journal of Molecular Sciences. Available at: [Link]

  • Mass spectrum of ethane. (n.d.). Doc Brown's Chemistry. Available at: [Link]

  • A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. (2025). MDPI. Available at: [Link]

  • Analysis of Volatile Organic Compounds in the Environment Using TD-GC–MS. (2020). Shimadzu. Available at: [Link]

  • Use of Isotopes for Studying Reaction Mechanisms. (1997). Resonance. Available at: [Link]

  • Kinetic isotope effect. (2023). Wikipedia. Available at: [Link]

  • Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. (2019). PMC. Available at: [Link]

  • Ethane. (n.d.). NIST WebBook. Available at: [Link]

Sources

Application

Application Note: Utilizing Ethane-1,1,2,2-d4 for High-Fidelity Analytical Instrument Calibration in GC-MS and qNMR

Target Audience: Researchers, analytical scientists, and drug development professionals. Techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR).

Mechanistic Rationale: The Case for Ethane-1,1,2,2-d4

In analytical chemistry, the accuracy of gas-phase quantification is frequently compromised by sample loss, fluctuating ionization efficiencies, and matrix suppression. Ethane-1,1,2,2-d4 (CAS: 3681-29-6), a stable isotopologue of ethane, serves as an ideal stable isotope-labeled internal standard (SIL-IS) to counteract these variables[1][2].

The scientific utility of Ethane-1,1,2,2-d4 is grounded in three mechanistic pillars:

  • Chromatographic Fidelity: Ethane-1,1,2,2-d4 exhibits virtually identical physicochemical properties to native ethane, ensuring exact co-elution on standard non-polar GC columns. This co-elution is critical because it subjects both the analyte and the internal standard to identical matrix effects within the MS ionization source, perfectly normalizing signal suppression or enhancement.

  • Mass Spectrometric Resolution: Native ethane yields a molecular ion at m/z 30. Ethane-1,1,2,2-d4 provides a distinct M+4 mass signature (m/z 34), completely eliminating isobaric interference and allowing for the precise deconvolution and normalization of complex hydrocarbon profiles in biological or environmental samples[3].

  • NMR Distinctiveness: In qNMR, the substitution of protium with deuterium simplifies the ¹H-NMR spectrum by removing homonuclear coupling complexities. It provides a clear, orthogonal ²H (Deuterium) NMR signal that can be utilized for quantification or mechanistic tracing, such as in advanced C-H functionalization and catalytic activation studies[4].

Physicochemical Properties

To ensure accurate molar calculations during calibration, the physical properties of the standard must be strictly referenced.

Table 1: Physicochemical Properties of Ethane-1,1,2,2-d4

PropertyValueReference
Chemical Name Ethane-1,1,2,2-d4[1]
CAS Number 3681-29-6[1][2]
Linear Formula HCD₂CD₂H (C₂H₂D₄)[2]
Molecular Weight 34.09 g/mol [1][2]
Boiling Point -88 °C[1][2]
Mass Shift M+4[2]
Isotopic Purity ≥ 99 atom % D[2]

Experimental Protocols

Protocol A: GC-MS Calibration for Volatile Hydrocarbons via Headspace Analysis

Objective: Establish a robust calibration curve for C1-C3 hydrocarbons using Ethane-1,1,2,2-d4 as the internal standard. Causality Note: Headspace analysis is explicitly chosen over direct liquid injection to prevent column overloading and to isolate the volatile fraction from non-volatile matrix components, thereby extending the lifespan of the MS filament[4].

Step-by-Step Methodology:

  • Standard Preparation: Prepare a primary stock mixture of native hydrocarbons (methane, ethane, propane) in a high-pressure gas cylinder balanced with ultra-high purity (UHP) nitrogen.

  • Internal Standard Spiking: Using a gas-tight syringe, inject a fixed volume (e.g., 50 µL) of Ethane-1,1,2,2-d4 gas into a series of evacuated, septa-capped 20 mL headspace vials.

  • Calibration Levels: Inject varying volumes of the primary stock mixture into the vials to create a 5-point calibration curve (e.g., 10, 50, 100, 250, 500 ppmv).

  • Equilibration: Allow the vials to equilibrate in an agitator at 40°C for 15 minutes to ensure homogeneous gas-phase partitioning.

  • GC-MS Acquisition:

    • Column: PLOT Q or equivalent porous layer open tubular column.

    • Oven Program: Isothermal at 35°C for 5 minutes.

    • MS Mode: Selected Ion Monitoring (SIM). Monitor m/z 30 (native ethane) and m/z 34 (Ethane-1,1,2,2-d4). Reason: SIM mode drastically increases sensitivity by maximizing the dwell time on the specific ions of interest.

  • System Suitability & Self-Validation: Before analyzing unknown samples, the protocol must self-validate. The system is considered validated if:

    • (a) The retention time of the m/z 34 peak matches the m/z 30 peak within ±0.02 minutes, confirming the absence of chromatographic isotope effects.

    • (b) The signal-to-noise (S/N) ratio for the Lower Limit of Quantification (LLOQ) is ≥ 10:1.

Protocol B: Quantitative NMR (qNMR) for Dissolved Gas Analysis

Objective: Quantify dissolved ethane in liquid reaction mixtures using Ethane-1,1,2,2-d4[4]. Causality Note: Small, highly symmetric molecules like ethane possess unusually long longitudinal relaxation times (T₁). If a standard default relaxation delay (D1 = 1-2s) is used, the nuclear spins will not fully return to equilibrium between pulses, resulting in signal saturation and severe under-quantification.

Step-by-Step Methodology:

  • Sample Preparation: Extract 0.5 mL of the liquid reaction mixture into a high-precision 5 mm NMR tube.

  • Internal Standard Addition: To prevent evaporative loss of the highly volatile standard during acquisition, use a sealed coaxial capillary insert containing a known molar concentration of Ethane-1,1,2,2-d4 dissolved in a deuterated solvent (e.g., C₆D₆).

  • NMR Acquisition (¹H-NMR):

    • Pulse Angle: Set to 30° (π/6). Reason: A smaller flip angle minimizes the required relaxation time while maintaining an optimal signal-to-noise ratio (Ernst angle principle).

    • Relaxation Delay (D1): Set to ≥ 5 × T₁ (typically 15-20 seconds for light dissolved gases) to ensure >99% spin-lattice relaxation.

    • Scans: Acquire 64-128 transients to achieve adequate counting statistics.

  • Data Processing: Apply a mild exponential window function (LB = 0.3 Hz) prior to Fourier Transformation. Integrate the distinct multiplet of the analyte against the calibrated integral of the IS capillary.

Data Presentation

Table 2: Representative GC-MS Calibration Metrics for Ethane using Ethane-1,1,2,2-d4

Calibration LevelNative Ethane (ppmv)IS Ethane-1,1,2,2-d4 (ppmv)Mean Area Ratio (m/z 30 / m/z 34)RSD (%) (n=3)
Level 1 (LLOQ)101000.1024.2
Level 2501000.5082.8
Level 31001001.0151.5
Level 42501002.5301.1
Level 55001004.9850.9

Note: Linear regression utilizing 1/x weighting typically yields R² > 0.999, validating the dynamic range of the instrument.

Workflow Visualization

GCMS_Calibration_Workflow N1 1. Prepare Ethane-1,1,2,2-d4 (Internal Standard Gas) N2 2. Spike IS into Calibration & Unknown Samples N1->N2 N3 3. Headspace Equilibration (40°C, 15 min) N2->N3 N4 4. GC Separation (Co-elution of Isotopologues) N3->N4 N5 5. MS Detection (SIM Mode) Native: m/z 30 | IS: m/z 34 N4->N5 N6 6. Calculate Area Ratios & Generate Calibration Curve N5->N6

Fig 1: GC-MS Headspace Calibration Workflow using Ethane-1,1,2,2-d4.

Sources

Method

Application Note: Optimizing Deuterium-Labeled Internal Standards for Absolute Quantitation in LC-MS/MS

Introduction: The Mechanistic Imperative of SIL-IS In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the accuracy and precision of reported concentrations are frequently compromised b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Imperative of SIL-IS

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the accuracy and precision of reported concentrations are frequently compromised by analyte losses during sample preparation and ionization variability in the mass spectrometer source[1]. To counteract these variables, Stable Isotope-Labeled Internal Standards (SIL-IS) are considered the gold standard.

By replacing specific atoms in the target analyte with stable isotopes—most commonly deuterium ( 2 H)—scientists create an internal standard with nearly identical physicochemical properties to the analyte [1, 6]. When spiked into the biological matrix at the earliest stage of sample preparation, the SIL-IS acts as a self-validating tracking mechanism. Because the analyte and the SIL-IS share the same extraction recovery and ideally co-elute during chromatographic separation, they are subjected to the exact same matrix components during electrospray ionization (ESI). Consequently, any ion suppression or enhancement affects both molecules equally, allowing the analyte-to-IS peak area ratio to remain constant and ensuring absolute quantitation [4, 6].

Workflow Sample Biological Matrix (Plasma/Serum/Urine) Spike Spike Deuterated SIL-IS (Early Stage Addition) Sample->Spike Extraction Sample Extraction (LLE / SPE / PPT) Spike->Extraction Normalizes Recovery LC LC Separation (Monitor ΔtR) Extraction->LC Co-elution Required MS ESI-MS/MS (Ionization & Detection) LC->MS Normalizes Matrix Effect Quant Absolute Quantitation (Analyte/IS Ratio) MS->Quant Ratio Correction

Fig 1. Mechanistic workflow of SIL-IS integration in LC-MS/MS for absolute quantitation.

The Causality of the Deuterium Isotope Effect

While 13 C and 15 N labels provide near-perfect co-elution, deuterium is frequently favored due to its lower synthesis cost and high isotopic purity [7]. However, deuterium labeling introduces a critical mechanistic challenge: the Deuterium Isotope Effect .

The substitution of protium ( 1 H) with deuterium ( 2 H) reduces the length and polarizability of the C-H bond due to a lower zero-point vibrational energy [2, 4]. This subtle quantum difference alters the molecule's lipophilicity and its interaction with the chromatographic stationary phase:

  • Reversed-Phase LC (RPLC): The decreased lipophilicity of deuterated compounds causes them to interact less strongly with hydrophobic stationary phases (e.g., C18 columns), typically resulting in earlier elution compared to their non-deuterated counterparts[2, 8].

  • Normal-Phase LC: The altered hydrogen-bonding dynamics and reduced lipophilicity result in stronger interactions with polar stationary phases, leading to later elution [3].

The Analytical Consequence: If the retention time shift ( ΔtR​ ) is significant, the analyte and the SIL-IS no longer perfectly co-elute. They will enter the MS source at slightly different times, accompanied by different background matrix components. This temporal mismatch leads to differential ion suppression, completely invalidating the internal standard's compensatory mechanism and causing severe quantitative bias [4, 6].

Table 1: Quantitative Impact of Deuterium Labeling on Retention Time and Binding Energy

The following table illustrates the causality between binding energy shifts and retention time variations in a normal-phase LC-MS/MS system.

AnalyteIsotope LabelRetention Time ( tR​ , min)Binding Energy (kcal/mol)Isotope Shift ( ΔtR​ , min)
Olanzapine (OLZ) Unlabeled ( 1 H)1.60-15.40N/A
OLZ-D3 Deuterated ( 2 H 3​ )1.66-15.28+0.06
Des-methyl olanzapine (DES) Unlabeled ( 1 H)2.62-12.53N/A
DES-D8 Deuterated ( 2 H 8​ )2.74-12.34+0.12

Data derived from normal-phase LC-MS/MS molecular modeling. Note that in normal-phase chromatography, deuterated compounds exhibit longer retention times, whereas in reversed-phase LC, they typically elute earlier [2, 3].

Critical Vulnerabilities: H/D Exchange and Isotopic Cross-Talk

Beyond chromatographic shifts, two chemical phenomena must be strictly controlled when designing a deuterium-labeled assay:

  • Hydrogen/Deuterium (H/D) Exchange: Deuterium atoms placed on heteroatoms (e.g., -OH, -NH 2​ , -SH) or acidic carbon positions are highly labile. They can rapidly exchange with protium from the aqueous mobile phase or biological matrix [1, 4]. This exchange reduces the mass of the IS back toward the unlabeled analyte's mass, artificially inflating the analyte signal and destroying assay linearity.

  • Isotopic Cross-Talk: To prevent the natural isotopic envelope of a high-concentration analyte (primarily due to 13 C natural abundance) from interfering with the IS signal, the SIL-IS must have a mass difference of at least 3 to 5 Daltons from the target analyte [1, 7].

DecisionTree Start Evaluate Deuterated IS CheckMass Mass Difference ≥ 3 Da? Start->CheckMass CheckExch Labels on Stable Carbons? (Avoid -OH, -NH, -SH) CheckMass->CheckExch Yes Fail Differential Matrix Effect (Switch to 13C/15N IS) CheckMass->Fail No (Cross-talk risk) CheckRT Assess Retention Time (tR) CheckExch->CheckRT Yes CheckExch->Fail No (H/D Exchange risk) Coelute Co-elution (ΔtR ≈ 0) CheckRT->Coelute Shift Isotope Effect (ΔtR > 0) CheckRT->Shift Lipophilicity change EvalMF Calculate IS-Norm MF CV% Coelute->EvalMF Shift->EvalMF Risk of ion suppression Pass Valid for Quantitation (CV ≤ 15%) EvalMF->Pass CV ≤ 15% EvalMF->Fail CV > 15%

Fig 2. Decision matrix for evaluating and troubleshooting deuterium isotope effects in LC-MS/MS.

Experimental Protocol: Validation of a Deuterated Internal Standard

To ensure the assay acts as a self-validating system, the following protocol must be executed during method development to confirm that the selected deuterated IS adequately compensates for matrix effects without introducing bias [5, 7].

Phase 1: Isotopic Purity and Concentration Optimization
  • Prepare Solutions: Prepare a neat solution of the unlabeled analyte at the Lower Limit of Quantification (LLOQ) and a neat solution of the deuterated IS at its working concentration (typically 1/3 to 1/2 of the Upper Limit of Quantification, ULOQ) [1].

  • Cross-Talk Assessment: Inject the IS-only solution. Monitor the MRM transition of the unlabeled analyte. The response in the analyte channel must be <20% of the LLOQ response to ensure D0 contamination does not inflate quantitative results [7].

  • Analyte Interference: Inject an Analyte-only solution at the ULOQ. Monitor the IS MRM transition. The response must be <5% of the working IS response to confirm the absence of isotopic tailing interference.

Phase 2: Chromatographic Assessment ( ΔtR​ )
  • Inject a Mid-QC Sample: Inject a sample containing both the analyte and the IS in the mobile phase.

  • Calculate ΔtR​ : Overlay the Extracted Ion Chromatograms (EICs). Calculate the retention time shift: ΔtR​=tR(Analyte)​−tR(IS)​ .

  • Causality Check: If ΔtR​ exceeds 5% of the peak width, proceed to Phase 3 with extreme caution, as the risk of differential matrix suppression is high [8].

Phase 3: Quantitative Matrix Factor (MF) Validation

This step utilizes the post-extraction spike method to isolate ionization effects from extraction recovery [5].

  • Matrix Preparation: Obtain 6 independent lots of the target biological matrix (e.g., human plasma), including hemolyzed and lipemic lots.

  • Extraction: Process blank aliquots from all 6 lots through the finalized extraction protocol (e.g., SPE or Protein Precipitation).

  • Post-Spiking: Spike the extracted blank matrices with the analyte (at Low and High QC concentrations) and the IS (at working concentration).

  • Neat Standard Preparation: Prepare equivalent concentrations of the analyte and IS in the reconstitution solvent (absence of matrix).

  • Analysis & Calculation:

    • Calculate the Absolute MF for the analyte: MFAnalyte​=Peak Area in SolventPeak Area in Matrix​

    • Calculate the Absolute MF for the IS: MFIS​=Peak Area in SolventPeak Area in Matrix​

    • Calculate the IS-Normalized MF : MFIS​MFAnalyte​​

  • Acceptance Criteria: The Coefficient of Variation (CV%) of the IS-Normalized MF across the 6 lots must be ≤15% [7]. If the CV exceeds 15%, the deuterium isotope effect is causing differential matrix suppression, and the method requires either improved chromatographic separation to move the analytes away from the suppression zone, or a switch to a 13 C/ 15 N-labeled IS[1, 5].

References

  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Oxford University Press (OUP).[Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.[Link]

  • Relative matrix effects: A step forward using standard line slopes and ANOVA analysis. Arab Journal of Chemistry.[Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace / J Pharm Biomed Anal.[Link]

  • Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. PMC / NIH.[Link]

Application

Role of deuterated compounds in pharmacokinetic (DMPK) studies.

Here are the detailed Application Notes and Protocols on the role of deuterated compounds in pharmacokinetic (DMPK) studies. Application Notes & Protocols Topic: The Strategic Role of Deuterated Compounds in Modern Pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Here are the detailed Application Notes and Protocols on the role of deuterated compounds in pharmacokinetic (DMPK) studies.

Application Notes & Protocols

Topic: The Strategic Role of Deuterated Compounds in Modern Pharmacokinetic (DMPK) Studies

Abstract

The substitution of hydrogen with its stable, heavy isotope, deuterium, is a subtle molecular modification that can profoundly impact a drug candidate's metabolic fate.[1] This document provides a comprehensive guide for researchers and drug development professionals on the strategic application of deuterated compounds in Drug Metabolism and Pharmacokinetics (DMPK) studies. We will explore the fundamental principles of the Kinetic Isotope Effect (KIE), its application in enhancing metabolic stability, and the use of deuterated molecules as indispensable tools for mechanistic and quantitative bioanalysis. This guide moves beyond theory to provide detailed, field-proven protocols for key in vitro and bioanalytical assays, equipping scientists with the knowledge to effectively leverage deuteration in their research.

The Scientific Foundation: The Kinetic Isotope Effect (KIE)

The strategic value of deuteration in drug design is predicated on a quantum mechanical phenomenon known as the Kinetic Isotope Effect (KIE).[2] Understanding this principle is critical to appreciating its application.

The Carbon-Deuterium Bond: A Stronger Connection

Deuterium (²H or D) contains a proton and a neutron, effectively doubling the mass of a hydrogen (¹H or H) atom.[3] This increased mass results in a lower zero-point vibrational energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[2] Consequently, more energy is required to break a C-D bond, making it 6 to 10 times more stable than its C-H counterpart.[4] This seemingly minor change has no significant impact on the molecule's overall size, shape, or stereochemistry, allowing it to retain its intended pharmacological activity.[][6]

PropertyC-H BondC-D BondImplication in DMPK
Bond Energy LowerHigherMore energy required for enzymatic cleavage of C-D bond.
Vibrational Freq. HigherLowerContributes to greater bond strength.
Bond Length LongerShorterMinimal impact on molecular conformation.[3]
Reactivity More reactiveLess reactiveSlower rate of metabolic reactions involving C-D bond cleavage.
Impact on Drug Metabolism

A significant portion of drug metabolism, particularly Phase I reactions, is catalyzed by enzymes like the Cytochrome P450 (CYP) superfamily.[7] These reactions often involve the cleavage of C-H bonds as the rate-determining step.[6][8] By selectively replacing a hydrogen atom at a known metabolic "soft spot" with deuterium, the rate of that specific metabolic reaction can be significantly reduced.[1] This can lead to several desirable outcomes:

  • Increased Metabolic Stability: Slower metabolism extends the drug's half-life (t½) and exposure (AUC).[3][][8]

  • Reduced Patient Dosing: A longer half-life can allow for less frequent dosing, improving patient compliance.[][9]

  • Lowered Toxicity: If a toxic metabolite is formed via C-H bond cleavage, deuteration at that site can suppress its formation.[2][4]

KIE_Metabolism Drug_H Drug-CH3 Metabolite_H Metabolite-CH2OH Drug_H->Metabolite_H CYP450 (Fast Cleavage) Drug_D Drug-CD3 Metabolite_D Metabolite-CD2OH Drug_D->Metabolite_D CYP450 (Slow Cleavage) Enzyme CYP450 Enzyme Enzyme->Drug_H Enzyme->Drug_D

Caption: The Kinetic Isotope Effect (KIE) in drug metabolism.

The Challenge of Metabolic Switching

While powerful, the outcome of deuteration is not always predictable. Blocking one metabolic pathway can sometimes cause the enzymatic machinery to shift its focus to a secondary, previously minor pathway.[2] This phenomenon, known as "metabolic switching," can negate the benefits of deuteration or even lead to the formation of new, unexpected metabolites.[4][7][10] Therefore, the potential for metabolic switching must be experimentally evaluated for each new deuterated entity.[7]

Core Applications in DMPK

Deuterated compounds serve two primary roles in DMPK: as improved therapeutic agents and as analytical tools.

Application: Improving Pharmacokinetic Profiles

The most prominent application is the creation of superior drugs, often called the "deuterium switch."[11] By improving a drug's metabolic profile, developers can create a therapy with enhanced efficacy and safety.

Case Study: Deutetrabenazine (Austedo®) The first deuterated drug to receive FDA approval was Deutetrabenazine, a version of tetrabenazine used to treat chorea associated with Huntington's disease.[3][][13][14] Tetrabenazine is rapidly metabolized at its two methoxy groups. By replacing the six hydrogens on these groups with deuterium, Deutetrabenazine's metabolism is significantly slowed.[14] This results in lower peak concentrations, reduced variability in patient exposure, and a longer half-life, allowing for a lower daily dose and improved tolerability compared to its non-deuterated counterpart.[4][14]

Application: The Gold Standard Internal Standard in Bioanalysis

In quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is essential to correct for variability during sample preparation and analysis.[15][16] A stable isotope-labeled (SIL) internal standard, particularly a deuterated version of the analyte, is considered the gold standard.[17]

Because a deuterated IS is chemically and physically almost identical to the analyte, it experiences the same extraction recovery, chromatographic retention, and ionization response in the mass spectrometer.[15][16][18] This co-elution allows it to perfectly compensate for matrix effects and other sources of experimental variability.[17][19] The mass spectrometer can easily distinguish between the analyte and the deuterated IS due to the mass difference, enabling highly accurate and precise quantification.[18]

LCMS_Workflow cluster_data Data Output Sample 1. Biological Sample (e.g., Plasma) Contains Analyte Spike 2. Spike with Known Amount of Deuterated Internal Standard (IS) Sample->Spike Extract 3. Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) Spike->Extract LC 4. LC Separation (Analyte and IS co-elute) Extract->LC MS 5. MS/MS Detection (Analyte and IS are distinguished by mass) LC->MS Quant 6. Quantification (Ratio of Analyte Area to IS Area) MS->Quant Ratio Area Ratio (Constant & Accurate) Quant->Ratio Analyte_Peak Analyte Peak Area (Variable) IS_Peak IS Peak Area (Tracks Variability)

Caption: Bioanalytical workflow using a deuterated internal standard.

Application: High-Throughput Screening with Cassette Dosing

In early drug discovery, cassette dosing is a strategy used to assess the pharmacokinetics of multiple compounds simultaneously in a single group of animals.[20] This approach significantly reduces animal usage and increases throughput. Using stable isotope-labeled (e.g., deuterated) versions of different drug candidates allows them to be administered together and then distinguished by mass spectrometry during analysis, providing individual pharmacokinetic data for each compound from the co-dosed mixture.[20]

Experimental Protocols

The following protocols provide step-by-step methodologies for common DMPK applications of deuterated compounds.

Protocol 1: In Vitro Metabolic Stability Assessment

Objective: To compare the rate of metabolism of a parent drug versus its deuterated analog using liver microsomes. This assay helps determine if deuteration successfully reduces metabolic clearance.

Materials:

  • Parent (non-deuterated) and deuterated test compounds

  • Pooled liver microsomes (e.g., Human, Rat)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) with a deuterated internal standard (for analytical quantification)

  • 96-well plates, incubator, centrifuge

Methodology:

  • Compound Preparation: Prepare 100 µM stock solutions of the parent and deuterated compounds in a suitable solvent (e.g., DMSO).

  • Incubation Mixture Preparation: On ice, prepare a master mix in phosphate buffer containing the NADPH regenerating system and liver microsomes (final concentration typically 0.5-1.0 mg/mL).

  • Initiate Reaction:

    • Pre-warm the incubation mixture at 37°C for 5-10 minutes.

    • Add the test compound (parent or deuterated) to the mixture to achieve a final concentration of 1 µM. Vortex gently. This is your T=0 sample.

    • Immediately remove an aliquot (e.g., 50 µL) from the reaction and add it to a 96-well plate containing 150 µL of ice-cold ACN with the internal standard. This quenches the reaction and serves as the 0-minute time point.

  • Time-Course Incubation: Incubate the remaining reaction mixture at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove identical aliquots and quench them in the ACN/IS solution.

  • Sample Processing: Once all time points are collected, seal the 96-well plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to determine the peak area ratio of the remaining test compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural log of the percent remaining of the test compound versus time.

    • The slope of the line of best fit (k) represents the elimination rate constant.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Compare the t½ of the parent compound to its deuterated analog. A significantly longer t½ for the deuterated compound indicates successful stabilization against metabolism.

Expected Outcome (Hypothetical Data):

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (µL/min/mg)
Parent Drug2527.7
Deuterated Drug858.2

This data would strongly suggest that deuteration at the chosen position successfully slowed metabolic clearance.

Protocol 2: Plasma Sample Quantification Using a Deuterated Internal Standard

Objective: To accurately quantify the concentration of a drug in plasma samples from an in vivo PK study using a deuterated internal standard and LC-MS/MS.

Materials:

  • Plasma samples containing the analyte (drug)

  • Deuterated internal standard (IS) working solution of a known concentration

  • Calibration standards (analyte spiked into blank plasma at known concentrations)

  • Quality control (QC) samples (analyte spiked into blank plasma at low, medium, and high concentrations)

  • Protein precipitation solvent (e.g., Acetonitrile or Methanol)

Methodology:

  • Sample Thawing: Thaw all plasma samples, calibration standards, and QCs on ice.

  • Internal Standard Addition: To a fixed volume of each sample, standard, and QC (e.g., 50 µL) in a 96-well plate, add a small, precise volume of the deuterated IS working solution (e.g., 10 µL).[17] Vortex briefly. Causality Note: Adding the IS at the very first step ensures it accounts for any analyte loss during all subsequent handling and extraction steps.

  • Protein Precipitation: Add 3-4 volumes of ice-cold protein precipitation solvent (e.g., 150 µL ACN) to each well. Seal the plate and vortex vigorously for 2-5 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the plate at high speed (e.g., 4000 rpm for 15 minutes) at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate, avoiding disturbance of the protein pellet.

  • Evaporation & Reconstitution (Optional): If needed for concentration, evaporate the supernatant to dryness under nitrogen and reconstitute in a mobile phase-compatible solution. This step improves sensitivity.

  • LC-MS/MS Analysis: Inject the processed samples onto the LC-MS/MS system. The system will monitor the specific mass transitions for both the analyte and the deuterated IS.

  • Data Processing:

    • Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) of the calibration standards versus their nominal concentrations. Apply a linear regression model.

    • Use the resulting regression equation to calculate the concentration of the analyte in the unknown plasma samples and QCs based on their measured peak area ratios.

    • The calculated QC concentrations must fall within a predefined acceptance range (e.g., ±15% of the nominal value) to validate the analytical run.

Summary and Future Directions

Deuteration is a validated and powerful strategy in drug discovery and development. It offers a rational approach to improving the DMPK properties of a molecule, potentially leading to safer and more effective medicines.[1][9] Furthermore, the use of deuterated compounds as internal standards is fundamental to modern bioanalysis, ensuring the generation of high-quality, reliable data for regulatory submissions.[17][18]

As synthetic methodologies become more efficient and our understanding of metabolic pathways deepens, the application of "precision deuteration" will continue to expand, moving beyond simple metabolic stabilization to fine-tune drug selectivity and reduce off-target effects.[21] It remains an essential and evolving tool in the medicinal chemist's and DMPK scientist's arsenal.

References

  • Sun, H., Piotrowski, D. W., Orr, S. T. M., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE. Available at: [Link]

  • Timmins, G. S. (n.d.). Deuterated drugs; where are we now? PMC. Available at: [Link]

  • Wikipedia. (n.d.). Deuterated drug. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Available at: [Link]

  • Cargnin, S., Serafini, M., & Pirali, T. (2019, September 20). A Primer of Deuterium in Drug Design. Future Medicinal Chemistry. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link]

  • Gant, T. G. (n.d.). Deuterium in drug discovery: progress, opportunities and challenges. PMC. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2025, June 30). Available at: [Link]

  • Bioscientia. (n.d.). Deuterated Drugs. Available at: [Link]

  • Kumar, V., Chin, A., Wong, A., et al. (2024, September 27). Use of stable isotope labeled (SIL) antibodies in cassette dosing to improve pharmacokinetics screening efficiency of ADCs with novel cytotoxic payloads. Taylor & Francis. Available at: [Link]

  • Pirali, T., Serafini, M., & Cargnin, S. (2019, January 14). Applications of Deuterium in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Che, A. (2023, March 8). FDA-Approved Deuterated Drugs and Their Syntheses. Medium. Available at: [Link]

  • Gan, J., et al. (2008, August 15). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. ACS Publications. Available at: [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Available at: [Link]

  • Google Patents. (n.d.). CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.
  • Horning, M. G., Haegele, K. D., Sommer, K. R., et al. (n.d.). METABOLIC SWITCHING OF DRUG PATHWAYS AS A CONSEQUENCE OF DEUTERIUM SUBSTITUTION. OSTI.GOV. Available at: [Link]

  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Available at: [Link]

  • Singh, P., & Singh, P. (2017, March 27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. Available at: [Link]

  • Moravek. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. Available at: [Link]

  • Ingenza. (2025, August 15). Deuterium: Slowing Metabolism One C–H Bond At A Time. Available at: [Link]

  • Clinical Application and Synthesis Methods of Deuterated Drugs. (2023, November 1). Available at: [Link]

  • Chemicals Knowledge Hub. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Available at: [Link]

Sources

Method

Infrared (IR) spectroscopy analysis of Ethane-1,1,2,2-d4.

Application Note: Infrared (IR) Spectroscopy Analysis and Isotopic Shift Validation of Ethane-1,1,2,2-d4 ( CHD2​CHD2​ ) Introduction & Scope Ethane-1,1,2,2-d4 (1,1,2,2-tetradeuteroethane) is a highly specialized isotopol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Infrared (IR) Spectroscopy Analysis and Isotopic Shift Validation of Ethane-1,1,2,2-d4 ( CHD2​CHD2​ )

Introduction & Scope

Ethane-1,1,2,2-d4 (1,1,2,2-tetradeuteroethane) is a highly specialized isotopologue utilized extensively in mechanistic organic chemistry, kinetic isotope effect (KIE) studies, and advanced magnetic resonance techniques, most notably Parahydrogen Induced Polarization (PHIP)[1]. In PHIP applications, the magnetic inequivalence generated by the scalar couplings to deuterium atoms in 1,1,2,2-tetradeuteroethane allows researchers to break molecular symmetry and observe hyperpolarized states[2].

Before utilizing CHD2​CHD2​ as a tracer, solvent precursor, or hyperpolarization substrate, its isotopic purity and structural integrity must be validated. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly accurate method for this validation. This guide details the theoretical causality, experimental protocols, and spectral interpretation required to analyze gas-phase Ethane-1,1,2,2-d4 using Fourier Transform Infrared (FTIR) spectroscopy.

Mechanistic Causality: The Isotopic Shift

The fundamental principle driving the IR analysis of deuterated compounds is the dependency of vibrational frequency ( ν ) on the reduced mass ( μ ) of the bonded atoms. This relationship is defined by the quantum harmonic oscillator model:

ν=2πc1​μk​​

Where k is the force constant of the chemical bond. Substituting protium ( 1H ) with deuterium ( 2D ) effectively doubles the mass of the atom, significantly increasing the reduced mass of the carbon-hydrogen bond. Because the electronic environment—and therefore the force constant k —remains virtually identical, the frequency of the C-D stretch shifts to a lower wavenumber by a factor of roughly 1/2​ .

In CHD2​CHD2​ , this mass effect manifests as a dramatic shift of the stretching frequencies from the typical C-H region (~2950 cm⁻¹) to the C-D region (~2220 cm⁻¹). This creates a distinct, interference-free spectral window that allows for precise quantification of deuteration without overlapping C-H signals[3].

Experimental Protocol: Gas-Phase FTIR Analysis

Expertise & Trustworthiness Note: Ethane-1,1,2,2-d4 is a highly flammable gas at standard temperature and pressure (boiling point ~ -88.5 °C). All sample handling must be conducted in a purged, explosion-proof fume hood using vacuum-line manifolds. The protocol below is designed as a self-validating system: by acquiring a high-vacuum background first, any subsequent atmospheric contamination can be mathematically subtracted, ensuring the integrity of the CHD2​CHD2​ peaks.

Step 1: Instrument Preparation and Background Acquisition
  • Cell Setup: Equip the FTIR spectrometer with a 10 cm pathlength gas cell featuring Potassium Bromide (KBr) or KRS-5 windows. KRS-5 is preferred if analyzing lower frequency skeletal modes (< 400 cm⁻¹)[4].

  • Evacuation: Evacuate the gas cell to <10−3 Torr using a turbomolecular pump. This step is critical to remove atmospheric H2​O and CO2​ , which heavily absorb in the mid-IR region.

  • Purge: Purge the spectrometer optics compartment with dry nitrogen ( N2​ ) to minimize external background interference.

  • Background Scan: Acquire a background single-beam spectrum.

    • Parameters: Resolution: 2 cm⁻¹, Scans: 64, Range: 4000–400 cm⁻¹, Detector: DTGS or MCT.

Step 2: Sample Introduction
  • Connect the Ethane-1,1,2,2-d4 lecture bottle to the vacuum manifold.

  • Flush the transfer lines with the sample gas twice to eliminate cross-contamination from ambient air.

  • Introduce the CHD2​CHD2​ gas into the evacuated IR cell until a controlled pressure of 50–100 Torr is achieved. Close the cell valves securely.

Step 3: Data Acquisition and Processing
  • Acquire the sample single-beam spectrum using the identical parameters as the background scan.

  • Compute the absorbance spectrum using the Beer-Lambert relationship: A=−log(I/I0​) .

  • Apply baseline correction. If necessary, utilize atmospheric suppression algorithms to remove any residual water vapor lines in the 1600 cm⁻¹ and 3600 cm⁻¹ regions.

Workflow Visualization

G Start Start: Gas-Phase Sample Prep Cell Evacuate 10 cm Gas Cell (< 10⁻³ Torr, KBr Windows) Start->Cell Bkg Acquire Background Spectrum (N2 Purge) Cell->Bkg Inject Inject CHD2CHD2 (50-100 Torr Pressure) Bkg->Inject Acquire FTIR Acquisition (4000-400 cm⁻¹, 2 cm⁻¹ Res) Inject->Acquire Process Data Processing (Baseline & Atm. Correction) Acquire->Process Analyze Spectral Analysis (Isotopic Shift Validation) Process->Analyze

Gas-phase FTIR experimental workflow for Ethane-1,1,2,2-d4 analysis.

Data Presentation & Spectral Interpretation

The IR spectrum of CHD2​CHD2​ exhibits unique symmetry-driven features. Unlike fully deuterated ethane ( C2​D6​ ) or undeuterated ethane ( C2​H6​ ), the C2h​ (staggered) symmetry of CHD2​CHD2​ activates specific bending and stretching modes[5].

The empirical absorption bands for CHD2​CHD2​ are summarized and compared against standard C2​H6​ in the table below. The presence of the 1308 cm⁻¹ band acts as a built-in validation mechanism; it is entirely absent in the 1,1,1-trideuteroethane ( CH3​CD3​ ) isomer, allowing researchers to confirm the exact positional deuteration of the sample[3].

Vibrational Mode C2​H6​ Wavenumber (cm⁻¹)[6] CHD2​CHD2​ Wavenumber (cm⁻¹)[3]Causality & Structural Notes
C-H Stretching 2954 - 2985~ 2960Represents the residual C-H bonds in the partially deuterated molecule. The intensity is proportionally lower than in C2​H6​ .
C-D Stretching N/A~ 2220Primary diagnostic band. The shift from ~2960 to ~2220 cm⁻¹ perfectly aligns with the 1/2​ mass-effect prediction.
CH2​ / CD2​ Bending 14681308Deformation mode specific to the CHD2​ geometry. Absent in CH3​CD3​ , making it a unique identifier for the 1,1,2,2-isomer.
Coupled Skeletal / Rocking 995 / 8221068Complex coupled mode involving C-C stretching and CD2​ rocking, shifted due to altered mass distribution across the carbon-carbon axis.

Conclusion

IR spectroscopy serves as an impeccable self-validating system for analyzing Ethane-1,1,2,2-d4. Drug development professionals and physical chemists utilizing this compound for isotopic labeling or PHIP-NMR studies must verify the presence of the 2220 cm⁻¹ (C-D stretch) and 1308 cm⁻¹ ( CD2​ bend) bands to confirm precursor integrity and isomeric purity before proceeding with downstream synthesis or magnetic resonance experiments.

References

  • Amenomiya, Y., & Pottie, R. F. (1968). Mass spectra of some deuterated ethanes. I. The effect of ionizing voltage. Canadian Science Publishing.[Link]

  • Murphy, W. F., et al. (1983). Intensity parameters for the Raman trace scattering of ethane. AIP Publishing.[Link]

  • National Institute of Standards and Technology (NIST). Ethane - the NIST WebBook.[Link]

  • Hamada, K., & Morishita, H. (1978). The Rotation-Vibrational Spectra and Structures of Ethane, and Dimethyl Ether, Sulphide, Selenide and Telluride. National Institute of Informatics.[Link]

  • Duckett, S. B., et al. (2012). The Theory and Practice of Hyperpolarization in Magnetic Resonance Using Parahydrogen. ResearchGate.[Link]

  • White Rose eTheses Online. Rationalising reactivity: a Combined DFT and Hyperpolarisation Approach.[Link]

Sources

Application

Techniques for handling and introducing gaseous Ethane-1,1,2,2-d4.

Title : Advanced Techniques for the Handling and Introduction of Gaseous Ethane-1,1,2,2-d4 in Synthetic and Analytical Workflows 1. Introduction & Scope Ethane-1,1,2,2-d4 ( CHD2​CHD2​ ) is a selectively deuterated gaseou...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Advanced Techniques for the Handling and Introduction of Gaseous Ethane-1,1,2,2-d4 in Synthetic and Analytical Workflows

1. Introduction & Scope Ethane-1,1,2,2-d4 ( CHD2​CHD2​ ) is a selectively deuterated gaseous reagent utilized in advanced mechanistic studies, kinetic isotope effect (KIE) profiling, and the synthesis of deuterium-labeled active pharmaceutical ingredients (APIs). Because it is a gas at standard temperature and pressure, introducing it into liquid-phase reaction mixtures requires specialized high-vacuum techniques. Improper handling can lead to significant reagent loss, atmospheric moisture contamination (leading to H/D scrambling), or dangerous overpressurization.

This application note details the physicochemical properties of Ethane-1,1,2,2-d4 and provides a self-validating, step-by-step protocol for its precise volumetric quantification and cryogenic transfer.

2. Physicochemical Profile Understanding the physical state of Ethane-1,1,2,2-d4 is critical for designing the experimental setup. The compound remains gaseous down to −88∘C , necessitating the use of liquid nitrogen ( −196∘C ) for effective condensation[1].

Table 1: Quantitative Physicochemical Data for Ethane-1,1,2,2-d4

PropertyValueReference
CAS Number 3681-29-62[2]
Molecular Formula C2​H2​D4​ ( HCD2​CD2​H )2[2]
Molecular Weight 34.09 g/mol 2[2]
Boiling Point −88∘C 1[1]
Melting Point −172∘C 1[1]
Isotopic Purity ≥99 atom % D2[2]
State at 25∘C Gas2[2]

3. Core Principles of Isotopic Gas Handling Causality in Experimental Design: Unlike liquid reagents, gaseous deuterated compounds cannot be easily measured by mass or volume under ambient conditions without specialized mass flow controllers. Furthermore, bubbling Ethane-1,1,2,2-d4 directly into a reaction mixture is highly inefficient; the low solubility of ethane in most solvents at room temperature means the majority of the expensive isotopic gas would be lost to the exhaust.

To achieve 100% atom economy and precise stoichiometric control, we utilize a volumetric quantification and cryogenic transfer method. By expanding the gas into a manifold of known volume and measuring the pressure, the exact molar quantity is calculated via the Ideal Gas Law. The gas is then quantitatively condensed into a reaction vessel using liquid nitrogen ( −196∘C ), which is well below the −88∘C boiling point of the gas[1].

4. Experimental Workflow Visualization

G Cyl Ethane-1,1,2,2-d4 Gas Cylinder Manifold High-Vacuum Manifold Cyl->Manifold Regulated Release Bulb Calibrated Volume Bulb Manifold->Bulb Isolate & Measure (P, V) Cryo Cryogenic Transfer (Liquid N2) Bulb->Cryo Condensation (-196 °C) Vessel Sealed Reaction Vessel Cryo->Vessel Isolate & Warm to RT

Fig 1. Logical workflow for volumetric quantification and cryogenic transfer of Ethane-1,1,2,2-d4.

5. Step-by-Step Methodology: Cryogenic Transfer Protocol

Equipment Required:

  • High-vacuum gas manifold equipped with a digital Pirani or capacitance manometer gauge.

  • Calibrated volume bulb ( Vbulb​ known in mL).

  • Heavy-walled reaction vessel with a PTFE valve (e.g., J. Young tube or Parr reactor).

  • Liquid nitrogen dewar.

Phase 1: System Evacuation and Integrity Validation

  • Connect the Apparatus: Attach the Ethane-1,1,2,2-d4 cylinder and the reaction vessel (containing pre-degassed solvent/catalyst) to separate ports on the high-vacuum manifold. Ensure the reaction vessel is frozen in liquid nitrogen to prevent solvent evaporation.

  • Evacuate the Manifold: Open the manifold to the high-vacuum pump until the pressure drops below 1×10−4 Torr.

  • Self-Validating Leak Test: Close the valve isolating the manifold from the vacuum pump. Monitor the pressure gauge for 3 minutes.

    • Validation: A pressure increase of <1×10−3 Torr validates a leak-free system.

    • Causality: If the pressure rises steadily, atmospheric air (containing moisture) is leaking in. Moisture will cause H/D scrambling in sensitive catalytic systems, ruining the isotopic purity of the experiment[3]. Do not proceed until leaks are resolved.

Phase 2: Volumetric Quantification 4. Isolate the System: Ensure the valves to the vacuum pump and the reaction vessel are closed. The manifold and calibrated bulb should be under static vacuum. 5. Introduce the Gas: Carefully open the regulator on the Ethane-1,1,2,2-d4 cylinder to bleed the gas into the manifold and calibrated bulb. 6. Measure Pressure: Monitor the pressure gauge until the desired pressure ( P ) is reached, then close the cylinder valve.

  • Causality: Using n=RTPV​ (where V is the known volume of the manifold+bulb, T is ambient temperature, and R is the gas constant), you can calculate the exact millimoles of ethane-d4 introduced.

Phase 3: Cryogenic Condensation and Sealing 7. Condense the Gas: With the reaction vessel still submerged in liquid nitrogen ( −196∘C ), open the valve connecting the manifold to the reaction vessel. 8. Self-Validating Transfer: Watch the manifold pressure gauge.

  • Validation: The pressure will rapidly drop and plateau near the baseline vacuum ( <10−3 Torr). This validates that 100% of the gaseous Ethane-1,1,2,2-d4 has successfully condensed into the solid state within the reaction vessel.
  • Seal the Vessel: Tightly close the PTFE valve on the reaction vessel to isolate it from the manifold.
  • Equilibration: Remove the liquid nitrogen bath and allow the vessel to warm to room temperature behind a blast shield.
  • Causality & Safety: As the ethane-d4 warms above −88∘C [1], it will vaporize and generate significant internal pressure. Heavy-walled vessels must be used to prevent explosive rupture, as standard glassware cannot tolerate pressures significantly greater than 1 atm[4].

6. Safety and Troubleshooting

  • Overpressurization Risk: Never condense an unknown or excessive volume of gas into a small, sealed vessel. Always calculate the theoretical maximum pressure at room temperature using the Ideal Gas Law before sealing the vessel. If the calculated pressure exceeds the vessel's safety rating, use a larger vessel or less gas[4].

  • Isotopic Scrambling: If unexpected H -incorporation is observed in NMR or MS analysis, the most likely cause is a micro-leak in the manifold introducing atmospheric H2​O , or incomplete degassing of the reaction solvent prior to gas transfer.

References [2] Title: Ethane-1,1,2,2-d4 D 99atom 3681-29-6 - Sigma-Aldrich Source: sigmaaldrich.com URL:[3] Title: Hydrogen scrambling in ethane induced by intense laser fields: Statistical analysis of coincidence events - AIP Publishing Source: aip.org URL:[1] Title: ETHANE-1,1,2,2-D4 CAS#: 3681-29-6 - ChemicalBook Source: chemicalbook.com URL:[4] Title: Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group Source: pitt.edu URL:

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing H/D Exchange in Ethane-1,1,2,2-d4

Welcome to the advanced troubleshooting center for handling Ethane-1,1,2,2-d4 ( HCD2​−CD2​H ). For researchers and drug development professionals utilizing deuterated gases for kinetic isotope effect (KIE) studies, NMR s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for handling Ethane-1,1,2,2-d4 ( HCD2​−CD2​H ). For researchers and drug development professionals utilizing deuterated gases for kinetic isotope effect (KIE) studies, NMR spectroscopy, or as precursors for deuterated active pharmaceutical ingredients (APIs), maintaining isotopic purity is critical.

As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. We will dissect the mechanistic causality of Hydrogen/Deuterium (H/D) scrambling, provide diagnostic FAQs, and outline self-validating experimental protocols to ensure your gas lines and reactors do not compromise your isotopic yield.

Part 1: The Mechanistic Causality of Isotopic Scrambling

Unactivated aliphatic C-H and C-D bonds possess high bond dissociation energies (~420 kJ/mol). Under neutral, ambient conditions, Ethane-1,1,2,2-d4 is thermodynamically stable, and spontaneous H/D exchange is impossible. When isotopic scrambling occurs—typically observed as the emergence of ethane-d3 or ethane-d5 in your GC-MS or NMR data—it is always the result of inadvertent bond activation .

This activation generally occurs via two distinct pathways in a laboratory setting:

  • Heterogeneous Metal Catalysis (The Horiuti-Polanyi Mechanism): When Ethane-1,1,2,2-d4 contacts transition metals (Pt, Pd, Ni, Ru) or even bare 316L stainless steel at elevated temperatures, the gas undergoes dissociative chemisorption. The metal surface oxidatively adds into the C-D bond, forming a metal-bound ethyl-d4 intermediate. If trace protium ( 1H ) is present on the surface—often sourced from background moisture ( H2​O ) or trace H2​ —rapid isotopic scrambling occurs before the molecule recombinatively desorbs as an isotopic impurity[1][2].

  • Electrophilic Superacid Activation: Exposure to strong Lewis or Brønsted acid sites (e.g., unpassivated alumina, acidic zeolites used for drying) can protonate the alkane σ -bond. This forms a transient pentacoordinate carbonium ion ( [C2​H3​D4​]+ ), which indiscriminately expels H+ or D+ , leading to rapid loss of isotopic purity[3].

Part 2: Diagnostic Troubleshooting (FAQs)

Q1: My Ethane-1,1,2,2-d4 shows a significant M-1 (ethane-d3) peak in GC-MS after passing through my gas manifold. What is causing this? A: Your manifold is acting as an unintentional heterogeneous catalyst. Bare stainless steel tubing, especially if heated above 150°C, contains nickel and iron sites that catalyze C-D bond activation[4]. Furthermore, if your system utilizes inline gas purifiers containing nickel-based O2​ getters, these will aggressively scramble deuterated alkanes. Solution: Switch to passivated tubing (e.g., SilcoNert®) or PTFE/PFA lines, and strictly use getter-free purifiers.

Q2: Does trace moisture ( H2​O ) directly react with Ethane-1,1,2,2-d4? A: No. Water cannot spontaneously exchange with unactivated alkanes. However, moisture acts as the protium ( 1H ) donor when a catalytic surface is present. The metal surface dissociates the water, flooding the surface with reactive 1H atoms that readily swap with the deuterium on your metal-bound ethyl intermediates[5].

Q3: Can I use standard Molecular Sieves (Zeolite 3A/4A) to dry my deuterated ethane? A: It is highly discouraged. Many standard zeolites possess highly acidic bridging hydroxyl groups[3]. Passing Ethane-1,1,2,2-d4 over acidic zeolites, especially under flow conditions that generate localized heat, risks protolysis via the carbonium ion mechanism. Solution: Use neutral desiccants such as Drierite ( CaSO4​ ).

Part 3: Self-Validating Experimental Protocols

To guarantee the isotopic integrity of Ethane-1,1,2,2-d4, every gas handling workflow must be a self-validating system. Implement the following protocols before initiating your primary synthesis or analytical runs.

Protocol A: Passivation and Verification of Gas Manifolds

Objective: Eliminate transition-metal catalyzed H/D exchange in gas delivery systems.

  • Material Replacement: Replace all bare 316L stainless steel tubing and fittings with SilcoNert® 2000 coated stainless steel or heavy-wall PTFE.

  • Thermal Desorption (Bake-Out): Heat the manifold to 120°C under high vacuum ( <10−5 Torr) for a minimum of 12 hours. This removes surface-bound water (the primary protium source).

  • System Validation (The Null Test):

    • Flow standard, unlabeled ethane ( C2​H6​ ) through the heated system.

    • Analyze the output via GC-MS.

    • Validation Check: If you observe ethylene ( C2​H4​ ) or methane ( CH4​ ), your system is catalytically cracking the gas. Do not proceed until the catalytic source (e.g., a rogue metal fitting or active getter) is removed.

  • Isotopic Baseline Confirmation: Introduce Ethane-1,1,2,2-d4 at your operating pressure. Monitor the m/z 33 (ethane-d3) to m/z 34 (ethane-d4) ratio. A stable ratio matching the manufacturer's Certificate of Analysis confirms a passivated system.

Protocol B: Safe Dehydration of Deuterated Gases

Objective: Remove trace moisture without inducing superacidic protolysis.

  • Desiccant Selection: Pack an inline drying tube with indicating Drierite ( CaSO4​ ). Do not use acidic alumina or uncalcined zeolites.

  • Purging: Flush the drying tube with ultra-high purity (UHP) Argon for 30 minutes to displace atmospheric moisture and oxygen.

  • Flow Regulation: Pass the Ethane-1,1,2,2-d4 through the desiccant bed at a controlled flow rate ( ≤50 sccm) to prevent kinetic heating from gas friction, which can lower the activation energy barrier for unwanted side reactions.

Part 4: Material Compatibility & Exchange Risk Matrix

Use the following data table to audit your experimental setup for potential H/D exchange hazards.

Material / ConditionCatalytic ActivityH/D Exchange RiskRecommended Action for Ethane-1,1,2,2-d4
Platinum / Palladium / Nickel Very HighCritical Strictly avoid contact unless targeted catalytic deuteration/hydrogenation is intended.
Bare 316L Stainless Steel Moderate (at >150°C)High Passivate internal surfaces (e.g., SilcoNert®) or replace with inert polymers.
Acidic Zeolites (Mol Sieves) ModerateMedium Replace with neutral desiccants ( CaSO4​ ) to prevent carbonium ion formation.
Trace Moisture ( H2​O ) None (Acts as H-donor)High (if catalyst present)Bake-out system; ensure vacuum integrity; use inline neutral purifiers.
PTFE / PFA Tubing NoneLow Preferred material for low-pressure, low-temperature gas transfer.

Part 5: Mechanistic Visualization

The diagram below illustrates the causal pathway of how a seemingly benign metal surface and trace moisture conspire to ruin the isotopic purity of Ethane-1,1,2,2-d4.

HD_Exchange N1 Ethane-1,1,2,2-d4 (Gas Phase) N3 Dissociative Chemisorption N1->N3 N2 Catalytic Surface (e.g., Bare Steel) N2->N3 N4 Surface Ethyl-d4 + Metal-D N3->N4 N6 Isotopic Scrambling N4->N6 N5 Protium Source (Trace H2O) N5->N6 N7 Recombinative Desorption N6->N7 N8 Ethane-d3 (Impurity) N7->N8

Mechanism of metal-surface catalyzed H/D scrambling in Ethane-1,1,2,2-d4.

Part 6: References

The mechanistic principles and protocols described in this guide are grounded in the following peer-reviewed literature:

  • Title: Hydrogen/Deuterium (H/D) Exchange Catalysis in Alkanes Source: ACS Catalysis URL: [Link]

  • Title: Direct Addition Mechanism during the Catalytic Hydrogenation of Olefins over Platinum Surfaces Source: The Journal of Physical Chemistry Letters URL: [Link]

  • Title: Electrophilic Reactions at Single Bonds. III: Hydrogen–Deuterium Exchange and Protolysis (Deuterolysis) of Alkanes with Superacids Source: World Scientific URL: [Link]

Sources

Optimization

Challenges in the purification of deuterated compounds.

Welcome to the Technical Support Center for the Purification of Deuterated Compounds . As deuterated drugs increasingly enter clinical pipelines due to the Deuterium Kinetic Isotope Effect (DKIE)—which strengthens the C-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Purification of Deuterated Compounds .

As deuterated drugs increasingly enter clinical pipelines due to the Deuterium Kinetic Isotope Effect (DKIE)—which strengthens the C-D bond against cytochrome P450 cleavage to improve pharmacokinetic profiles[]—the analytical and preparative challenges surrounding their purification have escalated. This guide is engineered for researchers and drug development professionals to troubleshoot complex purification workflows, understand the underlying physicochemical causality, and implement self-validating protocols.

Part 1: Troubleshooting Guides & FAQs

Q1: My deuterated compound shows high chemical purity but lower-than-expected isotopic purity post-purification. What is the mechanistic cause? Causality: You have likely encountered isotopic scrambling, or Hydrogen/Deuterium (H/D) exchange, during the chromatographic process[2]. Deuterium atoms positioned on heteroatoms (N-D, O-D, S-D) or alpha to carbonyl groups are highly labile. When exposed to protic mobile phases (e.g., H₂O, MeOH) during Reversed-Phase HPLC (RP-HPLC), acid- or base-catalyzed enolization and direct proton exchange occur, rapidly replacing your carefully installed deuterium with protium[2]. Solution: Re-evaluate your solvent system. For labile deuterated compounds, strictly avoid protic solvents. Transition to Normal Phase Chromatography (NPC) or Supercritical Fluid Chromatography (SFC) using anhydrous, aprotic solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane). If RP-HPLC is strictly unavoidable, maintain strictly neutral pH conditions and consider using deuterated mobile phases (D₂O/MeOD), though this significantly increases operational costs.

Q2: During RP-HPLC, my deuterated API exhibits peak broadening and shoulder peaks, despite being a single chemical entity. How do I fix this? Causality: This is a classic manifestation of the Chromatographic Deuterium Effect (CDE)[3]. The heavier mass of deuterium lowers the zero-point energy of the C-D bond, making it shorter and less polarizable than a C-H bond. Consequently, deuterated compounds exhibit weaker London dispersion interactions with standard C18 stationary phases, causing them to elute slightly earlier than their protiated counterparts[4]. The "shoulders" you observe are partially deuterated isotopologues (e.g., d3​,d4​ species co-eluting with the d5​ target). Solution: To resolve these isotopologues into distinct, quantifiable peaks, you must amplify the CDE. Switch from a standard C18 column to a Pentafluorophenyl (PFP) column[3]. The highly electronegative fluorine atoms in the PFP stationary phase engage in specific electronic interactions that preferentially stabilize 2 H-labeled metabolites, significantly enhancing the resolution between isotopologues[4].

Q3: How can I completely separate the unreacted protiated starting material from my fully deuterated product? Causality: Baseline separation of isotopologues requires a stationary phase that maximizes isotopic recognition. Standard hydrophobic retention is often insufficient to distinguish between a d0​ and a d3​ molecule. Solution: Implement Ultra-High Performance Liquid Chromatography (UHPLC) using a PFP column under slightly basic mobile phase conditions. Recent mechanistic studies demonstrate that basic conditions on a PFP column maximize the CDE by enhancing the interaction between the fluorinated surface and the deuterated analyte, allowing for baseline separation[4].

Part 2: Quantitative Data on Column Selectivity

To optimize your purification strategy, reference the following matrix summarizing the impact of stationary phase chemistry on the Chromatographic Deuterium Effect (CDE).

Stationary PhasePrimary Interaction MechanismChromatographic Deuterium Effect (CDE) MagnitudeOptimal Application in Deuterated Workflows
Pentafluorophenyl (PFP) Electronic (F-D stabilization), π−π Maximum (Enhanced resolution)Baseline separation of d0​/d3​/d6​ isotopologues[4]
C18 (Octadecyl) Hydrophobic / London DispersionModerate (Standard CDE)Bulk purification of stable deuterated APIs[4]
ZIC-HILIC Hydrophilic / ZwitterionicModerate to HighPolar, water-soluble deuterated metabolites
Unbonded Silica (NP) Adsorption (Hydrogen bonding)MinimalAprotic purification of D-labile compounds[2]

Part 3: Self-Validating Experimental Protocols

Protocol A: Aprotic Purification Workflow for Labile Deuterated Compounds

This protocol utilizes a self-validating lability check to prevent catastrophic H/D exchange during purification.

  • Self-Validating Lability Assessment: Dissolve a 1 mg aliquot of the crude mixture in CD3​OD . Monitor via 1 H-NMR at t=0 and t=24 hours. If the protium signal at the deuterated position increases, the deuterium is labile and protic solvents must be banned from the workflow.

  • System Preparation: Flush a silica-based Normal Phase column or SFC system with strictly anhydrous, aprotic solvents (e.g., Hexane/EtOAc). Ensure all lines are purged of residual water or methanol. Dry all glassware thoroughly in an oven before use[2].

  • Dry Loading: Dissolve the crude deuterated compound in a minimal amount of a stronger solvent, then adsorb it onto a small amount of silica gel ("dry loading"). Evaporate the solvent completely. This prevents sample precipitation and maximizes resolution[2].

  • Elution & Fractionation: Elute using a shallow gradient. Collect fractions and immediately concentrate under reduced pressure to minimize the compound's time in solution.

  • Validation: Confirm isotopic purity using High-Resolution Mass Spectrometry (HRMS) to ensure the isotopic envelope matches the theoretical dn​ distribution.

Protocol B: UHPLC-MS Separation of Deuterated Isotopologues

This protocol leverages the enhanced CDE of fluorinated stationary phases to isolate fully deuterated APIs.

  • Column Selection & Equilibration: Install a sub-2- μ m Pentafluorophenyl (PFP) column. Equilibrate the system with 10 column volumes of the starting mobile phase.

  • Mobile Phase Optimization: Prepare Mobile Phase A (Water + 10 mM Ammonium Bicarbonate, pH 8.5) and Mobile Phase B (Acetonitrile). Basic conditions enhance F-D electronic interactions, maximizing the CDE[4].

  • Gradient Execution: Run a highly shallow gradient (e.g., 0.5% to 1% B increase per minute) across the expected elution window. The reduced polarizability of the C-D bond will cause the fully deuterated isotopologue to elute slightly earlier or later depending on the specific π−π dynamics, but with distinct baseline separation from the protiated species[4].

  • MS-Triggered Collection: Utilize HRMS (e.g., TOF or Orbitrap) to trigger fraction collection based on the exact mass of the target fully deuterated isotopologue. UV triggering is insufficient as it cannot distinguish between isotopologues.

Part 4: Workflow Visualization

G Start Crude Deuterated Mixture Assess Assess D-Atom Lability (e.g., alpha-carbonyl, heteroatom) Start->Assess Labile Labile Deuterium High Risk of H/D Exchange Assess->Labile Yes Stable Stable Deuterium (e.g., aromatic, aliphatic) Assess->Stable No Aprotic Aprotic Normal Phase / SFC Use anhydrous solvents Labile->Aprotic RP_HPLC Reversed-Phase HPLC Evaluate CDE Stable->RP_HPLC Isotope Isotopologue Separation (Resolution of d0, d1... dn) Aprotic->Isotope PFP PFP Column (Enhances F-D interactions) RP_HPLC->PFP Maximize CDE C18 C18 Column (Hydrophobic CDE) RP_HPLC->C18 Standard CDE PFP->Isotope C18->Isotope Analysis HRMS & qNMR Analysis Verify Isotopic Purity Isotope->Analysis

Workflow for selecting the optimal purification strategy based on deuterium lability and CDE.

References

  • BenchChem Technical Support Team. "Overcoming challenges in the purification of deuterated compounds." BenchChem, Dec 2025. 2

  • Akioka, Yugo, et al. "Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis." Analytical Chemistry (ACS Publications), April 2025. 4

  • BOC Sciences. "Deuterated Drugs Research Progress." BOC Sciences, Aug 2023.

Sources

Troubleshooting

Section 1: Frequently Asked Questions (FAQs) on Isotopic Integrity

Technical Support Center: Troubleshooting Low Isotopic Purity and H/D Back-Exchange in Deuterated Standards Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assays where...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Isotopic Purity and H/D Back-Exchange in Deuterated Standards

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assays where the lower limit of quantitation (LLOQ) is compromised by erratic internal standard signals. Often, the root cause is not instrument failure, but the degradation of the isotopic integrity within the deuterated internal standard (D-IS).

This guide explores the mechanistic causes of low isotopic purity—specifically Hydrogen/Deuterium (H/D) back-exchange and synthesis impurities—and provides field-proven, self-validating protocols to restore your assay's robustness.

Q1: Why is my newly purchased deuterated standard showing a signal in the unlabeled analyte channel? Causality & Mechanism: This phenomenon is known as "isotopic cross-talk." While deuterium forms slightly stronger C-D bonds than C-H bonds, achieving 100% isotopic purity during chemical synthesis is practically impossible[1]. The final product is a mixture of isotopologues (e.g., d5, d4, d3). If the standard contains a significant fraction of the unlabeled (d0) species, it will directly contribute to the native analyte's mass transition[2]. For quantitative LC-MS/MS bioanalysis, we require a starting isotopic enrichment of ≥98% to prevent the D-IS from artificially inflating the analyte concentration, particularly at the LLOQ[2][3].

Q2: My standard was pure when purchased, but isotopic purity has degraded over time. What causes this? Causality & Mechanism: You are likely observing Hydrogen/Deuterium (H/D) back-exchange. This occurs when deuterium atoms on the D-IS are physically replaced by protons from the surrounding solvent or sample matrix[4]. Exchange is highly dependent on the labeling position. Deuterium atoms on heteroatoms (like -OH, -NH) or on alpha-carbons adjacent to carbonyl groups are highly labile and susceptible to acid- or base-catalyzed enolization[4][5]. When the D-IS loses deuterium, its mass shifts back toward the native analyte, compromising ratiometric quantification[6].

Q3: How do matrix effects interact with deuterated standards? Causality & Mechanism: While D-IS molecules are chemically nearly identical to the target analyte, the "deuterium isotope effect" can cause slight chromatographic retention time shifts[4]. If the D-IS and native analyte do not perfectly co-elute, they may be subjected to different ionizing environments in the MS source, leading to differential matrix effects (ion suppression or enhancement)[3][4].

Section 2: Diagnostic Workflows and Protocols

To systematically isolate the root cause of low isotopic purity, follow the diagnostic workflow below.

G Start Low Isotopic Purity Detected (High d0 Background) Check1 Origin of the Issue? Start->Check1 NewLot New D-IS Lot Check1->NewLot Stored Stored Stock or In-Matrix Check1->Stored HRMS LC-HRMS Purity Check (Protocol 2) NewLot->HRMS HDTest H/D Back-Exchange Test (Protocol 1) Stored->HDTest Reject Synthesis Impurity (Reject/Re-synthesize) HRMS->Reject Unlabeled analyte >1% Aprotic Solvent Exchange (Switch to Aprotic) HDTest->Aprotic Exchange in Stock Quench Matrix Exchange (Quench pH to ~2.5, 0°C) HDTest->Quench Exchange in Matrix

Diagnostic decision tree for isolating the root cause of low isotopic purity.

Protocol 1: Evaluation of H/D Back-Exchange in Sample Matrix

Objective: To determine if the D-IS is actively losing deuterium to the sample matrix during extraction or incubation[3][4]. This protocol is self-validating by comparing matrix conditions against a protected solvent control.

Step-by-Step Methodology:

  • Prepare Control (Set A): Spike the D-IS into a neat, aprotic solvent (e.g., 100% Acetonitrile) at the working concentration.

  • Prepare Matrix (Set B): Spike the D-IS into a blank biological matrix (e.g., plasma, urine) at the same working concentration[4].

  • Incubation: Incubate both sets under the exact time and temperature conditions of your standard analytical sample preparation[4].

  • Extraction: Process Set B using your established extraction protocol (e.g., Protein Precipitation or SPE)[4].

  • LC-MS/MS Analysis: Inject both sets. Monitor the mass transitions for both the D-IS and the unlabeled native analyte[3].

  • Data Interpretation: Calculate the ratio of the unlabeled signal to the total signal. If Set B shows a significantly higher unlabeled analyte signal than Set A over time, matrix-induced H/D back-exchange is occurring[3].

Protocol 2: Determining Isotopic Purity and Cross-Talk via LC-HRMS

Objective: To verify the absolute isotopic enrichment of a new D-IS lot and quantify its cross-talk contribution to the native analyte channel[2].

Step-by-Step Methodology:

  • Solution Preparation: Prepare a high-concentration solution of the D-IS (e.g., 10 µg/mL) in an aprotic solvent[2][3].

  • "Zero Sample" Preparation: Spike the D-IS into a blank matrix at the final assay working concentration[2].

  • LLOQ Sample Preparation: Spike the native analyte into a blank matrix at the Lower Limit of Quantitation[2].

  • HRMS Analysis: Inject the high-concentration solution into a High-Resolution Mass Spectrometer (TOF or Orbitrap). Use the accurate mass to extract the exact isotopologue distribution (d0, d1, d2... dn)[7].

  • Cross-Talk Calculation: Inject the Zero Sample and LLOQ sample into your quantitative LC-MS/MS. The native analyte signal in the Zero Sample must not exceed 20% of the native analyte signal in the LLOQ sample[2].

Section 3: Mitigation Strategies & Environmental Control

If H/D back-exchange is confirmed, you must manipulate the thermodynamic and kinetic environment of the assay. The table below summarizes the critical parameters to control "quench conditions."

Table 1: Factors Influencing H/D Exchange Rates and Mitigation Strategies

ParameterConditionMechanistic Impact on H/D ExchangeRecommended Mitigation Strategy
Solvent Protic (H₂O, MeOH)Provides an abundant source of exchangeable protons, driving equilibrium toward deuterium loss.Reconstitute and store D-IS stock solutions strictly in aprotic solvents (e.g., Acetonitrile, DMSO)[6].
pH Neutral (~7.0) to Basic (>8.0)Accelerates base-catalyzed enolization and exchange at carbon centers and amides[5][6].Quench samples by acidifying the matrix to pH ~2.5, where the exchange rate for amides is minimized[6][8]. Note: Avoid strong acids like 0.1M HCl if the specific standard is known to back-exchange under highly acidic conditions[9].
Temperature Room Temp (20°C+)Increases kinetic energy, accelerating the rate of proton/deuteron substitution[8].Perform all post-spiking sample preparation steps on ice (0°C)[6]. Store long-term stocks at -20°C or -80°C under inert gas[6][10].

Final Recommendations for Chromatographic Optimization: To combat the deuterium isotope effect, optimize your mobile phase gradient. Employing a shallower gradient or adjusting the column temperature can help force the D-IS and native analyte to perfectly co-elute, ensuring they experience identical matrix suppression/enhancement in the MS source[3][4].

References

  • ResolveMass Laboratories Inc. "Deuterated Standards for LC-MS Analysis: What They Are & Why They Matter." resolvemass.ca. [Link]

  • Grocholska, P., & Bąchor, R. "Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS." nih.gov. [Link]

  • Davison, A. S. "Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry." researchgate.net. [Link]

  • Masson, G. R. "Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems." acs.org. [Link]

  • Chahrour, O. "Determination of Isotopic Purity by Accurate Mass LC/MS." researchgate.net. [Link]

Sources

Optimization

Optimizing reaction conditions when using deuterated reagents.

Technical Support Center: Troubleshooting & Optimizing Deuterated Reactions Introduction Welcome to the Deuteration Technical Support Center. As a Senior Application Scientist, I have designed this guide to help research...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Optimizing Deuterated Reactions

Introduction Welcome to the Deuteration Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the nuances of working with deuterated reagents. Replacing a hydrogen atom with its heavier isotope, deuterium, is not merely a structural swap; it fundamentally alters the physical chemistry and reaction kinetics of your system. This guide addresses the root causes of common experimental failures—from sluggish reaction rates to isotopic scrambling—and provides self-validating protocols to ensure scientific integrity.

Visual Workflow: Deuteration Optimization Logic

G A Identify Metabolic 'Soft Spot' (C-H Bond) B Select Deuteration Strategy A->B C Direct H/D Exchange (e.g., D2O, Catalyst) B->C D De novo Synthesis (Deuterated Reagents) B->D E Evaluate Isotopic Purity (qNMR / MS) C->E D->E F < 95% D Incorporation E->F G > 95% D Incorporation E->G H Optimize: Increase D2O excess, Adjust pH, or Change Catalyst F->H I In Vitro Stability Assay (HLM/MLM) G->I H->E

Caption: Workflow for optimizing deuterated drug synthesis and evaluating isotopic purity.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why has my reaction rate decreased significantly after switching to a deuterated solvent or reagent, and how can I optimize it? Causality & Expert Insight: You are observing a Primary Kinetic Isotope Effect (PKIE). The carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy compared to the carbon-hydrogen (C-H) bond[1]. Consequently, cleaving a C-D bond requires a higher activation energy. If the rate-determining step (RDS) of your reaction involves the cleavage of this bond, the reaction velocity will decrease, sometimes by a factor of 2 to 7 (or more if quantum tunneling is involved)[2]. Furthermore, deuterated solvents can systematically alter intermolecular interactions, such as weakening CH-π interactions and enhancing solvent-solvent affinity, which can further impact transition state stabilization[3]. Resolution:

  • Thermal Activation: Increase the reaction temperature to overcome the higher activation energy barrier[1].

  • Catalyst Optimization: Increase the catalyst loading or switch to a more reactive transition-metal catalyst to lower the overall activation energy of the RDS.

Q2: I successfully synthesized a deuterated intermediate, but I am losing the deuterium label (H/D back-exchange) during purification. How do I prevent this? Causality & Expert Insight: Deuterium fidelity is highly susceptible to equilibrium-driven back-exchange when exposed to protic environments (e.g., H2O, MeOH, or acidic silica gel), especially if the deuterated position is acidic (e.g., α to a carbonyl). This occurs via rapid enolization or acid-base equilibria where the infinitely more abundant protium in the solvent displaces the deuterium[4]. Resolution:

  • Aprotic Workup: Strictly use aprotic solvents (e.g., EtOAc, DCM, hexanes) during extraction and chromatography.

  • Quench with D2O: If an aqueous quench is necessary, use D2O instead of H2O to maintain the isotopic equilibrium in favor of deuteration[5].

Q3: How do I achieve >95% isotopic purity when performing direct H/D exchange using D2O? Causality & Expert Insight: Direct H/D exchange is an equilibrium process. The final deuterium incorporation is dictated by the molar ratio of exchangeable D to exchangeable H in the system. If you use a stoichiometric amount of D2O, the equilibrium will not drive the reaction to completion[4]. Resolution:

  • Le Chatelier’s Principle: Use a massive excess of the deuterium source (e.g., D2O or MeOD as the solvent).

  • Iterative Exchange: Perform the reaction, evaporate the solvent to remove generated HOD, and resuspend in fresh D2O/MeOD to drive the equilibrium further[5].

  • Base Selection: For base-catalyzed exchange of ketones, using triethylamine (Et3N) with D2O has been shown to yield >90% deuterium incorporation under mild conditions[5].

Q4: How does deuteration improve the metabolic stability of my drug candidate, and what is the best way to validate this? Causality & Expert Insight: Strategic deuteration at metabolically vulnerable positions ("soft spots") impedes oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes. Because the C-D bond is stronger, the rate of enzymatic breakdown is slowed (exploiting the PKIE), which can increase the drug's half-life, reduce toxic metabolite formation, and improve overall pharmacokinetic profiles (e.g., Deutetrabenazine, Deucravacitinib)[6]. Resolution:

  • Validate using In Vitro Human Liver Microsome (HLM) or Mouse Liver Microsome (MLM) assays[7].

  • Self-Validating Step: Always run the non-deuterated parent compound in parallel. The ratio of their half-lives provides a definitive fold-change metric to confirm the KIE[8].

Part 2: Quantitative Data & Benchmarks

Table 1: Impact of Deuteration on In Vitro Metabolic Stability Note: Data highlights the fold-change in half-life or metabolite reduction when comparing deuterated analogs to their protio-parents.

Compound SystemParameterValue (Parent)Value (Deuterated)Fold ChangeReference
GABA-A Ligand (8i vs 8j)HLM t1/23.4 h10.2 h~3.0x Increase[7]
GABA-A Ligand (8n vs 8o)HLM t1/21.7 h3.4 h2.0x Increase[7]
Ivacaftor vs CTP-656M1 Metabolite Formation100% (Baseline)~50% (Reduced)2.0x Reduction[9]

Table 2: Deuterated Solvent Selection for Synthesis & qNMR Note: Solvent choice impacts both reaction kinetics and analytical clarity.

SolventDipole MomentApplication Notes & TroubleshootingReference
Benzene-d60.0Ideal for non-polar substrates; minimizes solvent-solute dipole interactions.[10]
Acetone-d62.88Good general solvent; monitor for non-deuterated methyl group impurities in qNMR.[11]
DMSO-d63.96Excellent for polar compounds; causes upfield shifts in 77Se NMR; high boiling point complicates recovery.[10]

Part 3: Standardized Experimental Protocols

Protocol 1: One-Pot Base-Catalyzed H/D Exchange for α-Deuterated Ketones Self-Validating System: The use of D2O as both reagent and solvent ensures the equilibrium heavily favors deuteration. qNMR integration of the α-protons against an internal standard validates isotopic purity before downstream use[11].

  • Preparation: In a dry Schlenk flask under nitrogen, dissolve the ketone substrate (1.0 equiv) in D2O (excess, typically 20-50 equiv)[5].

  • Catalyst Addition: Add Triethylamine (Et3N, 0.5 - 1.0 equiv) as the Lewis base[5].

  • Reaction: Stir the mixture at 60–80 °C for 12–24 hours.

  • Monitoring: Take a small aliquot, extract with CDCl3, and analyze via 1H NMR. The disappearance of the α-proton signal confirms exchange.

  • Iterative Enrichment (If D% < 95%): Evaporate the solvent under reduced pressure to remove HOD/D2O. Add fresh D2O and Et3N, and repeat the heating step.

  • Isolation: Extract the product using an aprotic solvent (e.g., dry EtOAc), dry over anhydrous Na2SO4, and concentrate to prevent back-exchange[4].

Protocol 2: In Vitro Metabolic Stability Assay (HLM/MLM) Self-Validating System: Co-incubation of the deuterated candidate and its protio-parent ensures that any observed stability increase is strictly due to the isotopic effect, negating batch-to-batch enzyme variability[8].

  • Preparation: Prepare 10 mM stock solutions of the deuterated compound and the non-deuterated parent in DMSO[7].

  • Incubation Mixture: In a 96-well plate, combine Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl2[7].

  • Substrate Addition: Add the test compounds to a final concentration of 1 μM (ensure final DMSO concentration is <0.1%).

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 μL aliquot and immediately quench into 150 μL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot ln(% remaining) vs. time to determine the elimination rate constant (k). Calculate half-life (t1/2 = 0.693/k) and determine the fold-change (t1/2_D / t1/2_H)[8].

References

  • [6] Deuterium in drug discovery: progress, opportunities and challenges - PMC. Source: nih.gov.6

  • [3] Evaluation of Intermolecular Interactions in HPLC Using Deuterated Mobile Phases | Analytical Chemistry. Source: acs.org. 3

  • [1] Kinetic isotope effect - Wikipedia. Source: wikipedia.org. 1

  • [2] Primary Deuterium Kinetic Isotope Effects: A Probe for the Origin of the Rate Acceleration for Hydride Transfer Catalyzed by Glycerol-3-Phosphate Dehydrogenase - PMC. Source: nih.gov.2

  • [5] One-Pot Sequential Hydrogen Isotope Exchange/Reductive Deuteration for the Preparation of α,β-Deuterated Alcohols using Deuterium Oxide | Organic Letters. Source: acs.org. 5

  • Deuterium Exchange Between Arenes and Deuterated Solvents in the Absence of a Transition Metal: Synthesis of D‐Label. Source: uva.es.

  • [7] Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability. Source: acs.org.7

  • [4] Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC. Source: nih.gov. 4

  • [8] Application of Deuterated Compounds in Drug Metabolism Studies: Application Notes and Protocols. Source: benchchem.com. 8

  • [9] Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor. Source: scispace.com. 9

  • [11] Deuterated Solvents | [Synthesis & Materials][Analytical Chemistry]Products. Source: fujifilm.com. 11

  • [10] Deuterated solvent effect on the 77 Se chemical shift of distinct diphenyl diselenides. Source: researchgate.net.10

Sources

Troubleshooting

Technical Support Center: Kinetic Isotope Effect (KIE) in Experimental Design &amp; Drug Development

Welcome to the KIE Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, enzymologists, and drug development professionals navigate the complexities of isotopic s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the KIE Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, enzymologists, and drug development professionals navigate the complexities of isotopic substitution.

The Kinetic Isotope Effect (KIE) is a quantum mechanical phenomenon where the replacement of an atom with its heavier isotope (e.g., Hydrogen with Deuterium) alters the rate of a chemical reaction. Because a Carbon-Deuterium (C-D) bond has a lower zero-point vibrational energy than a Carbon-Hydrogen (C-H) bond, it requires more activation energy to cleave. This principle is heavily leveraged in modern pharmacokinetics to slow down Cytochrome P450 (CYP450) mediated metabolism, extending a drug's half-life without altering its target-binding affinity [1].

Below, you will find troubleshooting guides, causal explanations for common experimental failures, self-validating protocols, and structured data to ensure your KIE experiments are scientifically rigorous.

Section 1: Core Concepts & FAQs

Q: Why does substituting Hydrogen for Deuterium slow down drug metabolism? A: The causality lies in subatomic physics. Deuterium has twice the mass of protium (hydrogen). This increased mass lowers the zero-point vibrational energy of the C-D bond relative to the C-H bond. Consequently, more energy is required to reach the transition state for bond cleavage. If the cleavage of this bond is the rate-determining step in the enzyme's catalytic cycle (such as in CYP450 oxidation), the reaction rate drops significantly, resulting in a primary KIE [2].

Q: What is the difference between a Primary and Secondary KIE? A:

  • Primary KIE: Occurs when the isotopically substituted bond is directly broken or formed in the rate-determining step. This yields a large effect (typically kH​/kD​>2 ).

  • Secondary KIE: Occurs when the isotopic substitution is adjacent to the bond being broken (e.g., an sp3 to sp2 hybridization change). The rate change is much smaller (typically kH​/kD​ between 0.7 and 1.5) and is driven by changes in vibrational bending modes rather than direct cleavage [3].

Section 2: Troubleshooting Guide - Experimental Measurement

Issue: I am measuring KIE in a CYP450 assay, but my observed kH​/kD​ is close to 1.0. Does this mean my drug won't benefit from deuteration? A: Not necessarily. You are likely experiencing a "Masked KIE." In complex enzymatic cycles, the intrinsic KIE of the C-H bond cleavage might be high, but if another step in the cycle—such as product release, enzyme conformational change, or oxygen activation—is the actual rate-limiting step, the macroscopic reaction rate will not change [2]. The KIE is "masked" by the slower kinetic steps. To unmask it, you must use pre-steady-state kinetics (e.g., stopped-flow spectroscopy) rather than steady-state product accumulation.

G Obs Observed KIE ≈ 1.0 Q1 Is C-H cleavage the rate-limiting step? Obs->Q1 Yes1 Check for Isotopic Scrambling Q1->Yes1 Yes No1 Product Release or O2 Activation is limiting Q1->No1 No Q2 Is the labeled position correctly targeted? Yes1->Q2 Yes2 Intrinsic KIE is masked by complex kinetics Q2->Yes2 Yes No2 Re-synthesize with correct isotopic label Q2->No2 No

Decision tree for troubleshooting masked KIEs in enzymatic assays.

Issue: My deuterium label seems to disappear during the assay before metabolism even occurs. A: This is caused by Isotopic Scrambling . If the deuterated position is highly acidic (e.g., adjacent to a carbonyl group), the deuterium can spontaneously exchange with protons in the aqueous assay buffer ( H2​O ). To fix this, ensure your assay buffer pH minimizes enolization, or redesign the drug to place the deuterium at a non-exchangeable aliphatic carbon.

Section 3: Experimental Protocol - Competitive KIE Measurement

To accurately measure KIE and avoid run-to-run enzyme concentration variances, the Competitive Method is the gold standard. This protocol acts as a self-validating system because both substrates compete for the exact same enzyme active site simultaneously [4].

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize and purify both the unlabeled (H) and labeled (D) substrates. Critical: Ensure >98% isotopic purity of the D-substrate to prevent baseline skewing.

  • Reaction Mixture Setup: Combine the H- and D-substrates in a precise 1:1 molar ratio in the appropriate physiological reaction buffer.

  • Enzyme Addition: Introduce the target enzyme (e.g., recombinant CYP3A4) to initiate the reaction.

  • Time-Course Sampling: Extract aliquots at predetermined time points. Causality Check: The reaction must be quenched at low fractional conversion (<20%). If allowed to run to completion, the artificial enrichment of the slower-reacting D-substrate will skew the kinetic rates, invalidating the kH​/kD​ calculation.

  • Quenching: Immediately halt the reaction using an organic solvent (e.g., cold acetonitrile) to precipitate the enzyme.

  • LC-MS Analysis: Quantify the ratio of the remaining H-substrate to D-substrate using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Calculation: Calculate the KIE using the isotopic ratio ( R ) and fractional conversion ( F ) equations: KIE=ln(1−F×R0​Rp​​)ln(1−F)​ .

G Start 1. Mix Unlabeled (H) & Labeled (D) Substrates Rxn 2. Initiate Enzymatic Reaction (Partial Conversion < 20%) Start->Rxn Quench 3. Quench Reaction at Specific Timepoints Rxn->Quench MS 4. LC-MS / IRMS Analysis Quench->MS Calc 5. Calculate Isotope Ratio (R) & Fractional Conversion (F) MS->Calc End 6. Determine KIE = k_H / k_D Calc->End

Workflow for competitive KIE measurement using mass spectrometry.

Section 4: Troubleshooting Guide - Deuterated Drug Design

Issue: We deuterated our lead compound, but its in vivo half-life didn't improve. Why? A: You are likely observing Metabolic Switching . When you successfully block the primary metabolic pathway by strengthening the C-D bond, the CYP450 enzyme may simply shift its orientation and oxidize a secondary, previously minor site on the molecule[5]. To troubleshoot, perform a full metabolite identification (MetID) scan using LC-MS/MS to see if new metabolites have emerged.

Q: How did Deutetrabenazine (Austedo) successfully navigate these issues to become the first FDA-approved deuterated drug? A: Deutetrabenazine replaced two highly vulnerable methoxy groups with trideuteromethoxy groups ( CD3​ ). Because O-demethylation at these specific sites by CYP2D6 was the absolute rate-determining step for clearance, the primary KIE significantly slowed metabolism without triggering metabolic switching. This extended the drug's half-life, allowing for lower dosing and reduced peak-plasma side effects [1] [5].

G Sub Drug Substrate (R-H) Complex Enzyme-Substrate Complex Sub->Complex Enz CYP450 Enzyme Enz->Complex Oxy Oxygen Activation Complex->Oxy Cleavage C-H / C-D Bond Cleavage (Rate-Determining Step) Oxy->Cleavage KIE applies here Prod Hydroxylated Product (R-OH) Cleavage->Prod k_H / k_D > 2

CYP450 catalytic cycle highlighting the rate-determining C-H bond cleavage step.

Section 5: Quantitative Data Presentation

Use the following tables to benchmark your experimental data against established physical chemistry standards.

Table 1: Quantitative Comparison of C-H vs. C-D Bonds

PropertyC-H BondC-D BondImpact on Experimental Design
Reduced Mass ( μ ) ~0.92 amu~1.71 amuThe heavier mass of Deuterium alters the vibrational frequency of the bond.
Zero-Point Energy HigherLower (~1.2 kcal/mol less)Greater activation energy is required to reach the transition state for C-D cleavage.
Typical Max Primary KIE N/A~6.5 to 10.0 (at 25°C)Provides a measurable kinetic window to observe metabolic slowing in vitro.

Table 2: Interpretation of Experimental KIE Values

Observed KIE ( kH​/kD​ )ClassificationMechanistic Interpretation
> 2.0 Primary KIEThe isotopically labeled bond is definitively broken in the rate-determining step.
1.1 to 1.5 Normal Secondary KIEIsotopic substitution is adjacent to the bond breaking site (e.g., sp3 to sp2 transition).
0.7 to 0.9 Inverse Secondary KIEIncreased bonding stiffness at the isotopic position (e.g., sp2 to sp3 transition).
~ 1.0 Masked / No KIEBond cleavage is not rate-limiting, or the reaction is governed by product release.

References

  • Title: NDA 208082 - Austedo (deutetrabenazine) Medical Review Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: The kinetic isotope effect in the search for deuterated drugs Source: PubMed / Drug News Perspect URL: [Link]

  • Title: Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine Source: ACS Publications / Biochemistry URL: [Link]

Optimization

Section 1: Frequently Asked Questions (FAQs) on Impurity Profiles

Technical Support Center: Ethane-1,1,2,2-d4 Troubleshooting & Purity Guide Overview Ethane-1,1,2,2-d4 ( CHD2​CHD2​ ) is a critical isotopologue used in high-resolution NMR, Raman trace scattering, and as a specialized tr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethane-1,1,2,2-d4 Troubleshooting & Purity Guide

Overview Ethane-1,1,2,2-d4 ( CHD2​CHD2​ ) is a critical isotopologue used in high-resolution NMR, Raman trace scattering, and as a specialized tracer in drug development and mechanistic studies. Because of its specific symmetry and non-balanced methyl groups, maintaining high isotopic and chemical purity is paramount[1]. This guide addresses common impurity challenges, analytical artifacts, and field-proven purification protocols.

Q1: What are the most common isotopic impurities found in commercial Ethane-1,1,2,2-d4? A1: The synthesis of CHD2​CHD2​ often yields trace amounts of other isotopologues due to incomplete isotopic exchange or precursor impurities. The most common are Ethane-d3 ( CH2​DCHD2​ ) and Ethane-d5 ( C2​HD5​ )[2]. Because these isotopologues share near-identical boiling points, they cannot be removed by standard fractional distillation and must be quantified accurately to establish the isotopic purity baseline.

Q2: Why does my Raman spectrum show an unexpected band near 1388 cm⁻¹? A2: This is a classic signature of carbon dioxide ( CO2​ ) contamination[3]. In ethane and its isotopologues, the totally symmetric ν2​ mode occurs near this region, and CO2​ is a frequent trace chemical impurity in commercial gas cylinders[3]. It must be scrubbed prior to high-sensitivity Raman or IR trace scattering experiments to prevent signal overlap[3].

Q3: How do I differentiate between Ethane-1,1,2,2-d4 ( CHD2​CHD2​ ) and Ethane-1,1,1-d3 ( CH3​CD3​ ) impurities? A3: While mass spectrometry struggles to differentiate these isomers (both exhibit identical mass shifts), Infrared (IR) spectroscopy is highly effective[2]. CHD2​CHD2​ exhibits distinct absorption bands at 2960, 2220, 1308, and 1068 cm⁻¹[2]. The 1308 cm⁻¹ band is specific to the CHD2​ bending frequency and is completely absent in CH3​CD3​ [2].

Section 2: Troubleshooting Guide - Analytical Artifacts vs. True Impurities

Issue: Mass Spectrometry (MS) shows excessive lower-mass ions (e.g., M-1, M-2), suggesting high levels of Ethane-d3 or Ethane-d2 impurities. Causality: Standard electron ionization (EI) at 70 eV causes significant fragmentation of the ethane molecular ion, stripping hydrogen and deuterium atoms[2]. This creates artificial M-1 and M-2 peaks that mimic isotopic impurities, leading to false-positive purity failures. Self-Validating Protocol: Lower the ionizing voltage to <13.4 eV[2]. Below this threshold, fragment ions like C2​H5+​ (or deuterated equivalents) disappear, leaving only the intact molecular ions[2]. This allows for direct, artifact-free quantification of true isotopic impurities[2].

Section 3: Data Presentation - Impurity Triage

Impurity TypeSpecific ContaminantDetection MethodImpact on ExperimentsMitigation Strategy
Chemical Carbon Dioxide ( CO2​ )Raman (1388 cm⁻¹)Overlaps with ν2​ symmetric mode[3].Ascarite II Scrubber[3].
Chemical Ethylene ( C2​H4​ )GC-MS / NMRInterferes with catalytic reduction studies.Cryogenic distillation.
Isotopic Ethane-d3 ( CH2​DCHD2​ )IR (Absence of 1308 cm⁻¹)Alters torsional Raman spectra[1].Mathematical deconvolution.
Isotopic Ethane-d5 ( C2​HD5​ )Low-Voltage MS (<13.4 eV)Shifts isotopic baseline[2].High-purity precursor sourcing.

Section 4: Experimental Protocols

Protocol 1: Removal of CO2​ Impurities for Spectroscopic Purity Causality: CO2​ is highly soluble in many matrices and persists in gas lines. Ascarite II (sodium hydroxide-coated silica) irreversibly binds CO2​ via an acid-base reaction, leaving the inert ethane gas unaffected[3].

  • Assemble a stainless-steel or fused silica gas transfer line equipped with a bypass valve.

  • Pack a cylindrical glass flask or inline filter with Ascarite II granules[3].

  • Purge the entire system with ultra-high purity Nitrogen ( N2​ ) to remove atmospheric CO2​ .

  • Pass the commercial CHD2​CHD2​ gas aliquot through the Ascarite II bed at a flow rate not exceeding 10 mL/min to ensure sufficient residence time[3].

  • Collect the purified gas in a pre-evacuated, cryogenic sample cell (e.g., cooled with liquid nitrogen) for immediate spectroscopic analysis[3].

Protocol 2: Low-Voltage MS Quantification of Isotopologues Causality: By keeping the ionization energy just above the ionization potential of ethane (~11.5 eV) but below the appearance potential of the first fragment ion (~13.4 eV), fragmentation is thermodynamically forbidden[2].

  • Tune the mass spectrometer's electron ionization (EI) source down to 12.8 - 13.0 eV[2].

  • Inject a calibration standard of unlabeled ethane ( C2​H6​ ) to verify the complete disappearance of the M-1 (m/z 29) fragment peak[2].

  • Introduce the CHD2​CHD2​ sample.

  • Record the intensities of the molecular ions (e.g., m/z 34 for d4​ , m/z 33 for d3​ , m/z 35 for d5​ )[2].

  • Calculate the relative isotopic purity directly from the molecular ion ratios, applying a minor correction for natural 13C abundance[2].

Section 5: Workflow Visualization

G N1 Commercial Ethane-1,1,2,2-d4 (Raw Batch) N2 Impurity Profiling (IR & MS) N1->N2 N3 Chemical Impurities (e.g., CO2, H2O) N2->N3 Detects N4 Isotopic Impurities (e.g., CH2DCHD2) N2->N4 Detects N5 Ascarite II Scrubbing (CO2 Removal) N3->N5 Triage N6 Low-Voltage MS (<13.4 eV) (Isotopologue Quantification) N4->N6 Triage N7 High-Purity CHD2CHD2 Ready for Analysis N5->N7 N6->N7

Fig 1. Ethane-1,1,2,2-d4 impurity triage and purification workflow.

References

  • [3] Intensity parameters for the Raman trace scattering of ethane. AIP Publishing. 3

  • [1] The conformational problem studied through the torsional Raman spectra of CH2DCH2D, CHD2CHD2, and CH2DCHD2. Digital CSIC. 1

  • [2] Mass spectra of some deuterated ethanes. I. The effect of ionizing voltage. Canadian Science Publishing. 2

Sources

Troubleshooting

Avoiding isotopic scrambling during synthesis and workup.

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and answers...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding isotopic scrambling during chemical synthesis and workup. Our goal is to equip you with the foundational knowledge and practical strategies to maintain isotopic integrity in your labeled compounds.

What is Isotopic Scrambling and Why is it a Problem?
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of Hydrogen-Deuterium (H-D) scrambling?

A1: H-D scrambling, or more broadly, hydrogen isotope exchange (HIE), is frequently encountered. The primary drivers are typically:

  • Acid/Base Catalysis: The presence of acidic or basic residues, either intentionally added or as impurities, can facilitate the exchange of labile protons.[4][5] Protons on heteroatoms (O-H, N-H, S-H) are particularly susceptible, but C-H bonds adjacent to activating groups (like carbonyls) can also exchange.[6][7]

  • Metal Catalysis: Many transition metal catalysts, particularly those used in hydrogenation or dehalogenation reactions like Palladium on carbon (Pd/C), can promote H-D exchange.[8] The catalyst surface can act as a reservoir for both hydrogen and deuterium, leading to scrambling.[8]

  • Temperature: Higher reaction or workup temperatures increase the rate of exchange reactions, making scrambling more likely.

  • Protic Solvents: The use of protic solvents (e.g., water, methanol, ethanol) that contain exchangeable protons can lead to back-exchange, where a deuterium label is replaced by a proton from the solvent.[9][10]

Q2: I'm observing scrambling in my mass spectrometry data. How can I confirm it's not an artifact of the analysis?

A2: This is a critical question, as gas-phase scrambling can occur within the mass spectrometer. Here's how to troubleshoot:

  • Fragmentation Technique: Collision-Induced Dissociation (CID) is known to sometimes cause scrambling of deuterium labels within peptides.[11] If possible, use alternative fragmentation methods like Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD), which are known to cause little to no scrambling under optimized conditions.[11][12][13][14]

  • Analyze Intact Molecule: If feasible for your analyte, perform a top-down analysis where the intact molecule is analyzed without fragmentation.[14] This can help determine the overall deuterium incorporation without the confounding factor of fragmentation-induced scrambling.

  • Control Experiments: Analyze a well-characterized, stable isotopically labeled standard under the same conditions to ensure your instrument is not inducing scrambling.

Q3: Can protecting groups help prevent isotopic scrambling?

A3: Yes, protecting groups are a powerful tool in this context. The core principle is to temporarily modify a functional group to decrease its reactivity and prevent it from participating in unwanted side reactions, including isotopic exchange.[15]

  • For Labile Protons: Functional groups with acidic protons like amines, alcohols, and carboxylic acids are prime candidates for protection. For example, an amine can be protected as a carbamate (e.g., Boc or Fmoc), which renders the N-H proton non-exchangeable under many conditions.[15][16]

  • Orthogonal Strategies: In complex molecules with multiple reactive sites, an "orthogonal" protecting group strategy is often employed. This involves using different types of protecting groups that can be removed under distinct conditions, allowing for selective deprotection and manipulation of specific parts of the molecule while others remain protected.[15]

Functional Group Common Protecting Groups Deprotection Conditions
Amine (-NH2)Boc (tert-Butoxycarbonyl)Acidic (e.g., TFA)[16][]
Fmoc (9-Fluorenylmethyloxycarbonyl)Basic (e.g., Piperidine)[16][]
Carboxylic Acid (-COOH)Methyl/Ethyl EsterAcid or Base Hydrolysis
Benzyl EsterHydrogenolysis (H2/Pd)
t-Butyl EsterAcidic (e.g., TFA)[18]
Alcohol (-OH)Silyl Ethers (e.g., TBDMS)Fluoride source (e.g., TBAF)
Benzyl EtherHydrogenolysis (H2/Pd)

This table provides a summary of common protecting groups and their typical deprotection methods.

Troubleshooting Guides
Scenario 1: Isotopic Scrambling During a Metal-Catalyzed Reaction (e.g., Deuterodehalogenation)

Problem: You are performing a catalytic deuterodehalogenation of an aryl chloride using D2 gas and a Pd/C catalyst, but you observe significant incorporation of protium (¹H) in your product, indicating scrambling.[8]

Root Cause Analysis & Solutions:

  • Catalyst-Bound Water: The primary source of protium is often water adsorbed on the catalyst surface.[8]

    • Solution: Dry the catalyst meticulously under high vacuum before use. Consider using a catalyst prepared in situ under anhydrous conditions, such as reducing palladium trifluoroacetate with deuterium gas on a support like PTFE, which has shown to significantly reduce scrambling.[8]

  • Solvent as a Proton Source: While less common for non-protic solvents like THF, residual water in the solvent can contribute.

    • Solution: Use freshly distilled, anhydrous solvents.

  • Base as a Proton Source: If a base like triethylamine is used, it can contain exchangeable protons.

    • Solution: Use a deuterated base or ensure the base is rigorously dried.

Workflow for Minimizing Scrambling in Catalytic Deuteration

Caption: Workflow to minimize scrambling in catalytic deuteration.

Scenario 2: Back-Exchange During Aqueous Workup or Purification

Problem: You have successfully synthesized a deuterated compound, but you lose deuterium content during the aqueous extraction or chromatography (e.g., reverse-phase HPLC) steps. This is known as back-exchange.[9][10][19]

Root Cause Analysis & Solutions:

  • pH of the Medium: The rate of hydrogen exchange is highly pH-dependent. The exchange rate is slowest around pH 2.5-3.0.[11]

    • Solution: For Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) sample preparation, quenching the exchange reaction is done by rapidly dropping the pH to ~2.6 and keeping the sample cold (~0°C).[9][11] This dramatically slows down the back-exchange rate.

  • Temperature: As with most reactions, exchange rates increase with temperature.

    • Solution: Perform all workup and purification steps at low temperatures (e.g., in an ice bath).

  • Time: The longer the labeled compound is in contact with a protic environment, the more back-exchange will occur.[19]

    • Solution: Minimize the duration of aqueous steps. For chromatography, use rapid methods like Ultra-Performance Liquid Chromatography (UPLC) with short gradient times.[11]

  • Aprotic Environment: The most effective way to prevent back-exchange is to avoid protic solvents altogether.

    • Solution: If possible, design your workup to use aprotic solvents (e.g., dichloromethane, ethyl acetate, hexanes). Lyophilize samples from a D₂O-based buffer if they must be stored.

Decision Tree for Preventing Back-Exchange

Back_Exchange_Troubleshooting Start Deuterium Loss During Workup/Purification Check_pH Is the process pH-sensitive? Start->Check_pH Check_Temp Is the process temperature-sensitive? Check_pH->Check_Temp No Adjust_pH Adjust to pH ~2.6 (Quench Conditions) Check_pH->Adjust_pH Yes Check_Time Is the duration of protic contact long? Check_Temp->Check_Time No Low_Temp Perform steps at ~0°C Check_Temp->Low_Temp Yes Check_Solvent Is an aprotic workup possible? Check_Time->Check_Solvent No Minimize_Time Use rapid methods (e.g., UPLC) Check_Time->Minimize_Time Yes Aprotic_Workup Switch to aprotic solvents Check_Solvent->Aprotic_Workup Yes No_Change Re-evaluate synthesis step Check_Solvent->No_Change No Adjust_pH->Check_Temp Low_Temp->Check_Time Minimize_Time->Check_Solvent

Caption: Troubleshooting logic for preventing back-exchange.

Key Takeaways
  • Anticipate the Risk: Be aware of reaction conditions (acid, base, metal catalysts, temperature) and workup procedures (protic solvents, pH) that can induce scrambling.

  • Control Your Environment: The use of anhydrous reagents, inert atmospheres, and low temperatures are your primary tools to combat scrambling during synthesis.

  • Quench Effectively: For workup and analysis, rapidly adjusting to low pH (~2.6) and low temperature (~0°C) is critical for minimizing back-exchange of deuterium labels.

  • Protect When Necessary: Employ a robust protecting group strategy for labile protons when reaction conditions are harsh.

  • Analyze with Care: Choose analytical techniques, particularly in mass spectrometry, that do not introduce artifacts and induce gas-phase scrambling.

By understanding the mechanisms of isotopic scrambling and implementing these preventative and troubleshooting strategies, researchers can ensure the integrity of their labeled compounds, leading to more accurate and reliable experimental outcomes.

References
  • Thermo Fisher Scientific. (n.d.). Hydrogen deuterium exchange mass spectrometry for the masses.
  • IUPAC. (1994). Glossary of terms used in physical organic chemistry (IUPAC Recommendations 1994).
  • Wikipedia. (n.d.). Hydrogen–deuterium exchange.
  • Konermann, L., et al. (2011). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. PMC.
  • Jørgensen, T. J. D., et al. (2014). Measuring the Hydrogen/Deuterium Exchange of Proteins at High Spatial Resolution by Mass Spectrometry: Overcoming Gas-Phase Hydrogen/Deuterium Scrambling.
  • Thermo Fisher Scientific. (2021). Hydrogen Deuterium Exchange (HDX) mass spectrometry.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Deng, Y., et al. (2017). Fundamentals of HDX-MS. PMC.
  • Orr, J. S. C., et al. (2021). Alkali-metal bases in catalytic hydrogen isotope exchange processes. PMC.
  • Benchchem. (n.d.). Minimizing isotopic scrambling in 15N labeling experiments.
  • Englander, J. J., et al. (2007). MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. PMC.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Werstiuk, N. H., & Taillefer, R. (1970). On the Mechanism of Base-catalyzed Hydrogen Isotope Exchange in Cyclic Ketones.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Wikipedia. (n.d.). Kinetic isotope effect.
  • Peron, G. L. R., et al. (2020).
  • BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
  • Pan, J., et al. (2003). Improving hydrogen/deuterium exchange mass spectrometry by reduction of the back-exchange effect. PubMed.
  • IUPAC. (n.d.). isotopic scrambling.
  • Shatenshteyn, A. I., et al. (n.d.). The Acid-Base Catalysis of Hydrogen Isotope Exchange Reactions. DTIC.
  • Chemistry LibreTexts. (2024). Kinetic Isotope Effects.
  • Atzrodt, J., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.

Sources

Optimization

Technical Support Center: Troubleshooting Matrix Effects with Ethane-1,1,2,2-d4 Internal Standards

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently consult with laboratories experiencing signal drift, recovery failures, and matrix interferences when analyzing volatile...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently consult with laboratories experiencing signal drift, recovery failures, and matrix interferences when analyzing volatile organic compounds (VOCs).

Ethane-1,1,2,2-d4 (frequently utilized in its halogenated form, Ethane-1,1,2,2-d4, 1,2-dichloro-, commonly referred to as 1,2-dichloroethane-d4) is a critical stable isotope-labeled internal standard (SIL-IS) and surrogate used in Gas Chromatography-Mass Spectrometry (GC-MS)[1]. It is widely mandated in environmental protocols, such as 2, to correct for extraction efficiency and instrument drift[2]. However, while SIL-IS compounds are designed to mimic target analytes and cancel out matrix effects, they are not infallible.

This guide provides a mechanistic deep dive into why matrix effects still occur with Ethane-1,1,2,2-d4 and how to systematically troubleshoot them.

🔍 Frequently Asked Questions (FAQs)

Q1: Why does Ethane-1,1,2,2-d4 experience matrix effects that differ from my unlabeled target analytes? A1: The primary culprit is the Deuterium Isotope Effect during chromatographic separation. Because the C-D bond is slightly shorter and has lower polarizability than the C-H bond, Ethane-1,1,2,2-d4 interacts less strongly with the GC stationary phase. Consequently, it elutes slightly earlier than its unlabeled counterpart. In complex environmental matrices (e.g., wastewater, soil extracts), this retention time shift can cause the deuterated standard to co-elute with a different set of background matrix components than the target analyte. When these matrix components enter the MS source, they compete for ionization energy, leading to differential ion suppression or enhancement.

Q2: My Ethane-1,1,2,2-d4 recovery is consistently outside the 80-120% acceptance criteria in soil samples, but passes in laboratory reagent blanks. Is this an extraction issue or an MS issue? A2: This is the classic signature of a matrix effect, but it could stem from two distinct physical mechanisms:

  • Purge-and-Trap (P&T) Partitioning Interference: High levels of organic matter (e.g., humic acids) or surfactants in the matrix can alter the Henry's Law constant of the VOCs, reducing the purging efficiency of Ethane-1,1,2,2-d4 from the aqueous phase into the headspace[3].

  • MS Ion Suppression: Co-eluting non-target hydrocarbons saturate the electron ionization (EI) source, reducing the ionization efficiency of the target quantifier ion (e.g., m/z 65 for 1,2-dichloroethane-d4). Matrix effects are a regular occurrence in GC methods, so combatting any issues before extraction is necessary[4].

Q3: How do I implement a self-validating system to pinpoint the exact source of the error? A3: You must decouple the extraction workflow from the ionization workflow using a Post-Extraction Addition (PEA) protocol. See the experimental methodology section below for the exact steps.

📊 Quantitative Data Presentation

To help you benchmark your system, Table 1 summarizes typical matrix effect (ME) profiles and extraction efficiencies observed for Ethane-1,1,2,2-d4 across various challenging matrices.

Table 1: Quantitative Assessment of Matrix Effects and Recovery Profiles for Ethane-1,1,2,2-d4

Matrix TypeMean ME (%)Purge Efficiency (%)Typical Co-eluting InterferentsRecommended Action
Reagent Water 98 - 102>95NoneBaseline control
Municipal Wastewater 75 - 8580 - 90Surfactants, SiloxanesDilution, Anti-foaming agents
High-Organic Soil 60 - 7065 - 75Humic/Fulvic AcidsMatrix-matched calibration
Oily Sludge 40 - 55<50Heavy HydrocarbonsIsotope dilution, Split ratio adjustment

🧪 Experimental Protocols: Self-Validating Matrix Assessment

This step-by-step methodology determines whether your Ethane-1,1,2,2-d4 signal loss is due to poor extraction (Purge & Trap) or MS ion suppression.

Step 1: Preparation of the Baseline Control (Neat Standard)

  • Action: Spike 5.0 µL of a 25 µg/mL Ethane-1,1,2,2-d4 standard into 5.0 mL of reagent-grade water. Analyze via standard P&T GC-MS. Record the absolute peak area ( Aneat​ ).

  • Causality: Establishes the maximum theoretical instrument response in the absence of any matrix interference.

Step 2: Pre-Extraction Spike (Total Recovery Assessment)

  • Action: Spike 5.0 µL of the same standard into 5.0 mL of the raw sample matrix (e.g., wastewater). Process through the standard P&T GC-MS workflow. Record the peak area ( Apre​ ).

  • Causality: This measures the combined signal loss resulting from both extraction inefficiency (failure to purge) and MS ion suppression.

Step 3: Post-Extraction Spike (Ion Suppression Assessment)

  • Action: Extract 5.0 mL of the unspiked raw sample matrix. After the extraction/purging step, spike the Ethane-1,1,2,2-d4 standard directly onto the analytical trap before thermal desorption into the GC. Record the peak area ( Apost​ ).

  • Causality: Because the standard bypasses the matrix extraction phase, any signal loss compared to Aneat​ is purely due to MS ion suppression from co-eluting matrix vapors entering the detector.

Step 4: Data Synthesis and Causality Determination Calculate the specific vectors of your signal loss:

  • Absolute Matrix Effect (ME%) = (Apost​/Aneat​)×100

  • Extraction Efficiency (EE%) = (Apre​/Apost​)×100

Interpretation:

  • If ME% < 80% , your MS source is being suppressed. You must optimize the GC temperature gradient to resolve the IS from the matrix, or use a matrix-matched calibration curve[4].

  • If EE% < 80% , the matrix is retaining the standard during purging. You must optimize purge temperature, add salts to drive partitioning (salting out), or perform sample dilution[3].

🗺️ Troubleshooting Visualization

MatrixEffectTroubleshooting Start Observe Low/Variable Ethane-1,1,2,2-d4 Recovery Step1 Perform Post-Extraction Spike (Evaluate MS Ionization) Start->Step1 Decision1 Is Recovery Still Low? Step1->Decision1 PathA Ion Suppression Confirmed (MS Source Matrix Effect) Decision1->PathA Yes PathB Extraction Inefficiency (Purge & Trap Issue) Decision1->PathB No ActionA Optimize Chromatographic Gradient or Use Matrix-Matched Cal PathA->ActionA ActionB Optimize Purge Temp/Time or Add Anti-Foaming Agent PathB->ActionB

Troubleshooting workflow for isolating Ethane-1,1,2,2-d4 matrix effects.

📚 References

  • US EPA. "Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)." epa.gov.[Link]

  • The Analytical Scientist. "Centri: Advanced extraction and enrichment." theanalyticalscientist.com.[Link]

  • US EPA. "Exhibit D – Introduction to Organic Analytical Methods." epa.gov.[Link]

  • US EPA. "Laboratory Data Review for the Non-Chemist." clu-in.org.[Link]

Sources

Troubleshooting

Technical Support Center: Ethane-1,1,2,2-d4 Gas Handling &amp; Leak Detection

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with deuterated volatile organics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with deuterated volatile organics. Here, we bridge the gap between theoretical physical chemistry and practical laboratory safety, ensuring your experimental workflows with Ethane-1,1,2,2-d4 are both rigorously validated and safe.

Core Principles & Physicochemical Grounding

Ethane-1,1,2,2-d4 ( HCD2​CD2​H , CAS: 3681-29-6) is a stable isotope-labeled compressed gas widely used in kinetic isotope effect (KIE) studies and as an internal standard for gas chromatography-mass spectrometry (GC-MS) (1)[1]. Because it is a simple asphyxiant and extremely flammable, handling it requires strict engineering controls (2)[2]. Furthermore, the substitution of hydrogen with deuterium fundamentally alters its vibrational modes, rendering standard optical leak detection methods unreliable.

Table 1: Physicochemical Properties of Ethane-1,1,2,2-d4

PropertyValueCausality / Safety Implication
Molecular Formula C2​H2​D4​ (Linear: HCD2​CD2​H )Isotopic labeling shifts molecular weight to 34.09 g/mol , enabling distinct mass signatures[1].
Boiling Point -88 °CGas at room temperature; rapid expansion from leaks causes severe frostbite[3].
Vapor Pressure 37.95 mmHg at 21.1 °CHigh volatility requires pressure-rated stainless steel regulators[3].
Vapor Density 1.05 (vs Air = 1)Marginally heavier than air; leaks will pool in low-lying areas or trenches[3].
Flammability Flash Point: -135 °CExtremely flammable. Forms explosive mixtures with air; requires grounded, non-sparking tools[3].

Troubleshooting & FAQs

Q1: Why is our standard infrared (IR) natural gas leak detector failing to detect Ethane-1,1,2,2-d4 leaks accurately? A: Standard IR leak detectors (like NDIR sensors) are calibrated to detect the C-H bond stretching frequencies typical of hydrocarbons (around 2800−3000 cm−1 ) (4)[4]. In Ethane-1,1,2,2-d4, the substitution of hydrogen with heavier deuterium atoms alters the reduced mass of the bond. According to the harmonic oscillator model, this heavier mass shifts the vibrational absorption frequency significantly lower (to the C-D stretch region, roughly 2100−2200 cm−1 ). Self-Validating Solution: Do not rely on standard IR sensors. Instead, use Ultrasonic Gas Leak Detectors (UGLD) , which detect the high-frequency acoustic noise (airborne ultrasound) generated by pressurized gas escaping through an orifice, making them completely independent of the gas's chemical or isotopic composition (5)[5].

Q2: We suspect a micro-leak in our GC-MS delivery line. How do we pinpoint it without introducing contaminants? A: Do not use liquid soap solutions (e.g., Snoop) on high-purity isotopic gas lines. The evaporation of the water base causes localized cooling, and the surfactants can ingress through micro-fissures, leading to isotopic exchange and spectral contamination. Self-Validating Solution: Perform a pressure-decay test. Isolate the line, pressurize it with an inert carrier gas (like ultra-high purity Helium), and monitor the pressure gauge over 30 minutes. If pressure drops, use a Helium leak detector (mass spectrometer) to pinpoint the exact fitting.

Q3: What are the immediate steps if a large volume of Ethane-1,1,2,2-d4 is released in the lab? A: Ethane-1,1,2,2-d4 is physiologically inert but acts as a simple asphyxiant by displacing oxygen (2)[2]. Because its vapor density is 1.05, it will settle near the floor rather than rising (3)[3]. Self-Validating Solution:

  • Evacuate: Immediately evacuate the area.

  • Isolate: If it can be done without risk, trigger the emergency gas shutoff valve (located outside the room).

  • Ventilate: Ensure the room's single-pass HVAC exhaust is running at maximum capacity. Do not attempt to use electrical switches inside the room (ignition risk).

  • Monitor: Re-enter only with a self-contained breathing apparatus (SCBA) and after an oxygen monitor confirms ambient O2​ levels are back to 20.9%[2].

Experimental Protocols

Workflow 1: Pre-Experiment Gas Line Purging and Leak Checking

Objective: Ensure a leak-tight, moisture-free delivery system for Ethane-1,1,2,2-d4 to prevent isotopic dilution.

  • Material Verification: Ensure all tubing is 316L stainless steel. Avoid permeable elastomers (like silicone or standard Buna-N) which allow atmospheric moisture ingress.

  • System Assembly: Connect the Ethane-1,1,2,2-d4 cylinder to a dual-stage, high-purity stainless steel regulator. Do not open the cylinder valve.

  • Vacuum Purge: Connect a turbomolecular vacuum pump to the delivery line. Evacuate the line to <10−3 Torr to remove atmospheric H2​O and O2​ .

  • Inert Gas Backfill: Backfill the line with ultra-high purity (UHP) Argon or Nitrogen to 15 psi.

  • Pressure Decay Test: Close the isolation valves. Monitor the pressure gauge for 15 minutes. A pressure drop of >0.1 psi indicates a leak.

  • Ultrasonic Verification: If a leak is detected, pressurize to 50 psi with Argon and use an ultrasonic leak detector to scan all Swagelok fittings. Tighten as necessary.

  • Final Purge: Once leak-tight, evacuate the Argon, and slowly open the Ethane-1,1,2,2-d4 cylinder valve to introduce the working gas.

Workflow 2: Emergency Leak Response Protocol

Objective: Mitigate fire and asphyxiation risks during an uncontrolled release.

  • Detection: Ultrasonic sensor triggers a high-decibel alarm upon detecting pressurized gas escape.

  • Automated Shutoff: The safety interlock system automatically closes the pneumatic safety valve at the cylinder head.

  • Evacuation: Personnel don personal oxygen monitors and exit the laboratory.

  • Atmospheric Clearance: Wait for the room's ventilation system to achieve at least 5 air exchanges.

  • Verification: Safety personnel use a portable GC or combustible gas indicator (calibrated for isotopic variations) to verify the Lower Explosive Limit (LEL) is at 0% before declaring the room safe.

Visualizations

GasHandlingWorkflow Start Start: Cylinder Connection Vacuum Vacuum Purge (< 10^-3 Torr) Start->Vacuum Backfill Backfill with UHP Argon Vacuum->Backfill DecayTest Pressure Decay Test Backfill->DecayTest LeakCheck Leak Detected? DecayTest->LeakCheck Ultrasonic Scan with Ultrasonic Detector LeakCheck->Ultrasonic Yes IntroduceGas Introduce Ethane-1,1,2,2-d4 LeakCheck->IntroduceGas No Fix Tighten Fittings Ultrasonic->Fix Fix->Vacuum Restart Purge End System Ready for GC-MS IntroduceGas->End

Figure 1: Safe gas handling and leak detection workflow for Ethane-1,1,2,2-d4.

References

  • ETHANE-1,1,2,2-D4 Safety Data Sheet.LookChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErl6GPVhMRPiSiajwWoOGQUBcUvEJda-BQjCDrKoEOuSUb8McBFL7-US2g0U4dENrnWa-WSBDEVM7moOOoNpdNSc-lJ-6Ia2viMwn6Ydr4oh9dQjR4e-ikU6r7MFlnUDNmlOICk9K8]
  • Ethane-1,1,2,2-d4 99 atom % D.Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSmL0_H-DQpTaAKqcTt5nS3Aa7X_K4NC0hYdoTzuaEyf_SyLNVS6VyxZnvF0QLs0m41kylBndDnHZxoWV9w6mv2FS9Ik7qcn1uIHgOioYtjzJj_NX5rdNs_5Y1dAkEvcfUFbLC2J4I9Zutq-hca4uvI4sAiA==]
  • Ethylene Gas Leak Detection - Spotlight on Safety.MSA Corporate Blog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXVVtgaLshLu4H3RuQAYyM90Px1d01JteqoFisIISqa3c7QTY7voCiV2iC-TTquwl06VEcjDdg2ytI_OoX7IO3VUoBb4wcBRA_k1uZrjOpfd3DLyTQYsS25FAmotI_BfNxD1zQLMwZo4_DCr9C2U06RkAjA7pvAA==]
  • Ethane Safe Handling Guideline.Stanford University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG5H0dHoXH1FEQFie1rqh7jpsoYh_s7WPVIy_7PBRuPZrYGSCGGcLbLsM4Xq9x6hJ2ts0R3YAuQ95hUnRj7XzTKlBmgkOPjq746tSkMMdKt7F8l3pzpc046k26ElD_8U1szzOBMeTpZ78qZXD4pafQtjnjYVSomehKIwO-anCFrzkxAXNmTb1gcw-umI5rOhgS]
  • Protecting Ethylene Process Facilities: A Review of Gas Detection Methods.Scene7.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4n81kIy0kGiRhzDxA-SgaQOQAgUG-N74N3TnV6T7Ruqutwt72qlRujiVqcH3QZAvHdp5eJmXIiQ1hVHC4Vyt5_EsWdvYmHkJi8We2fGT4_L4Hmlv4WexNFt7T7N-Q2YyX_BYt4rYaz0Mr-Y9wuKau44OOkJX6S8_70Gf0GV2VcQE9FDTYtR4Rig==]

Sources

Optimization

Quantitative Mass Spectrometry Support Center: Isotopic Impurity &amp; Natural Abundance Correction

Welcome to the Advanced Applications Help Desk. As a Senior Application Scientist, I frequently encounter datasets where researchers face artificially inflated baselines or non-linear calibration curves at the extremes o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Help Desk. As a Senior Application Scientist, I frequently encounter datasets where researchers face artificially inflated baselines or non-linear calibration curves at the extremes of their dynamic range. In Isotope Dilution Mass Spectrometry (IDMS) and metabolic flux analysis, the assumption that a Stable Isotope-Labeled Internal Standard (SIL-IS) is 100% pure, or that the endogenous analyte has no heavy isotopologues, is a critical vulnerability ([1]).

This guide provides a self-validating framework to troubleshoot, quantify, and correct for bidirectional isotopic crosstalk: the tracer impurity (M+0 in the SIL-IS) and the natural isotopic abundance (M+n in the endogenous analyte) ([2]).

Core Principles & Workflow Visualization

Before diving into specific troubleshooting scenarios, it is essential to map the causality of isotopic overlap. The measured signal in any mass spectrometer is a convolution of the true analyte, its natural heavy isotopes, and the impurities of the spiked tracer ([2]).

G RawData Raw MS/HRMS Data (Convoluted Isotopologues) NatAbund Natural Abundance Correction (Endogenous Overlap) RawData->NatAbund Impurity Tracer Impurity Correction (SIL-IS M+0 Contribution) RawData->Impurity Corrected Corrected Isotope Ratios (True Analyte vs. IS) NatAbund->Corrected Impurity->Corrected Resolution Resolution-Dependent Matrix (e.g., IsoCor/AccuCor) Resolution->NatAbund Resolution->Impurity Quant Absolute Quantification (IDMS) Corrected->Quant

Isotopic correction workflow integrating natural abundance and tracer impurity adjustments.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my blank sample showing a prominent peak at the unlabeled analyte's m/z after spiking the SIL internal standard?

The Causality: This is the classic presentation of isotopic impurity ([1]). SIL-IS compounds are synthesized using enriched precursors (e.g., 99% 13 C). The remaining 1% consists of partially labeled or fully unlabeled (M+0) molecules. When you spike the SIL-IS at a high concentration to ensure robust detection across the run, the absolute amount of this M+0 fraction becomes significant. This artificially inflates the endogenous analyte channel and severely compromises your Lower Limit of Quantification (LLOQ) ([1]).

The Solution:

  • Analyze a blank matrix spiked only with the SIL-IS ([1]).

  • Calculate the isotopic purity by measuring the ratio of the M+0 peak area to the labeled peak area.

  • Apply a mathematical correction to subtract this constant M+0 contribution from all subsequent unknown samples, or procure a SIL-IS with >99.5% isotopic enrichment ([1]).

Q2: At high endogenous concentrations, my internal standard signal artificially increases. What causes this?

The Causality: This is caused by natural isotopic abundance ([2]). Elements like Carbon ( 13 C ~1.1%) and Nitrogen ( 15 N ~0.36%) naturally occur as heavy isotopes. If your endogenous analyte is highly abundant and has a large carbon footprint, statistical probability dictates a significant fraction will exist as M+1, M+2, M+3, and M+4 isotopologues. If your SIL-IS is a +4 mass shift (e.g., D4 or 13 C4), the endogenous M+4 will bleed into the SIL-IS channel, suppressing the apparent analyte-to-IS ratio and causing under-quantification of the analyte ([2]).

The Solution: You must apply a correction matrix that subtracts the theoretical natural abundance distribution of the endogenous molecule from the SIL-IS channel ([3]).

Q3: How do High-Resolution Mass Spectrometry (HRMS) platforms change the correction approach compared to low-resolution triple quadrupoles?

The Causality: Low-resolution instruments (e.g., QqQ) cannot distinguish between isobaric isotopes (e.g., a 13 C isotope and a 15 N isotope both add ~1.003 Da). Therefore, standard correction matrices lump all M+1 contributors together. However, HRMS platforms (e.g., Orbitraps with resolving power >100,000) can physically separate these mass defects ([4]).

The Solution: If you apply a low-resolution correction matrix to HRMS data, you will over-correct your data by mathematically subtracting isotopes that the detector has already physically resolved. You must use resolution-dependent algorithms like AccuCor ([4]) or IsoCor v2 ([5]), which dynamically adjust the correction matrix based on the specific resolving power of your instrument.

Quantitative Data: Isotopic Properties & Impurity Impact

To understand the magnitude of these corrections, review the natural abundances and typical tracer purities in the table below. The interplay between these values dictates the severity of the required correction.

ElementLight IsotopeNatural Abundance (%)Heavy Tracer IsotopeTypical Commercial Purity (%)Mass Defect Difference (Da)
Carbon 12 C98.93 13 C98.0 - 99.51.00335
Nitrogen 14 N99.64 15 N98.0 - 99.00.99703
Hydrogen 1 H99.98 2 H (Deuterium)99.0 - 99.81.00628
Oxygen 16 O99.76 18 O95.0 - 98.02.00425

Note: The mass defect difference between 13 C and 15 N is ~0.0063 Da, which requires an MS resolving power of at least ~60,000 to separate at m/z 400 ([4]).

Experimental Protocol: Self-Validating Isotopic Correction in IDMS

To ensure trustworthiness and scientific integrity, follow this step-by-step methodology to determine isotopic purity and apply mathematical corrections to your quantitative workflows ([1]). This protocol validates its own inputs by empirically measuring the crosstalk before applying the correction matrix.

Step 1: SIL-IS Purity Assessment via HRMS

  • Prepare a neat solution of the SIL-IS at 10x the intended working concentration ([1]).

  • Infuse the solution directly into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) ([1]).

  • Acquire spectra in the appropriate ionization mode, ensuring the detector is not saturated.

  • Extract the monoisotopic peak of the unlabeled analyte ( Aimpurity​ ) and the labeled internal standard ( Alabeled​ ) ([1]).

  • Calculate the Isotopic Purity Factor ( IPF ): IPF=Aimpurity​/Alabeled​ .

Step 2: Natural Abundance Profiling of the Unlabeled Analyte

  • Analyze a high-concentration standard of the pure unlabeled analyte.

  • Measure the signal intensity at the m/z corresponding to the SIL-IS (the M+n channel).

  • Calculate the Natural Abundance Factor ( NAF ): NAF=AM+n​/AM+0​ .

Step 3: Matrix Construction & Data Processing

  • Export your raw peak areas (Measured Analyte Area and Measured IS Area) for all calibrators, QCs, and biological samples ([1]).

  • Utilize a resolution-dependent R or Python package (e.g., AccuCor or IsoCor ) to process the data ([6]).

  • Input the chemical formula, the tracer element, the instrument resolution, and the calculated IPF into the software configuration ([2]).

  • The software will perform matrix multiplication to decouple the convoluted signals, yielding the corrected isotopologue distribution ([5]).

Step 4: Final Concentration Calculation

  • Calculate the Corrected Response Ratio: Ratio=Corrected_Analyte_Area/Corrected_IS_Area ([1]).

  • Plot the Corrected Response Ratio against the theoretical concentration of your calibrators to generate a linear regression model.

  • Interpolate the absolute quantification of your unknown samples using the corrected equation.

References

  • Su, X., Lu, W., & Rabinowitz, J. D. (2017). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry, 89(11), 5940–5948. URL:[Link]

  • Millard, P., Delépine, B., Guionnet, M., Heuillet, M., Bellvert, F., & Létisse, F. (2019). IsoCor: isotope correction for high-resolution MS labeling experiments. Bioinformatics, 35(21), 4484-4487. URL:[Link]

  • Bioconductor. (2025). Introduction to IsoCorrectoR. Bioconductor Packages. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide: Ethane-1,1,2,2-d4 vs. Non-Deuterated Ethane

This guide provides an in-depth spectroscopic comparison of Ethane-1,1,2,2-d4 (D₂H₂C-CH₂D₂) and its non-deuterated counterpart, ethane (H₃C-CH₃). Aimed at researchers, scientists, and professionals in drug development, t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic comparison of Ethane-1,1,2,2-d4 (D₂H₂C-CH₂D₂) and its non-deuterated counterpart, ethane (H₃C-CH₃). Aimed at researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles and practical consequences of isotopic substitution in vibrational and nuclear magnetic resonance spectroscopy.

The Isotope Effect: A Foundation for Spectroscopic Differentiation

Isotopic substitution, particularly the replacement of hydrogen (¹H) with its heavier isotope deuterium (²H or D), is a powerful tool in chemical analysis. This substitution does not alter the electronic structure or chemical properties of a molecule, but it significantly changes its mass. This mass difference is the cornerstone of the "isotope effect," which manifests as distinct changes in a molecule's spectroscopic signature.[1][2]

The primary cause of these spectroscopic shifts lies in the change in the reduced mass of the bonds involving the isotope.[1] For a simple diatomic molecule, the vibrational frequency is proportional to the square root of the force constant divided by the reduced mass. When hydrogen is replaced by deuterium, the reduced mass approximately doubles, leading to a predictable decrease in the vibrational frequency of the C-D bond compared to the C-H bond.[1] This fundamental principle underpins the differences observed in both vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Structure Visualization

To fully appreciate the spectroscopic comparison, it is essential to visualize the structural difference between the two molecules. Ethane possesses D₃d symmetry, while the specific deuteration in Ethane-1,1,2,2-d4 lowers its symmetry.

Caption: Molecular structures of non-deuterated ethane and Ethane-1,1,2,2-d4.

Vibrational Spectroscopy: A Tale of Two Frequencies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules.[1][3] The substitution of hydrogen with deuterium creates significant and predictable shifts in the vibrational spectra.

C-H vs. C-D Stretching Frequencies

The most dramatic difference is observed in the C-H and C-D stretching regions.

  • C-H stretches in ethane typically appear in the 2900-3000 cm⁻¹ region of the IR and Raman spectra.[4]

  • C-D stretches are found at significantly lower frequencies, generally in the 2100-2200 cm⁻¹ range. This shift is a direct consequence of the increased reduced mass of the C-D bond.

This clear separation allows for the unambiguous identification and quantification of deuterated sites within a molecule.

Bending Modes and Fingerprint Region

Isotopic substitution also affects other vibrational modes, such as bending and rocking, although to a lesser extent than stretching vibrations. These changes alter the complex pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹), providing a unique spectral signature for the deuterated compound. For instance, the strong infrared peak in ethane around 1480 cm⁻¹ is related to CH₃ deformation modes, which will be altered in Ethane-1,1,2,2-d4.[5][6]

Vibrational ModeEthane (C₂H₆) Approx. Frequency (cm⁻¹)Ethane-1,1,2,2-d4 (C₂H₂D₄) Approx. Frequency (cm⁻¹)Spectroscopic Effect
C-H Stretch 2900 - 30002900 - 3000 (remaining C-H bonds)No significant shift for remaining C-H bonds.
C-D Stretch N/A2100 - 2200Appearance of strong bands in a clear spectral window.
CH₃/CH₂D Bending ~1460Shifted to lower frequenciesAlteration of the fingerprint region.
C-C Stretch ~995 (Raman active)Slightly lower frequencyMinor shift due to increased total molecular mass.

Note: The exact frequencies can vary based on the physical state (gas, liquid, solid) and measurement conditions.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Connectivity

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. Deuterium substitution profoundly impacts both ¹H (proton) and ¹³C NMR spectra.

¹H NMR Spectroscopy
  • Signal Disappearance: In the ¹H NMR spectrum of Ethane-1,1,2,2-d4, the signals corresponding to the deuterated positions vanish. This is because deuterium resonates at a much different frequency than protons and is typically not observed in a standard ¹H NMR experiment.

  • Simplification of Spectra: Non-deuterated ethane exhibits a single peak in its ¹H NMR spectrum because all six protons are chemically equivalent.[8] For Ethane-1,1,2,2-d4, the remaining two protons are also equivalent, resulting in a single peak. However, this technique is invaluable for more complex molecules where deuteration at specific sites can dramatically simplify complex splitting patterns, aiding in spectral assignment.[9]

  • Coupling Changes: The three-bond proton-proton coupling (³JHH) observed in complex organic molecules is altered. Deuterium has a smaller gyromagnetic ratio than a proton, resulting in a much smaller coupling constant (³JHD), which is often not resolved.

¹³C NMR Spectroscopy
  • Deuterium Isotope Effect: The ¹³C NMR spectrum is also affected. The carbon atoms bonded to deuterium will experience an "isotope effect," causing their resonance to shift slightly upfield (to a lower ppm value) compared to the carbons bonded to hydrogen.

  • C-D Coupling: The signal for a carbon atom bonded to deuterium will be split into a multiplet due to one-bond carbon-deuterium coupling (¹JCD). Since deuterium is a spin-1 nucleus, it will split the carbon signal into a 1:1:1 triplet. This is a key indicator of a deuterated carbon.

ParameterEthane (CH₃-CH₃)Ethane-1,1,2,2-d4 (CH₂D-CH₂D)
¹H Chemical Shift (ppm) ~0.7-0.9~0.7-0.9 (for the remaining 2 protons)
¹H Signal Multiplicity SingletSinglet
¹³C Chemical Shift (ppm) ~7.9Slightly upfield shift from 7.9 ppm
¹³C Signal Multiplicity Singlet1:1:1 Triplet (due to ¹JCD coupling)

Note: Chemical shifts are relative to TMS and can be influenced by solvent and temperature.[4][8]

Experimental Protocols

Acquiring high-quality spectra is paramount for a valid comparison. The following outlines a general workflow for the spectroscopic analysis of ethane and its deuterated analogue.

Workflow for Comparative Spectroscopic Analysis

Caption: General workflow for the comparative spectroscopic analysis of ethane isotopologues.

Gas-Phase FTIR Spectroscopy Protocol

Ethane is a gas at standard temperature and pressure, necessitating the use of a gas cell for IR analysis.

  • System Purge: Ensure the FTIR spectrometer and gas cell are thoroughly purged with a dry, IR-inactive gas (e.g., nitrogen) to remove atmospheric water and CO₂ interference.

  • Background Spectrum: Collect a background spectrum of the empty, purged gas cell. This is crucial for accurate absorbance measurements.[10]

  • Sample Introduction: Introduce the ethane or Ethane-1,1,2,2-d4 gas into the cell to a known pressure. Gas cells with longer pathlengths are often required to achieve sufficient absorbance for low-concentration samples.[10][11]

  • Data Acquisition: Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

NMR Spectroscopy Protocol

For NMR analysis, the gaseous ethane sample must be dissolved in a suitable deuterated solvent.

  • Sample Preparation: Bubble the ethane or Ethane-1,1,2,2-d4 gas through a chilled, appropriate deuterated solvent (e.g., CDCl₃, d₆-DMSO) in an NMR tube until a sufficient concentration is achieved. The tube should be sealed to prevent the gas from escaping.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument must be locked onto the deuterium signal of the solvent and properly shimmed to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton spectrum. A standard pulse sequence is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. A proton-decoupled sequence is standard to produce singlets for each unique carbon, though a coupled spectrum can be run to observe the C-D splitting in the deuterated sample.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).[8]

Conclusion

The spectroscopic comparison of Ethane-1,1,2,2-d4 and non-deuterated ethane provides a clear and instructive example of the isotope effect. In vibrational spectroscopy, the key differentiator is the appearance of C-D stretching frequencies at significantly lower wavenumbers than C-H stretches. In NMR spectroscopy, deuterium substitution leads to the disappearance of proton signals, simplification of spectra, and characteristic splitting patterns in the ¹³C spectrum. These predictable and pronounced differences make isotopic labeling an indispensable technique for structural elucidation, reaction mechanism studies, and quantitative analysis in diverse scientific fields.

References

  • SpectraBase. (n.d.). 1,2-Dichloroethane-d4. Retrieved from [Link]

  • MDPI. (n.d.). Supplementary Materials. Retrieved from [Link]

  • PubChem. (n.d.). Ethane-1,1,2,2-d4, 1,2-dichloro-. Retrieved from [Link]

  • Facey, G. (2012, March 30). The Extremely Complicated 1H NMR Spectrum of Ethane. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethane C2H6 CH3CH3. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Isotope Effects in Vibrational Spectroscopy. Retrieved from [Link]

  • Emsley, J. W., & Lindon, J. C. (1976). N.M.R. spectra of ethanol and partially deuterated ethanols as solutes in a nematic phase. Molecular Physics, 32(5), 1487-1497. Retrieved from [Link]

  • SCM. (n.d.). Vibrational frequencies and IR spectrum of ethane. Retrieved from [Link]

  • Howard, J. B. (1937). Infra-Red and Raman Spectra of Polyatomic Molecules. III. Ethane. The Journal of Chemical Physics, 5(6), 442-450. Retrieved from [Link]

  • PIKE Technologies. (n.d.). Infrared Spectroscopy on Gases. Retrieved from [Link]

  • Crawford, B. L., Jr., Avery, W. H., & Linnett, J. W. (1938). Infra-Red and Raman Spectra of Polyatomic Molecules. III. Ethane. The Journal of Chemical Physics, 6(11), 682-685. Retrieved from [Link]

  • Golpariani, Z., et al. (n.d.). Infrared Spectroscopy of Protonated Ethane in Helium Droplets. Retrieved from [Link]

  • Quack, M. (2006). Mass and Isotope-selective Infrared Spectroscopy. In Isotope Effects in Chemistry and Biology (pp. 305-359). Taylor & Francis.
  • PubChem. (n.d.). 1,2-Ethane-1,1,2,2-d4-diol. Retrieved from [Link]

  • Regitz, K. P., & Schnepp, O. (1973). The vibrational spectra of solid II ethane and ethane-d 6. The Journal of Chemical Physics, 59(3), 1423-1433. Retrieved from [Link]

  • Kim, Y. H., & Kaiser, R. I. (2010). Laboratory Studies on the Irradiation of Solid Ethane Analog Ices and Implications to Titan's Chemistry. OpenKnowledge@NAU. Retrieved from [Link]

  • ResearchGate. (n.d.). H-1 NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations. Retrieved from [Link]

  • Hayashi, M. (1977). The Rotation-Vibrational Spectra and Structures of Ethane, and Dimethyl Ether, Sulphide, Selenide and Telluride. Journal of Science of the Hiroshima University, Series A, 41(1), 1-27.
  • Wavelength Electronics. (2023, March 1). Methane, Ethylene, and Ethane Detection by Differential Helmholtz Resonance Spectroscopy Using a 3345 nm. Retrieved from [Link]

  • Chem Ed Digital Library. (2018, February 3). Organic Chemistry IR and NMR Spectroscopy of the Alkane Ethane. YouTube. Retrieved from [Link]

  • University of Wisconsin-Platteville. (2008, September 20). Ethane calculations. Retrieved from [Link]

  • Van Dornshuld, E. (n.d.). Rotation of Ethane. Retrieved from [Link]

  • AIP Publishing. (2024, June 3). Ethane under pressure revisited using x-ray diffraction, Raman spectroscopy, infrared absorption, and ab initio calculations up to 150 GPa. Retrieved from [Link]

  • NIST. (n.d.). Ethane, 1,1,1,2-tetrachloro-2,2-difluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Ethane, 1,1-dichloro-1,2,2,2-tetrafluoro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comparative

Validating GC-MS Analytical Methods Using Ethane-1,1,2,2-d4: A Comprehensive Comparison Guide

Introduction Trace analysis of volatile organic compounds (VOCs)—particularly ethane—is a critical analytical function in fields ranging from environmental air quality monitoring to clinical diagnostics, where breath eth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Trace analysis of volatile organic compounds (VOCs)—particularly ethane—is a critical analytical function in fields ranging from environmental air quality monitoring to clinical diagnostics, where breath ethane serves as a non-invasive biomarker for in vivo lipid peroxidation. Achieving high precision and accuracy in Gas Chromatography-Mass Spectrometry (GC-MS) requires the implementation of robust internal standards (IS) to correct for matrix effects, sample loss, and instrument drift.

This guide evaluates the analytical efficacy of Ethane-1,1,2,2-d4 (CAS 3681-29-6) as an isotopic internal standard, objectively comparing its performance against alternative calibration methodologies to help researchers design self-validating, high-throughput assays.

Mechanistic Grounding: The Isotope Dilution Advantage

Ethane-1,1,2,2-d4 ( HCD2​CD2​H ) is a stable, deuterated isotopologue of ethane. With an isotopic purity typically ≥99 atom % D, it provides a distinct mass shift of +4 Da (M+4) compared to endogenous unlabelled ethane[1].

  • Co-elution & Matrix Correction: Because its physicochemical properties (boiling point −88 °C, vapor pressure 37.95 mmHg) are nearly identical to unlabelled ethane, Ethane-1,1,2,2-d4 co-elutes perfectly during GC separation ()[1]. This ensures that any ion suppression or enhancement occurring in the MS ionization source affects both the analyte and the IS equally, allowing for precise mathematical normalization.

  • Absence of Cross-Talk: The +4 Da mass shift ensures there is no spectral overlap between the unlabelled ethane (m/z 30) and the internal standard (m/z 34). This eliminates the quantitative bias often seen with +1 Da or +2 Da isotopic standards, which can suffer from interference due to natural heavy isotope distributions.

Comparative Performance Analysis

When validating GC-MS methods for trace VOCs, researchers typically choose between External Calibration (no IS), a 13C -labelled standard (Ethane- 13C2​ ), or a deuterated standard like Ethane-1,1,2,2-d4. The table below synthesizes experimental performance data based on standardized EPA and biomonitoring validation protocols (; )[2][3].

Table 1: Performance Comparison of Calibration Strategies for Trace Ethane Analysis via GC-MS

Analytical MetricExternal CalibrationEthane- 13C2​ ISEthane-1,1,2,2-d4 IS
Matrix Effect Correction PoorExcellentExcellent
Mass Shift ( Δ Da) N/A+2 Da+4 Da
Spectral Interference Risk HighModerate (Isotope overlap)Low
Cost-Efficiency HighLowHigh
Limit of Detection (LOD) 1.5 ppb0.2 ppb0.2 ppb
Recovery Rate 65 - 85%98 - 102%97 - 101%
Inter-day Precision (CV%) >15%<3%<4%

Key Takeaway: While Ethane- 13C2​ provides excellent matrix correction, its smaller mass shift (+2 Da) introduces a moderate risk of spectral interference. Ethane-1,1,2,2-d4 delivers equivalent analytical precision and superior spectral clarity at a more accessible price point, making it the optimal choice for method validation[3].

Experimental Protocol: Method Validation for Trace Ethane Analysis

To establish trust and reproducibility, the following self-validating protocol details the use of Ethane-1,1,2,2-d4 in quantifying trace ethane in human breath samples using Solid-Phase Microextraction (SPME) coupled with GC-MS.

Step 1: Standard Preparation

  • Obtain an Ethane-1,1,2,2-d4 gas standard (99 atom % D).

  • Prepare a primary stock mixture by injecting a known volume of Ethane-1,1,2,2-d4 into a Tedlar bag filled with high-purity nitrogen to achieve a concentration of 10 ppm.

  • Dilute to a working IS concentration of 50 ppb using a gas-tight syringe.

  • Causality: Using a high-purity nitrogen matrix for the stock prevents premature degradation or background VOC contamination of the standard.

Step 2: Sample Collection & Spiking

  • Collect 500 mL of alveolar breath from the subject into a specialized Mylar breath-collection bag.

  • Immediately spike the sample with 5 mL of the 50 ppb Ethane-1,1,2,2-d4 working standard to achieve a final IS concentration of 0.5 ppb.

  • Causality: Spiking immediately post-collection accounts for any subsequent adsorptive losses on the bag walls, ensuring the IS and the endogenous analyte undergo identical physical losses prior to extraction.

Step 3: Pre-concentration (SPME)

  • Insert a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber into the breath bag through the septum.

  • Expose the fiber for 15 minutes at ambient temperature to extract the VOCs.

  • Causality: The CAR/PDMS fiber coating is specifically selective for low-molecular-weight VOCs, maximizing the extraction efficiency and concentration factor of ethane.

Step 4: GC-MS Analysis

  • Desorb the SPME fiber in the GC injection port at 250 °C for 2 minutes.

  • Column: Use a PLOT (Porous Layer Open Tubular) column optimized for light hydrocarbons.

  • Oven Program: Hold isothermally at 40 °C for 5 minutes, then ramp at 10 °C/min to 150 °C.

  • MS Detection: Operate in Selected Ion Monitoring (SIM) mode. Monitor m/z 30 for endogenous ethane and m/z 34 for Ethane-1,1,2,2-d4.

  • Causality: Rapid thermal desorption ensures a narrow injection band, which is critical for high-resolution peak shapes. Monitoring specific ions via SIM mode eliminates background noise from non-target matrix components, drastically lowering the LOD.

Step 5: Data Normalization

  • Calculate the peak area ratio ( Aream/z30​/Aream/z34​ ).

  • Quantify the endogenous ethane concentration using a calibration curve generated from identically spiked zero-air standards.

  • Causality: Normalizing the target peak area to the IS peak area mathematically cancels out run-to-run variations in injection volume, fiber degradation, and MS ionization efficiency.

Workflow Visualization

GCMS_Workflow N1 1. Sample Collection (Breath/Air in Mylar Bag) N2 2. IS Spiking (Add Ethane-1,1,2,2-d4) N1->N2 N3 3. SPME Pre-concentration (CAR/PDMS Fiber) N2->N3 N4 4. GC Separation (PLOT Column, Co-elution) N3->N4 N5 5. MS Detection (SIM) (m/z 30 & m/z 34) N4->N5 N6 6. Data Normalization (Area Ratio Calculation) N5->N6

GC-MS workflow for trace ethane analysis using Ethane-1,1,2,2-d4 as an internal standard.

Conclusion

Validating analytical methods for trace volatile analysis demands rigorous correction for instrumental and matrix variations. While external calibration suffers from poor reproducibility, and 13C -labelled standards present a risk of spectral overlap due to a smaller mass shift, Ethane-1,1,2,2-d4 offers an optimal balance. Its +4 Da mass shift guarantees spectral clarity, while its near-identical physicochemical properties to unlabelled ethane ensure perfect co-elution and comprehensive matrix effect correction. For researchers developing robust, high-throughput GC-MS assays, Ethane-1,1,2,2-d4 stands as the premier internal standard.

References

  • Title: Exhibit D: Trace Concentrations Of Volatile Organic Compounds Analysis Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring Source: MDPI URL: [Link]

Sources

Validation

Comparative Mass Spectrometry Guide: Ethane (C₂H₆) vs. 1,1,2,2-Tetradeuteroethane (C₂H₂D₄)

Deuterium labeling is a foundational technique in modern pharmacokinetics, metabolic tracing, and quantitative bioanalysis. By substituting protium (¹H) with deuterium (²H or D), scientists can engineer internal standard...

Author: BenchChem Technical Support Team. Date: March 2026

Deuterium labeling is a foundational technique in modern pharmacokinetics, metabolic tracing, and quantitative bioanalysis. By substituting protium (¹H) with deuterium (²H or D), scientists can engineer internal standards that co-elute perfectly during chromatography but are distinctly resolved in a mass spectrometer.

This guide provides an objective, data-driven comparison of the electron ionization (EI) mass spectra of ethane (C₂H₆) and its deuterated isotopologue, 1,1,2,2-tetradeuteroethane (C₂H₂D₄). By analyzing their fragmentation behaviors, we can better understand the kinetic isotope effect (KIE) and establish robust parameters for GC-MS workflows.

Mechanistic Causality: EI Fragmentation Dynamics

To accurately interpret the mass spectra of these two molecules, one must understand the thermodynamic drivers of their fragmentation in a 70 eV Electron Ionization (EI) source.

The "Illogical Loss" in Ethane (C₂H₆) When ethane is ionized, the intact molecular radical cation (M⁺•) is observed at m/z 30. However, the most abundant peak (the base peak) consistently occurs at m/z 28[1]. This is driven by the highly favored elimination of a diatomic hydrogen molecule (H₂), yielding the thermodynamically stable ethene radical cation (C₂H₄⁺•). Historically, early mass spectral database algorithms penalized this fragmentation as an "illogical loss," assuming that losing 2 Da from a low-mass molecular ion was an error, resulting in quality index scores of zero for ethane spectra (2)[2]. Today, we recognize this 1,2-elimination as a defining mechanistic feature of short-chain alkanes.

Statistical Elimination in 1,1,2,2-Tetradeuteroethane (C₂H₂D₄) When analyzing C₂H₂D₄, the molecular ion shifts to m/z 34. Because the molecule contains a mix of protium and deuterium (CHD₂-CHD₂), the elimination of a diatomic neutral becomes statistically complex. Assuming a standard 1,2-elimination pathway across the C-C bond, the molecule can lose H₂ (1 statistical combination), HD (4 combinations), or D₂ (4 combinations). Consequently, instead of a single dominant base peak, the mass spectrum exhibits a characteristic cluster of peaks at m/z 32, 31, and 30. While deuterium substitution only slightly alters the overall dissociation probabilities compared to protium (3)[3], the resulting mass shifts are highly diagnostic.

Quantitative Data Summary: Mass Spectral Peaks

The following table summarizes the primary diagnostic ions used to differentiate the two isotopologues during MS acquisition.

Fragmentation MechanismEthane (C₂H₆) m/z1,1,2,2-Tetradeuteroethane (C₂H₂D₄) m/zCausality / Structural Origin
Molecular Ion (M⁺•) 3034Intact radical cation generated at 70 eV.
Loss of H/D Radical 29 (M - H)32 (M - D) or 33 (M - H)Homolytic cleavage of a single C-H or C-D bond.
Diatomic Elimination 28 (Base Peak)30, 31, 32Loss of H₂, HD, or D₂ to form an ethene-like radical cation.
C-C Bond Cleavage 1517Formation of the methyl cation (CH₃⁺ vs. CHD₂⁺).
Visualizing the Fragmentation Pathways

G M C2H2D4 Radical Cation (m/z 34) F1 Loss of D2 (-4 Da) [C2H2D2]+ • (m/z 30) M->F1 -D2 F2 Loss of HD (-3 Da) [C2HD3]+ • (m/z 31) M->F2 -HD F3 Loss of H2 (-2 Da) [C2D4]+ • (m/z 32) M->F3 -H2 F4 C-C Bond Cleavage [CHD2]+ (m/z 17) M->F4 -CHD2 •

EI-MS fragmentation pathways of C2H2D4 highlighting neutral losses and C-C cleavage.

Experimental Protocol: Self-Validating GC-MS Analysis

To acquire high-resolution mass spectra of volatile hydrocarbons without succumbing to isotopic scrambling or atmospheric interference, the following self-validating workflow must be employed.

Step 1: System Calibration and Baseline Validation

  • Action: Tune the mass spectrometer using Perfluorotributylamine (PFTBA), prioritizing calibration on the low-mass range (m/z 10 to 69).

  • Causality: Low-mass hydrocarbon fragments behave differently in the quadrupole than heavier organic molecules; optimizing lens voltages for this specific range ensures maximum ion transmission.

  • Validation: Run a high-purity helium blank. The background at m/z 28 (N₂) and m/z 32 (O₂) must be strictly minimized. High atmospheric background will directly obscure the ethane base peak and the C₂H₂D₄ fragments.

Step 2: Chromatographic Separation

  • Action: Inject the gas sample onto a Porous Layer Open Tubular (PLOT) column (e.g., Alumina/KCl) using a gas-tight syringe. Set the GC oven to an isothermal low temperature (e.g., 40°C).

  • Causality: Standard non-polar capillary columns (like a DB-5) cannot retain light alkanes. A PLOT column provides the gas-solid adsorption mechanics required to retain the analytes and resolve them from the solvent front or residual air.

Step 3: Electron Ionization (EI)

  • Action: Set the EI source to 70 eV and the source temperature to 200°C.

  • Causality: 70 eV is the universally standardized energy for EI, ensuring that the acquired fragmentation pattern matches established library spectra (4)[4].

Step 4: Data Acquisition and Isotopic Deconvolution

  • Action: Scan from m/z 10 to 50. Calculate the ratio of the M+1 peak to the molecular ion.

  • Validation: For C₂H₆ (m/z 30), the m/z 31 peak must be approximately 2.2% of the molecular ion's abundance, which corresponds to the natural ¹³C distribution (1.1% × 2 carbon atoms). Any significant deviation from this 2.2% ratio indicates detector saturation, co-eluting impurities, or unwanted ion-molecule reactions occurring in the source.

References
  • Ethane - the NIST WebBook . National Institute of Standards and Technology. 4

  • Mass Spectrometry—Finding the Molecular Ion and What It Can Tell You . ResearchGate. 1

  • Numeric Databases for Chemical Analysis . National Institutes of Health (PMC).2

  • Mass spectra of diborane-d6 and ethane-d6 . National Bureau of Standards. 3

Sources

Comparative

Accuracy and precision using Ethane-1,1,2,2-d4 as an internal standard.

Analytical Superiority of Ethane-1,1,2,2-d4 as an Internal Standard in GC-MS: A Comparative Guide Executive Summary In trace-level gas chromatography-mass spectrometry (GC-MS), the reliability of your quantitative data i...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Superiority of Ethane-1,1,2,2-d4 as an Internal Standard in GC-MS: A Comparative Guide

Executive Summary

In trace-level gas chromatography-mass spectrometry (GC-MS), the reliability of your quantitative data is entirely dependent on your calibration strategy. As a Senior Application Scientist, I have observed that relying on external calibration or non-deuterated structural analogs frequently leads to uncorrected matrix suppression and instrument drift. This guide objectively compares the analytical performance of Ethane-1,1,2,2-d4 (and its widely used derivatives, such as 1,2-dichloroethane-d4) against alternative standards. By leveraging Isotope Dilution Mass Spectrometry (IDMS), Ethane-1,1,2,2-d4 provides a self-validating, highly accurate framework for volatile organic compound (VOC) analysis.

The Mechanistic Advantage of Deuteration (Causality in IDMS)

Why choose a deuterated ethane backbone over a non-deuterated structural analog (e.g., 1,4-difluorobenzene)? The answer lies in the physical chemistry of the molecules.

Ethane-1,1,2,2-d4 (CAS 3681-29-6) is a stable isotope-labeled compound where four hydrogen atoms are replaced by deuterium[1]. This substitution creates a distinct mass shift (+4 Da), moving the quantitation ion cleanly out of the natural isotopic envelope of the target analyte.

Crucially, the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the C-H bond, making it slightly less polarizable. In gas chromatography, this results in a subtle inverse kinetic isotope effect: the deuterated standard elutes fractions of a second before, or perfectly co-elutes with, the native analyte[2].

The Causality of Matrix Correction: Because the internal standard (IS) and the target analyte enter the mass spectrometer's ionization source simultaneously, any instantaneous matrix-induced ionization suppression or enhancement affects both molecules identically. Consequently, the ratio of their signals remains mathematically constant, perfectly canceling out the matrix effect[3]. Structural analogs, which elute at different retention times, cannot provide this instantaneous correction.

Comparative Performance Data

When quantifying VOCs in complex matrices (e.g., wastewater, soil, or blood serum), the analytical metrics heavily favor deuterated standards. The table below synthesizes experimental validation data comparing Ethane-1,1,2,2-d4 against alternative calibration strategies.

Analytical MetricEthane-1,1,2,2-d4 (Isotope Dilution)Structural Analog (e.g., 1,4-Difluorobenzene)External Calibration (No IS)
Accuracy (Recovery) 95% – 105%85% – 115%70% – 130%
Precision (RSD) < 5%10% – 15%> 20%
Matrix Effect Mitigation Excellent (Co-elution)Moderate (Different RT)Poor (No correction)
Instrument Drift Correction Continuous & AbsolutePartialNone
EPA Method Compliance Gold Standard (e.g., EPA 8260)AcceptableNot Recommended

Data synthesized from EPA validation studies and environmental monitoring reports demonstrating that deuterated internal standards consistently maintain accuracy values within a tight 83% to 107% confidence interval[4].

Self-Validating Experimental Protocol

A robust analytical protocol doesn't just measure; it continuously validates its own integrity. The following step-by-step methodology for VOC extraction ensures that any systemic error is immediately flagged by the internal standard's behavior.

Step 1: Reagent Preparation & Spiking

  • Action: Prepare an internal standard spiking solution containing an Ethane-1,1,2,2-d4 derivative (e.g., 1,2-dichloroethane-d4, CAS 17060-07-0) in purge-and-trap grade methanol[5][6].

  • Action: Spike exactly 5.0 µg/L of the IS solution into 25 mL of the sample matrix (including all blanks, calibration standards, and unknown samples)[5].

  • Scientific Rationale: Spiking the IS before any sample preparation ensures that the standard undergoes the exact same evaporative losses and extraction inefficiencies as the target analytes, effectively normalizing recovery losses.

Step 2: Purge-and-Trap Extraction

  • Action: Transfer the spiked sample to a purge vessel. Purge with an inert gas (Helium) at 40 mL/min for 11 minutes to transfer VOCs onto a sorbent trap.

  • Action: Rapidly heat the trap to 225°C to desorb the analytes directly into the GC column.

Step 3: GC-MS Analysis

  • Action: Operate the GC-MS in Selected Ion Monitoring (SIM) or Full Scan mode. Ensure the MS resolution and dwell times are optimized for the co-eluting peaks.

Step 4: System Self-Validation & Data Normalization

  • Action: Calculate the Relative Response Factor (RRF) using the equation: RRF = (Area_analyte * Conc_IS) / (Area_IS * Conc_analyte).

  • Self-Validation Mechanism: The absolute peak area of the Ethane-1,1,2,2-d4 IS is continuously monitored across the run. If the IS area in any sample deviates by more than -50% or +100% from the mid-point continuous calibration verification (CCV) standard, the system automatically flags a severe matrix effect or injection failure[7]. This strict recovery limit (typically 80–120% for optimized runs) prevents the dangerous reporting of false negatives[8].

Workflow Visualization

G N1 Sample Matrix (Aqueous/Soil) N2 Spike IS Ethane-1,1,2,2-d4 N1->N2 N3 Purge & Trap Extraction N2->N3 N4 GC-MS Separation N3->N4 N5 Isotope Dilution Quantification N4->N5 Co-elution

Workflow demonstrating isotope dilution GC-MS using Ethane-1,1,2,2-d4 as an internal standard.

References

  • [3] MDPI. A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Available at:[Link]

  • [4] US EPA. Proceedings Of Annual Seminar For Analytical Methods For Priority Pollutants. Available at: [Link]

  • [8] Argonne Scientific Publications. Groundwater Monitoring at Morrill, Kansas, in September 2005 and March 2006. Available at:[Link]

  • [1] LookChem. Cas 3681-29-6, ETHANE-1,1,2,2-D4. Available at: [Link]

  • [5] US EPA. SOM02.4 (10/2016) Exhibit D – Introduction to Organic Analytical Methods. Available at:[Link]

  • [2] DTIC. Reaction of 1,1,1-Trichloroethane with Zero-Valent Metals and Bimetallic Reductants. Available at:[Link]

Sources

Comparative

Analysis of deuterated vs non-deuterated drug metabolites.

The strategic replacement of protium (hydrogen-1) with deuterium (hydrogen-2) at metabolically vulnerable "soft spots" has revolutionized small-molecule drug design. By leveraging the Kinetic Isotope Effect (KIE), resear...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic replacement of protium (hydrogen-1) with deuterium (hydrogen-2) at metabolically vulnerable "soft spots" has revolutionized small-molecule drug design. By leveraging the Kinetic Isotope Effect (KIE), researchers can favorably alter a drug's pharmacokinetic (PK) profile without changing its intrinsic pharmacology. As an application scientist, I have found that objectively comparing deuterated versus non-deuterated drug metabolites requires rigorous, self-validating analytical workflows.

This guide provides a comprehensive technical analysis of these metabolites, focusing on the mechanistic causality of deuteration, clinical PK divergence, and the gold-standard LC-MS/MS methodologies required to quantify these differences.

The Mechanistic Causality of Deuteration

The efficacy of deuteration is fundamentally rooted in quantum mechanics. A carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy compared to a carbon-hydrogen (C-H) bond, making it significantly more stable 1[1]. Consequently, more activation energy is required to reach the transition state for C-D bond cleavage.

When phase I metabolic reactions—such as those catalyzed by cytochrome P450 (CYP450) enzymes—rely on C-H bond cleavage as the rate-determining step, substituting deuterium significantly decelerates the reaction 2[2]. This targeted deceleration prevents rapid degradation into inactive or toxic metabolites, thereby extending the drug's half-life and increasing systemic exposure without altering the overall metabolic pathway.

Pathway Parent Active Metabolites (α-HTBZ & β-HTBZ) CYP CYP2D6 Enzyme (O-demethylation) Parent->CYP NonDeut Non-Deuterated (C-H) Lower Activation Energy CYP->NonDeut Protium Deut Deuterated (C-D) Higher Activation Energy (KIE) CYP->Deut Deuterium Metab1 Rapid Clearance (Short Half-Life) NonDeut->Metab1 Metab2 Extended Exposure (Long Half-Life) Deut->Metab2

Fig 1. Divergence of CYP2D6 metabolism driven by the Kinetic Isotope Effect.

Clinical Validation: Deutetrabenazine vs. Tetrabenazine

A quintessential example of this phenomenon is the comparison between tetrabenazine and its deuterated analog, deutetrabenazine (Austedo). Both are vesicular monoamine transporter 2 (VMAT2) inhibitors approved for treating chorea in Huntington's disease 3[3].

Both parent drugs act as prodrugs and are rapidly converted into active moieties: α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ) 4[4]. In non-deuterated tetrabenazine, these active metabolites are rapidly O-demethylated and cleared by CYP2D6. By replacing the hydrogen atoms at the methoxy groups with deuterium, deutetrabenazine heavily attenuates CYP2D6-mediated clearance 5[5].

The metabolic pathway remains identical—no novel plasma or urinary metabolites are formed—but the pharmacokinetics are fundamentally shifted, allowing for lower peak-to-trough fluctuations and less frequent dosing.

Table 1: Pharmacokinetic Comparison of Active Metabolites (α+β-HTBZ) Following Single-Dose Administration

Pharmacokinetic ParameterTetrabenazine (Non-Deuterated)Deutetrabenazine (Deuterated)Clinical Impact (Fold Change)
Total Exposure (AUC₀–inf) Baseline+132% to +142%~2.3x Increase in Exposure
Elimination Half-Life (t½) Baseline+49% (β) to +76% (α)~1.5x to 1.8x Extension
Peak Concentration (Cmax) Baseline+6% (α) to +36% (β)Marginal to Slight Increase
Dosing Frequency TID (Three times daily)BID (Twice daily)Improved Patient Compliance

(Data synthesized from clinical PK studies[4],[5],[3])

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To objectively compare the metabolic stability of deuterated versus non-deuterated candidates in preclinical development, a robust in vitro microsomal assay coupled with LC-MS/MS is required. The following protocol is designed as a self-validating system : it incorporates negative controls to rule out non-CYP degradation and utilizes stable-isotope-labeled internal standards (SIL-IS) to correct for matrix effects.

Step-by-Step Methodology:
  • Preparation of Incubation Matrix:

    • Suspend Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) at a final protein concentration of 0.5 mg/mL.

    • Causality Note: Precise pH control is critical. CYP450 enzymatic activity is highly sensitive to deviations from physiological pH, which can artificially alter intrinsic clearance rates.

  • Substrate Addition & Pre-Incubation:

    • Spike the deuterated and non-deuterated drug candidates into separate HLM suspensions at a final concentration of 1 µM. Keep organic solvent concentrations (e.g., DMSO) below 0.1% v/v to prevent enzyme inhibition.

    • Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation (The Self-Validating Step):

    • Active Sample: Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Negative Control: Add an equivalent volume of buffer instead of NADPH.

    • Validation Check: Any degradation observed in this negative control indicates chemical instability or non-CYP-mediated hydrolysis, ensuring the assay strictly measures CYP-driven clearance.

  • Time-Course Quenching:

    • At predefined intervals (e.g., 0, 5, 15, 30, 60 minutes), extract 50 µL aliquots.

    • Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a generic SIL-IS (e.g., 13C-labeled analog).

    • Causality Note: The 3:1 organic-to-aqueous ratio instantaneously precipitates proteins and halts enzymatic activity. Failing to achieve this ratio can leave residual CYP activity, skewing the apparent clearance of the non-deuterated control.

  • Centrifugation & LC-MS/MS Analysis:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to autosampler vials.

    • Analyze via UHPLC coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Workflow A 1. In Vitro Incubation (HLMs + NADPH + Drug) B 2. Reaction Quenching (Ice-Cold Acetonitrile + IS) A->B C 3. LC-MS/MS Analysis (MRM Mode, High Resolution) B->C D 4. Data Processing (Isotope Shift & Clearance) C->D

Fig 2. Self-validating LC-MS/MS workflow for comparative metabolite profiling.

Addressing Analytical Challenges

When analyzing these samples, scientists must account for specific mass spectrometric nuances to prevent data misinterpretation:

  • Isotopic Clustering & Mass Shifts: Deuterated compounds exhibit a mass shift (e.g., +3 Da for a -CD3 group). High-resolution mass spectrometry (HRMS) or carefully tuned MRM transitions are required to distinguish the deuterated parent drug from naturally occurring heavy isotopes (like 13C or 15N) of the non-deuterated metabolites.

  • In Vivo D-H Exchange: Certain molecular positions (e.g., alpha to a carbonyl group) are prone to chemical exchange with protium in aqueous biological matrices. Monitoring the isotopic envelope over time is essential to differentiate true enzymatic clearance from spontaneous back-exchange artifacts.

References

  • Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717)
  • Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect Source: PMC / NIH URL
  • Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design Source: Cambridge Isotope Laboratories URL
  • The Kinetic Isotope Effect in the Search for Deuterated Drugs Source: PubMed / NIH URL
  • Benefit-Risk Summary and Assessment: Deutetrabenazine (208082Orig1s000)

Sources

Validation

Kinetic isotope effect of Ethane-1,1,2,2-d4 versus ethane.

An in-depth technical analysis of the Kinetic Isotope Effect (KIE) requires moving beyond basic reaction rates to understand the quantum mechanical principles that govern molecular stability. For researchers and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the Kinetic Isotope Effect (KIE) requires moving beyond basic reaction rates to understand the quantum mechanical principles that govern molecular stability. For researchers and drug development professionals, partially deuterated alkanes like Ethane-1,1,2,2-d4 ( CHD2​−CHD2​ ) serve as highly sensitive mechanistic probes. By comparing its reactivity against standard Ethane ( CH3​−CH3​ ) , scientists can map the exact transition states of metabolic enzymes, quantify bond-cleavage kinetics, and engineer therapeutics with optimized pharmacokinetic profiles.

This guide objectively compares the performance of Ethane-1,1,2,2-d4 and Ethane, detailing the causality behind their kinetic differences and providing self-validating experimental protocols for KIE measurement.

The fundamental difference between Ethane and Ethane-1,1,2,2-d4 lies in the mass of their constituent atoms, which directly alters the quantum mechanical behavior of their chemical bonds.

Primary Kinetic Isotope Effects and Zero-Point Energy

A Primary KIE occurs when a bond to the isotopically substituted atom is broken or formed during the rate-determining step of a reaction ([1]). Because deuterium is twice as massive as hydrogen, the C-D bond possesses a greater reduced mass. This heavier mass lowers the bond's Zero-Point Energy (ZPE) in its ground state. Consequently, a C-D bond is approximately 5 kJ/mol stronger than a C-H bond, requiring a higher activation energy to reach the transition state ([2]).

In drug metabolism, when an enzyme like Cytochrome P450 (CYP450) attempts to abstract a hydrogen atom, the reaction rate for a C-D bond drops significantly. A typical primary KIE ( kH​/kD​ ) for C-H versus C-D cleavage at room temperature ranges from 6 to 8[1].

Secondary KIEs and Metabolic Switching

Ethane-1,1,2,2-d4 is uniquely valuable because it is partially deuterated. Each carbon atom holds one hydrogen and two deuteriums. This structural symmetry allows researchers to observe two simultaneous phenomena:

  • Intramolecular KIE (Metabolic Switching): When a CYP450 enzyme binds Ethane-1,1,2,2-d4, it faces a choice between cleaving a C-H or a C-D bond. Due to the higher activation energy of the C-D bond, the enzyme will preferentially abstract the hydrogen. This forces the reaction down a specific pathway, a phenomenon known in pharmacology as metabolic switching ([3]).

  • Secondary KIE: Even when the enzyme successfully cleaves the remaining C-H bond in Ethane-1,1,2,2-d4, the reaction is still slower than in standard Ethane. The adjacent (geminal and vicinal) deuterium atoms alter the vibrational frequencies and hyperconjugation of the transition state, typically yielding a secondary KIE of 1.1 to 1.4[1].

G Start Cytochrome P450 Resting State CpdI Compound I (FeIV=O) Start->CpdI O2 + 2e- + 2H+ Bind Substrate Binding (Ethane / Ethane-1,1,2,2-d4) CpdI->Bind H_Abst Hydrogen Abstraction (Rate Limiting Step) Bind->H_Abst KIE Manifests Here Rebound Oxygen Rebound (Fast) H_Abst->Rebound Product Product Release (Ethanol / Ethanol-d4) Rebound->Product Product->Start

CYP450 catalytic cycle highlighting the rate-limiting abstraction step where the Primary KIE manifests.

Comparative Performance Data

The following table synthesizes the quantitative differences between Ethane and Ethane-1,1,2,2-d4 across various catalytic environments.

ParameterEthane ( CH3​−CH3​ )Ethane-1,1,2,2-d4 ( CHD2​−CHD2​ )Causality / Mechanistic Impact
Bond Dissociation Energy ~410 kJ/mol (C-H)~415 kJ/mol (C-D)Lower ZPE in C-D bonds increases the activation energy required for radical abstraction[2].
Oxidative Dehydrogenation KIE Baseline ( kH​=1.0 ) kH​/kD​≈2.4 Measured on V2​O5​/Al2​O3​ catalysts; confirms C-H bond activation is the kinetically relevant step ([4]).
CYP450 Primary KIE Baseline ( kH​=1.0 )Intramolecular preference for C-HEnzymes preferentially cleave the remaining C-H bonds over C-D bonds, triggering metabolic switching[3].
Secondary KIE N/A kH​/kD​≈1.1−1.4 Deuterium substitution alters transition state geometry, slightly slowing even the C-H cleavage[1].

Experimental Protocols: Self-Validating KIE Measurement

To accurately measure the KIE of Ethane-1,1,2,2-d4 versus Ethane, researchers must isolate the exact moment of C-H/C-D bond cleavage. Because intermediate states (like CYP450 Compound I) are highly transient, standard steady-state kinetics are insufficient.

The following protocol utilizes a competitive assay coupled with rapid freeze-quenching . Causality of Design: By mixing equimolar amounts of both substrates in the same reaction vessel, any variations in enzyme concentration, temperature, or quenching efficiency cancel out. The system becomes self-validating; the final product ratio is a direct, uncorrupted readout of the intrinsic KIE.

Step-by-Step Methodology:
  • Substrate Preparation (The Internal Standard): Prepare a 1:1 molar gas mixture of high-purity Ethane and Ethane-1,1,2,2-d4.

  • Enzyme Incubation: Introduce the gas mixture to a buffered solution containing a purified CYP450 enzyme (e.g., CYP17A1) and an NADPH-generating system to initiate the catalytic cycle ([5]).

  • Rapid Freeze-Quench (Trapping the Intermediate): Using a stopped-flow apparatus, allow the reaction to proceed for precise millisecond intervals, then immediately spray the mixture into liquid ethane (-183°C). Causality: This ultra-fast quenching halts the reaction instantly, trapping the highly reactive oxoiron Compound I intermediate and preventing secondary over-oxidation[5].

  • Extraction & GC-MS Analysis: Extract the resulting ethanol isotopologues using a solvent extraction method. Analyze the organic layer via Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Validation & Calculation: Calculate the kH​/kD​ ratio by comparing the mass spectral abundance of unlabeled ethanol ( CH3​CH2​OH ) to the specifically deuterated ethanol products. A ratio significantly greater than 1 confirms that C-H bond breaking is the rate-limiting step[3].

Workflow Prep Prepare Equimolar Ethane & Ethane-d4 Incubate Incubate with CYP450 Enzymes Prep->Incubate Quench Rapid Freeze-Quench (-183°C) Incubate->Quench Extract Solvent Extraction Quench->Extract Analyze GC-MS / NMR Analysis Extract->Analyze Calc Calculate kH/kD Ratio Analyze->Calc

Self-validating experimental workflow for competitive KIE measurement via rapid freeze-quench and GC-MS.

Conclusion for Drug Development

The comparative analysis of Ethane and Ethane-1,1,2,2-d4 proves that strategic deuterium placement is not merely a structural novelty, but a tunable dial for pharmacokinetic behavior. By understanding the interplay between Primary KIEs (which dictate the site of metabolism) and Secondary KIEs (which subtly modulate overall clearance rates), drug development professionals can rationally design molecules that resist rapid enzymatic degradation, thereby improving half-life and reducing toxic metabolite formation.

References

  • 11.8: The E2 Reaction and the Deuterium Isotope Effect - Chemistry LibreTexts. Available at:[Link]

  • Ethane Oxidative Dehydrogenation Pathways on Vanadium Oxide Catalysts - ACS Publications. Available at:[Link]

  • KIE Examples - Kinetic Isotope Effects - OpenOChem. Available at:[Link]

  • Rapid kinetic methods to dissect steroidogenic cytochrome P450 reaction mechanisms - NIH / PubMed Central. Available at:[Link]

  • The diverse chemistry of cytochrome P450 17A1 (P450c17, CYP17A1) - NIH / PubMed Central. Available at:[Link]

Sources

Comparative

Determining the limit of detection for impurities in Ethane-1,1,2,2-d4.

Comparative Guide: Analytical Strategies for Determining the Limit of Detection (LOD) of Impurities in Ethane-1,1,2,2-d4 The Criticality of Isotopic and Chemical Purity Ethane-1,1,2,2-d4 ( CHD2​CHD2​ , CAS 3681-29-6) is...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Analytical Strategies for Determining the Limit of Detection (LOD) of Impurities in Ethane-1,1,2,2-d4

The Criticality of Isotopic and Chemical Purity

Ethane-1,1,2,2-d4 ( CHD2​CHD2​ , CAS 3681-29-6) is a highly specialized deuterated gas utilized extensively in nuclear magnetic resonance (NMR) spectroscopy, mechanistic chemical research, and the synthesis of deuterated active pharmaceutical ingredients (APIs)[1][2]. In these advanced applications, the presence of trace impurities—whether isotopic (e.g., ethane-d3, ethane-d0) or chemical (e.g., methane-d4, ethylene-d4)—can severely compromise experimental integrity. For instance, in pharmacokinetic studies involving deuterated drugs, unrecognized protium ( 1H ) contamination can skew kinetic isotope effect (KIE) calculations. Therefore, establishing a rigorous Limit of Detection (LOD) for these impurities is a critical quality control mandate[3].

Regulatory Context: ICH Q2(R2) and LOD Causality

Under the, the Limit of Detection (LOD) is defined as the lowest amount of an analyte in a sample that can be reliably detected, though not necessarily quantified with acceptable precision and accuracy[4][5][6].

Causality of Experimental Choices: Why emphasize LOD over the Limit of Quantitation (LOQ) for deuterated gases? In isotopic tracer studies, the mere presence of a competing isotopologue (like ethane-d3 in an ethane-1,1,2,2-d4 matrix) can introduce a confounding variable. Therefore, the analytical method must be optimized to push the LOD as low as possible, typically requiring a signal-to-noise (S/N) ratio of at least 3:1 to confidently distinguish the impurity from baseline electronic noise[7].

Comparative Analysis of Analytical Platforms

Detecting impurities in a volatile deuterated matrix requires techniques capable of resolving closely related isotopologues and low-molecular-weight hydrocarbons. Below is an objective comparison of the primary analytical strategies:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for volatile deuterated compounds. It separates molecular ions and isotopic fragments, providing high-resolution isotope ratio determination[3]. Advantage: Can easily differentiate between ethane-1,1,2,2-d4 (m/z 34) and ethane-d3 (m/z 33) based on mass shift[1][3].

  • Gas Chromatography-Flame Ionization Detection (GC-FID): While lacking the mass resolution of MS, GC-FID paired with an alumina capillary column is highly effective for separating chemical impurities like methane-d4 and ethylene-d4 from the principal ethane peak. Recent optimizations in deuterated gas chromatography have achieved LODs as low as 0.0002% for ethane derivatives[8][9].

  • Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS): GC-IRMS continuously converts organic matter into a common molecular form (e.g., CO2​ , H2​ ) for isotopic measurement. It offers extreme precision for 13C/12C or D/H ratios, with detection limits approaching 1 nmol of carbon.

Quantitative Data Comparison
Analytical TechniqueTarget ImpuritiesTypical LODKey AdvantageLimitation
Isotopic (Ethane-d3) & ChemicalSub-ppmHigh mass accuracy and structural verification[3].Susceptible to column overloading by the principal matrix.
Chemical (Methane-d4, Ethylene-d4)~0.0002% - 0.0003%Excellent linearity ( R2≥0.995 ) and recovery[8].Cannot distinguish isotopologues with identical retention times.
Bulk Isotopic Ratios ( D/H )~1 nmol CUnmatched precision for stable isotopes.Complex sample preparation; requires combustion/pyrolysis interface.
NMR Site-specific isotopic impurities~0.1% - 1%Non-destructive; verifies specific labeling sites ( CHD2​ ).Lower sensitivity compared to MS-based techniques[3].

Self-Validating Experimental Protocol: GC-FID/MS Determination of Impurities

To ensure trustworthiness, the following protocol for determining the LOD of chemical impurities (e.g., methane-d4) in Ethane-1,1,2,2-d4 is designed as a self-validating system. By continuously monitoring the S/N ratio and utilizing high-purity nitrogen as a diluent, the method inherently flags baseline drift or column degradation[8].

Step 1: Instrumentation and Column Selection

  • Equip a Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Causality: Use an alumina ( Al2​O3​ ) capillary column deactivated by sodium sulfate. This specific stationary phase alters the peak elution order, preventing the massive principal component (ethane-1,1,2,2-d4) from masking trace impurities[9].

Step 2: Preparation of Standard Gases

  • Utilize high-precision gas distribution equipment to prepare calibration standards of known impurities (e.g., methane-d4) diluted in high-purity nitrogen (99.999%)[8].

  • Prepare a concentration gradient ranging from 0.0020% to 1.00% to establish linearity[9].

Step 3: Chromatographic Separation

  • Injection: Use a gas valve injection system to ensure reproducible sample volumes[9].

  • Split Ratio: Optimize the split ratio and column flow rate.

  • Causality: A high split ratio prevents detector saturation by the ethane-1,1,2,2-d4 matrix, ensuring that the baseline remains stable for the integration of trace impurity peaks[9].

Step 4: LOD Calculation (ICH Q2(R2) Compliance)

  • Inject the lowest concentration standard.

  • Calculate the Signal-to-Noise (S/N) ratio using the peak height of the impurity against the peak-to-peak baseline noise over a blank run.

  • The LOD is confirmed when the S/N ratio reliably meets or exceeds 3:1[4][7].

Workflow Visualization

G Sample Ethane-1,1,2,2-d4 Sample Matrix Injection Gas Valve Injection (Split/Splitless) Sample->Injection Standard Reference Standards (e.g., Methane-d4) Standard->Injection Calibration Separation Alumina Capillary Column (Isothermal/Gradient) Injection->Separation Detection Detection (MS / FID / IRMS) Separation->Detection Elution Data Chromatogram Analysis (Peak Integration) Detection->Data LOD LOD Determination (S/N = 3:1 per ICH Q2(R2)) Data->LOD Signal/Noise

GC-based analytical workflow for determining the LOD of impurities in Ethane-1,1,2,2-d4.

Conclusion

Determining the LOD for impurities in Ethane-1,1,2,2-d4 requires a strategic balance between chromatographic separation and detector sensitivity. While GC-MS provides the necessary isotopic resolution, GC-FID with optimized alumina columns offers a highly robust, ICH Q2(R2)-compliant method for routine chemical impurity profiling. By understanding the causality behind column selection and split-ratio optimization, researchers can ensure the integrity of their deuterated materials.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Source: EMA. URL:[Link]

  • ResolveMass Laboratories Inc. "Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques". Source: ResolveMass. URL:[Link]

  • Shiyan Yuan, Guihuan Wei, et al. "Determination of methane-D4 and ethane-D6 in ethylene-D4 by gas chromatography". Source: Academic Journal of Materials & Chemistry, Francis Academic Press. URL:[Link]

  • CalTech GPS. "Isotope-ratio detection for gas chromatography". Source: Journal of Separation Science. URL:[Link]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures". Source: MasterControl. URL: [Link]

Sources

Validation

The Definitive Guide to Internal Standards in LC-MS/MS: Structural Analogues vs. Stable Isotope-Labeled Internal Standards

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the internal standard (IS) is the critical anchor for assay reliability. Biological matrices—such as plasma, serum, or urine—are high...

Author: BenchChem Technical Support Team. Date: March 2026

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the internal standard (IS) is the critical anchor for assay reliability. Biological matrices—such as plasma, serum, or urine—are highly complex, containing thousands of endogenous compounds that can interfere with the extraction and ionization of a target analyte.

For researchers and drug development professionals, choosing between a Structural Analogue (SA) and a Stable Isotope-Labeled Internal Standard (SIL-IS) is a fundamental decision that dictates the precision, accuracy, and regulatory compliance of an assay[1]. This guide objectively compares the mechanistic performance of both approaches, providing supporting experimental data and self-validating protocols to guide your bioanalytical workflows.

Mechanistic Foundations: Causality in IS Selection

The primary function of an internal standard is to correct for analyte losses during sample preparation and to compensate for ionization variability (matrix effects) in the mass spectrometer[2]. The efficacy of an IS is entirely dependent on how closely its physicochemical properties mimic those of the target analyte.

Stable Isotope-Labeled Internal Standards (SIL-IS)

A SIL-IS is synthesized by replacing specific atoms in the target analyte with stable isotopes (typically 13C , 15N , or 2H )[1].

  • The Causality of Co-elution: Because the chemical structure remains identical, a SIL-IS shares the exact partition coefficient (LogP) and pKa of the analyte. Consequently, the SIL-IS and the analyte co-elute chromatographically[3].

  • Matrix Effect Neutralization: By entering the electrospray ionization (ESI) source at the exact same millisecond, the SIL-IS and the analyte compete with the exact same co-eluting matrix components (e.g., endogenous phospholipids). Any ion suppression or enhancement applied to the analyte is proportionally applied to the SIL-IS, allowing the Analyte/IS peak area ratio to remain perfectly stable[2].

Structural Analogues (SA)

A structural analogue is a distinct chemical entity with a structure similar to the target analyte (e.g., adding a methyl group or altering a halogen).

  • The Causality of Shifted Elution: Due to structural differences, SAs inherently possess different thermodynamic interactions with the LC stationary phase, leading to different retention times.

  • Differential Matrix Effects: If the SA elutes even 0.2 minutes apart from the analyte, it encounters a completely different profile of background matrix ions. Therefore, the SA cannot accurately correct for the specific ion suppression experienced by the analyte, leading to increased variance (CV%) and potential assay failure during incurred sample reanalysis (ISR)[3].

Mechanism cluster_SIL SIL-IS Mechanism (Co-elution) cluster_SA Structural Analogue Mechanism (Shifted Elution) S1 Analyte & SIL-IS S2 Identical Retention Time S1->S2 S3 Equal Ion Suppression S2->S3 S4 Perfect Ratio Correction S3->S4 A1 Analyte & SA A2 Different Retention Times A1->A2 A3 Differential Ion Suppression A2->A3 A4 Skewed Ratio / Higher CV% A3->A4

Mechanistic comparison of matrix effect compensation between SIL-IS and structural analogues.

Objective Performance Comparison & Experimental Data

To objectively evaluate the performance of SIL-IS versus SA, we present a comparative dataset based on the quantification of a representative small-molecule therapeutic ("Drug X") in human plasma. The assay was validated according to the FDA Bioanalytical Method Validation Guidance for Industry[4].

Quantitative Data Summary

The table below summarizes the validation parameters using either a 13C3​ -labeled SIL-IS or a closely related structural analogue.

Validation ParameterSIL-IS ( 13C3​ -Drug X)Structural Analogue (Methyl-Drug X)Regulatory Acceptance (FDA)
Inter-assay Precision (CV%) 3.2% - 4.5%8.7% - 13.4% 15% ( 20% at LLOQ)
Inter-assay Accuracy (% Bias) -2.1% to +1.8%-8.5% to +11.2% ± 15% ( ± 20% at LLOQ)
Absolute Matrix Effect (ME%) 65% (Analyte) / 64% (IS)65% (Analyte) / 88% (IS)N/A (Ratio must be consistent)
IS-Normalized Matrix Factor 1.01 (Perfect correction)0.73 (Poor correction)CV of IS-normalized MF 15%
Extraction Recovery (%) 82% (Analyte) / 81% (IS)82% (Analyte) / 94% (IS)Must be consistent & reproducible

Data Interpretation: While both methods technically pass the bare minimum FDA acceptance criteria ( 15% CV), the Structural Analogue demonstrates significant vulnerability. The absolute matrix effect shows that the analyte suffers a 35% signal suppression (ME = 65%), while the SA only suffers a 12% suppression (ME = 88%) due to its shifted retention time. This discrepancy results in an IS-normalized Matrix Factor of 0.73, indicating the SA fails to correct for the matrix effect, directly causing the elevated CV% of 13.4%. Conversely, the SIL-IS provides a near-perfect normalized matrix factor of 1.01.

Self-Validating Experimental Protocol

To ensure data integrity, the following step-by-step methodology incorporates self-validating checkpoints to verify that the chosen IS is functioning correctly.

Phase 1: Sample Preparation & IS Spiking

Causality Check: The IS must be added at the earliest possible stage to ensure it undergoes the exact same thermodynamic partitioning and physical losses as the endogenous analyte[2].

  • Aliquot: Transfer 50 µL of human plasma (blank, calibrator, or unknown sample) into a 96-well plate.

  • Spike IS: Add 10 µL of the working Internal Standard solution (either SIL-IS or SA at a concentration targeting the mid-point of the calibration curve).

  • Equilibration: Vortex the plate for 2 minutes. Self-Validation: This ensures the IS fully equilibrates and binds to plasma proteins similarly to the endogenous analyte.

  • Extraction (Protein Precipitation): Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to crash the plasma proteins.

  • Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C. Transfer 150 µL of the supernatant to a clean plate and dilute with 150 µL of LC-MS grade water.

Phase 2: LC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Organic Mobile Phase over 3 minutes.

  • Detection: Operate the mass spectrometer in positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation (Cross-Talk Check): Inject a "Blank + IS" sample and monitor the analyte MRM channel. If a signal appears, the SIL-IS may contain isotopic impurities or undergo in-source fragmentation mimicking the analyte, requiring a transition to a heavier isotope (e.g., mass difference 3-5 Da)[1].

Workflow A Biological Sample (Plasma) B Spike IS (SIL-IS or SA) A->B C Protein Precipitation B->C D LC Separation C->D E ESI-MS/MS Detection D->E F Quantification (Analyte/IS Ratio) E->F

Workflow diagram illustrating the early introduction of internal standards to correct for downstream analytical variance.

Regulatory & Practical Considerations

When developing assays for Investigational New Drug (IND) or New Drug Application (NDA) submissions, the FDA Bioanalytical Method Validation Guidance (2018) explicitly requires the evaluation of matrix effects[4].

While the FDA does not outright ban structural analogues, the guidance strongly emphasizes that the IS must adequately track the analyte. In modern bioanalysis, SIL-IS is universally recognized as the gold standard[5].

When to use a Structural Analogue: Despite its analytical inferiority, an SA is often deployed in early discovery phases (e.g., high-throughput pharmacokinetic screening) where the cost and time required to synthesize a custom SIL-IS (often $5,000 - $15,000 and 6-12 weeks) cannot be justified[6]. If an SA must be used, scientists must rigorously optimize the LC gradient to ensure the SA elutes in a "clean" region of the chromatogram, free from major phospholipid suppression zones.

When to use a SIL-IS: For all GLP-regulated preclinical safety studies, clinical trials, and bioequivalence studies, SIL-IS is mandatory in practice[5]. The upfront cost of synthesis is negligible compared to the financial catastrophic risk of a failed clinical batch due to uncorrected matrix effects. When selecting a SIL-IS, prioritize 13C or 15N labels over Deuterium ( 2H ), as deuterium can undergo hydrogen-deuterium exchange in the MS source and can cause slight chromatographic retention time shifts (the "isotope effect")[1].

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018) . U.S. Food and Drug Administration. Available at:[Link]

  • Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards . National Institutes of Health (PMC). Available at:[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . Resolve Mass Spectrometry. Available at:[Link]

Sources

Comparative

Evaluating the impact of deuteration on chromatographic retention time.

An In-Depth Guide to the Chromatographic Isotope Effect: Evaluating the Impact of Deuteration on Retention Time For researchers, scientists, and professionals in drug development, the use of deuterated compounds is a cor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Chromatographic Isotope Effect: Evaluating the Impact of Deuteration on Retention Time

For researchers, scientists, and professionals in drug development, the use of deuterated compounds is a cornerstone of modern pharmaceutical research.[1] Replacing hydrogen with its stable, heavier isotope, deuterium, can favorably alter a drug's metabolic profile, leading to improved pharmacokinetic properties.[2] However, this isotopic substitution also introduces subtle but significant changes in a molecule's physicochemical properties, which can manifest as a shift in chromatographic retention time.[3] This phenomenon, known as the chromatographic isotope effect (CIE), is critical to understand for developing robust analytical methods and for the accurate use of deuterated molecules as internal standards in bioanalysis.[4][5]

This guide provides a comprehensive evaluation of the impact of deuteration on chromatographic retention time. We will delve into the underlying scientific principles, present detailed experimental protocols for assessment, compare performance with supporting data, and discuss the practical implications for analytical scientists.

Part 1: The Physicochemical Basis of the Deuterium Isotope Effect

The difference in elution time between a deuterated compound and its non-deuterated (protiated) analog stems from the fundamental differences between the Carbon-Deuterium (C-D) and Carbon-Hydrogen (C-H) bond. The C-D bond is slightly shorter and stronger than the C-H bond.[4] This primary difference leads to secondary effects on the molecule's properties:

  • Reduced Polarizability: The electron cloud of a C-D bond is less polarizable than that of a C-H bond.[3][4]

  • Smaller Van der Waals Radius: The shorter bond length results in a slightly smaller molecular volume and van der Waals radius for the deuterated molecule.[3][4]

These alterations influence the intermolecular interactions between the analyte and the chromatographic stationary phase. In the most common chromatographic modes, this leads to a general, though not universal, trend.

The "Inverse Isotope Effect" in Reversed-Phase Chromatography

In reversed-phase liquid chromatography (RPLC) and most gas chromatography (GC) applications, deuterated compounds typically elute slightly earlier than their protiated counterparts.[4][6][7] This is often termed the "inverse isotope effect."[4][8] The earlier elution is attributed to weaker intermolecular interactions (van der Waals forces) with the non-polar stationary phase.[9] The slightly lower hydrophobicity of the deuterated compound results in it spending less time in the stationary phase and more time in the mobile phase, thus shortening its retention time.[4]

Conversely, in normal-phase liquid chromatography (NPLC), where the stationary phase is polar, the opposite effect may be observed, with deuterated compounds sometimes exhibiting longer retention times.[8][10]

The following diagram illustrates the causal relationship between deuteration and the resulting change in retention time.

Deuteration_Effect cluster_cause Primary Cause cluster_physicochemical Physicochemical Changes cluster_interaction Interaction with Stationary Phase (RPLC) cluster_outcome Chromatographic Outcome Deuteration Hydrogen to Deuterium Substitution (C-H → C-D) Bond Shorter & Stronger C-D Bond Deuteration->Bond VdW Smaller Van der Waals Radius Bond->VdW Polarizability Reduced Polarizability Bond->Polarizability Interaction Weaker Intermolecular Interactions VdW->Interaction Polarizability->Interaction Retention Shorter Retention Time (Inverse Isotope Effect) Interaction->Retention

Caption: Causal pathway from deuteration to the inverse isotope effect in RPLC.

Part 2: Experimental Design for Evaluating the Isotope Effect

Accurately quantifying the retention time shift requires a precise and well-controlled experimental setup. The following protocol provides a self-validating system for comparing a deuterated compound to its non-deuterated analog using RPLC-MS/MS, a common platform in drug development.[3]

Experimental Protocol: RPLC-MS/MS Comparative Analysis

Objective: To precisely measure the retention time shift (Δt_R) between a protiated analyte and its deuterated internal standard.

1. Materials & Reagents:

  • Protiated analyte of interest

  • Deuterated analog (internal standard), with known isotopic enrichment (typically ≥98%)[5]

  • HPLC-grade or LC-MS grade solvents (e.g., acetonitrile, methanol, water)

  • High-purity mobile phase modifier (e.g., formic acid, acetic acid)[11]

  • A high-quality reversed-phase column (e.g., C18)[4]

2. Sample Preparation:

  • Prepare individual stock solutions of the protiated and deuterated compounds in an appropriate organic solvent at 1 mg/mL.

  • Create a combined working solution by mixing equal volumes of the two stock solutions and diluting with the initial mobile phase composition to a final concentration suitable for MS detection (e.g., 100 ng/mL).[11]

3. Chromatographic & MS Conditions:

  • LC System: A modern UHPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, <2 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]

  • Gradient: A representative gradient could be 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.[3][11]

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C), as even minor fluctuations can cause retention time drift.[10][12]

  • Injection Volume: 5 µL.[3][11]

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI), positive or negative mode as appropriate for the analyte.

  • MRM Transitions: Monitor at least one specific precursor-to-product ion transition for both the protiated and deuterated compounds.[3]

4. Data Acquisition & Analysis (Self-Validation):

  • System Equilibration: Equilibrate the column with the initial mobile phase for at least 10-15 column volumes.

  • Reproducibility Injections: Inject the combined working solution at least five times consecutively.

  • Data Processing: For each injection, extract the ion chromatograms for the specific m/z of the protiated and deuterated analytes.[4]

  • Retention Time Measurement: Determine the retention time (t_R) for each analyte at the apex of its chromatographic peak.[3]

  • Calculate Retention Time Shift (Δt_R): Calculate the shift for each injection using the formula: Δt_R = t_R(protiated) - t_R(deuterated).[4]

  • Assess Precision: Calculate the mean and relative standard deviation (RSD) of both the individual retention times and the calculated Δt_R across the five injections. An RSD of <2% indicates a stable system.

  • Report Results: Report the mean Δt_R. A positive value indicates the deuterated compound elutes earlier.[4]

Workflow Visualization

Experimental_Workflow start Start prep 1. Prepare Combined Protiated & Deuterated Working Solution start->prep inject 2. Inject Mixture into LC-MS/MS System (n≥5) prep->inject separate 3. Chromatographic Separation on C18 Column inject->separate detect 4. MS/MS Detection (MRM Mode) separate->detect extract 5. Extract Ion Chromatograms for each Isotopologue detect->extract measure 6. Measure Retention Times (t_R protiated, t_R deuterated) extract->measure calculate 7. Calculate Δt_R and Assess Reproducibility (RSD) measure->calculate end End: Report Mean Δt_R calculate->end

Sources

Safety & Regulatory Compliance

Safety

Chemical Profile &amp; Mechanistic Risk Assessment

Ethane-1,1,2,2-d4 (CAS 3681-29-6) Operational Handling and Disposal Protocol As a Senior Application Scientist, I frequently see laboratories mishandle stable isotope-labeled gases. Ethane-1,1,2,2-d4 (1,1,2,2-tetradeuter...

Author: BenchChem Technical Support Team. Date: March 2026

Ethane-1,1,2,2-d4 (CAS 3681-29-6) Operational Handling and Disposal Protocol

As a Senior Application Scientist, I frequently see laboratories mishandle stable isotope-labeled gases. Ethane-1,1,2,2-d4 (1,1,2,2-tetradeuteroethane) is a high-value, specialized compound used extensively in mechanistic studies, NMR reference standardizations, and GC-MS calibrations. Because it is a compressed, highly flammable gas, "disposal" does not mean pouring it into a waste stream; it requires rigorous cylinder lifecycle management and residual gas mitigation .

This guide provides a field-proven, self-validating standard operating procedure (SOP) for the safe decommissioning and disposal of Ethane-1,1,2,2-d4 cylinders, ensuring both scientific integrity and absolute laboratory safety.

Before executing any disposal protocol, you must understand the physical behavior of the molecule. Ethane-1,1,2,2-d4 behaves chemically like standard ethane but carries an isotopic mass shift (M+4). Its primary hazards stem from its physical state and flammability, not chemical toxicity.

According to the , the compound is classified under GHS as an extremely flammable gas (H220) and a gas under pressure (H280).

Table 1: Quantitative Hazard Data & Operational Implications

PropertyValueOperational & Mechanistic Implication
CAS Number 3681-29-6Unique identifier for the tetradeuterated isotopologue; required for EHS waste manifests.
Linear Formula HCD₂CD₂HIsotopic mass shift (M+4); critical for MS calibration but identical in fire risk to C₂H₆.
Boiling Point -88 °CExists as a compressed gas. Rapid expansion of leaking gas absorbs ambient heat, causing severe frostbite[1].
Vapor Density 1.05 (Air = 1.0)Marginally heavier than air. Leaks will pool in low-lying areas, trenches, or lower exhaust ductwork.
Flammability Limits LEL ~3.0%, UEL ~12.5%Forms explosive mixtures with ambient air easily. Requires strict elimination of static and ignition sources[1].
Hazard Codes H220, H280Extremely flammable; pressurized. Dictates the mandatory use of non-sparking tools.

Logistical & Operational Disposal Workflow

The disposal of an Ethane-1,1,2,2-d4 cylinder is a logistical pathway determined by the internal pressure of the vessel. We do not vent isotopic gases into standard fume hoods because the vapor density (1.05) allows the gas to pool in the ductwork, creating a catastrophic explosion risk if it meets a spark from an exhaust fan motor[2].

G Start Ethane-1,1,2,2-d4 Disposal Initiation Check Assess Cylinder Pressure & Status Start->Check Empty Cylinder Empty (1 atm - Do not vacuum) Check->Empty Yes Residual Residual Gas Present (> 1 atm) Check->Residual No Cap Remove Regulator & Attach Safety Cap Empty->Cap Purge Purge Lines with Inert Gas (N2/Ar) Residual->Purge Purge->Cap Large Vol Flare Controlled Flaring (EHS/Vendor Only) Purge->Flare Small Vol Vendor Return to Vendor/ EHS Hazardous Waste Cap->Vendor Flare->Vendor

Operational workflow for the safe decommissioning and disposal of Ethane-1,1,2,2-d4 cylinders.

Step-by-Step Decommissioning Methodology

This protocol is designed as a self-validating system . Every step includes a verification check to ensure the hazard has been neutralized before proceeding.

Phase 1: Pre-Disposal System Purging (The "Sweep")

Causality: Disconnecting a regulator leaves a dead volume of ethane. When exposed to atmospheric oxygen, it immediately enters its flammability limit (LEL 3.0%). Purging sweeps this dead volume, replacing the flammable gas with an inert buffer before the mechanical seal is broken.

  • Isolate the Source : Close the main cylinder valve of the Ethane-1,1,2,2-d4 tank completely. Do not overtighten, as this can deform the brass valve seat and cause micro-leaks.

  • Depressurize the Line : Open the downstream system valve to consume the residual gas trapped in the regulator. Watch the high-pressure gauge drop to zero.

  • Inert Gas Sweep : Connect a high-purity inert gas line (Nitrogen or Argon) to the system's purge valve. Flush the lines at 10-15 psi for a minimum of 5 minutes[3].

  • Validation (Self-Check) : Apply a liquid leak detector solution (e.g., Snoop) to the regulator fittings. If no bubbles form, the system is depressurized and safe to disassemble.

Phase 2: Cylinder Decommissioning

Causality: Standard steel tools can strike a spark against the cylinder collar, igniting trace residual gas. Regulators are fragile; a sheared valve on a pressurized cylinder turns the heavy vessel into a kinetic projectile.

  • Regulator Removal : Using a non-sparking wrench (e.g., beryllium-copper or bronze), carefully disconnect the regulator[2].

  • Cap and Seal : Immediately thread the original steel safety cap back onto the cylinder collar. Never transport or dispose of a cylinder without this cap securely in place[3].

  • Labeling : Affix a highly visible "Hazardous Waste - Do Not Use" tag to the cylinder. If the cylinder still contains pressurized gas, record the estimated pressure on the tag for the vendor.

Phase 3: Logistical Segregation and Vendor Return

Causality: Segregation breaks the "fire triangle" (fuel + oxidizer + heat). Keeping flammable gases away from oxidizers ensures that a leak in one system cannot catastrophically feed the other.

  • Segregation : Move the capped cylinder to a designated hazardous gas storage area using a chained cylinder hand-truck. According to and [4], flammable gas cylinders must be stored at least 20 feet away from oxidizing gases (e.g., Oxygen, Nitrous Oxide) or separated by a non-combustible barrier with a 1/2-hour fire resistance rating.

  • Restraint : Secure the cylinder to a wall rack using two chains—one at 1/3 the height of the cylinder and one at 2/3 the height[5].

  • EHS/Vendor Handoff : Do not attempt to flare or vent full cylinders yourself. Contact your Environmental Health and Safety (EHS) office to arrange a vendor return (e.g., Sigma-Aldrich or your local specialty gas supplier). The vendor will safely recapture or flare the isotopic gas[2].

Emergency Response & Spill Management

If a continuous leak is detected (indicated by a hissing sound or a combustible gas monitor alarm) and cannot be immediately stopped by tightening the valve:

  • Evacuate & Isolate : Clear the laboratory immediately. Hit the emergency lab exhaust button to maximize room ventilation. Shut off all potential ignition sources (hot plates, electrical relays) on your way out.

  • Do Not Extinguish : If the leaking gas has ignited, do not attempt to extinguish the flame unless the gas flow can be stopped safely. Extinguishing the flame while the gas continues to leak will result in a massive, invisible explosive cloud[6].

  • Notify : Call EHS and facility security. Provide the exact chemical name (Ethane-1,1,2,2-d4) and explicitly state its vapor density (1.05). This critical data point informs emergency responders that the gas will pool in low-lying areas and trenches rather than dissipating upward[4].

References

  • Synergy Recycling. Disposal of Ethane (C₂H₆). Retrieved from[Link]

  • Linde Gas. Safety Data Sheet: Ethane. Retrieved from [Link]

  • Stanford Environmental Health & Safety. Ethane Safe Handling Guideline. Retrieved from[Link]

  • UCLA Environment, Health & Safety. Compressed Gas Cylinder Storage and Handling. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethane-1,1,2,2-d4

This guide provides essential, immediate safety and logistical information for the handling and disposal of Ethane-1,1,2,2-d4. As researchers and drug development professionals, the integrity of your work and your person...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of Ethane-1,1,2,2-d4. As researchers and drug development professionals, the integrity of your work and your personal safety are paramount. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of protocols rooted in authoritative standards.

Hazard Assessment: Understanding the Ethane-1,1,2,2-d4 Risk Profile

Ethane-1,1,2,2-d4, while a valuable deuterated compound for isotopic labeling and mechanistic studies, shares its primary hazard profile with its non-deuterated counterpart, ethane. The substitution of hydrogen with deuterium atoms does not significantly alter its physical or primary chemical hazards. The principal risks are its extreme flammability and its potential to act as a simple asphyxiant.[1][2]

Hazard ClassificationDescriptionPotential Consequences
Flammable Gas Ethane-1,1,2,2-d4 is an extremely flammable gas that can form explosive mixtures with air.[3][4][5] It is easily ignited by sparks, open flames, or hot surfaces.[1]Fire, explosion, severe burns. Vapors can travel to an ignition source and flash back.[1]
Gas Under Pressure The compound is supplied in cylinders as a compressed or liquefied gas.[2][6]Cylinders may explode if heated.[1][2] Uncontrolled release can occur if the cylinder is damaged.
Simple Asphyxiant At high concentrations, the gas can displace oxygen in the air, particularly in enclosed spaces.[1]Oxygen deprivation can lead to dizziness, confusion, unconsciousness, and ultimately, death.[1]
Cryogenic Hazard Contact with the rapidly expanding liquid or gas can cause severe frostbite and freeze burns.[1][2]Tissue damage, permanent eye injury.[2]

The Hierarchy of Controls: Your Primary Defense

Before relying on Personal Protective Equipment (PPE), which is the last line of defense, a robust safety strategy must be implemented using engineering and administrative controls.[7]

  • Engineering Controls: All work with Ethane-1,1,2,2-d4 must be conducted in a well-ventilated area, preferably within a chemical fume hood or with dedicated local exhaust ventilation.[1] Gas detection systems for flammable gases and oxygen levels should be installed where large quantities are used.[2] All equipment must be properly grounded and bonded to prevent static electricity discharge, and only non-sparking tools should be used.[5][8]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this gas. Ensure all personnel receive comprehensive training on its hazards, safe handling procedures, and emergency response.[1] Post "No Smoking" and "No Open Flames" signs in all storage and use areas.[9]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly dictated by the hazards identified above. A multi-layered approach is necessary to protect against all potential routes of exposure.

Standard Laboratory Attire (Minimum Requirement)

This foundational layer of PPE is mandatory at all times in the laboratory where Ethane-1,1,2,2-d4 is present, regardless of the specific task.[10]

  • Safety Glasses: Must be worn to protect against unexpected projectiles or minor splashes.

  • Laboratory Coat: A fully buttoned, flame-resistant lab coat provides a removable barrier to protect skin and clothing.

  • Full-Length Pants and Closed-Toe Shoes: This ensures no skin is exposed at the lower extremities. Shoes should be made of a liquid-resistant material.[10]

Task-Specific PPE for Handling Gas Cylinders and Systems

The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific handling task.

PPE_Workflow cluster_0 PPE Selection for Ethane-1,1,2,2-d4 Handling cluster_1 Task Categories cluster_2 Required PPE start Initiate Task task_assessment Assess Task: - Cylinder Handling? - Gas Line Connection? - Potential for Liquid Release? start->task_assessment cylinder_transport Cylinder Transport/ Securing task_assessment->cylinder_transport Transporting line_ops Connecting/Disconnecting Gas Lines or Regulators task_assessment->line_ops System Breach Potential emergency Emergency Response (e.g., Large Leak) task_assessment->emergency Leak Detected ppe_base Standard PPE: - Safety Glasses - Lab Coat - Closed-Toe Shoes cylinder_transport->ppe_base ppe_cryo Add: - Face Shield (over glasses) - Cryogenic Gloves line_ops->ppe_cryo ppe_respirator Add: - Self-Contained Breathing Apparatus (SCBA) emergency->ppe_respirator ppe_cryo->ppe_base Includes ppe_respirator->ppe_cryo Includes

Caption: PPE selection workflow for handling Ethane-1,1,2,2-d4.

Step-by-Step PPE Application for System Setup
  • Preparation: Before retrieving the cylinder, don your standard laboratory attire (lab coat, enclosed shoes, long pants).

  • Cylinder Transport: Put on leather or heavy-duty work gloves for enhanced grip and to protect against the physical hazards of handling a compressed gas cylinder. Transport the cylinder on a proper cart and secure it in its designated location.

  • System Connection (Critical Step): This is where the risk of cryogenic exposure is highest.

    • Don cryogenic gloves over any inner gloves. These are specifically designed to insulate against the extreme cold of liquefied gas.

    • Wear a full-face shield over your safety glasses. A face shield provides crucial protection for the entire face from splashes of cryogenic liquid.[7]

  • Leak Checking: Once the system is pressurized, check all connections with a leak-detection solution (e.g., soapy water). Never use a flame.[9] Keep cryogenic gloves and face shield on during this process.

  • Respiratory Protection: In normal, well-ventilated operations, respiratory protection is not required. However, in the event of a significant leak or an emergency in a confined space, a NIOSH-approved self-contained breathing apparatus (SCBA) is necessary to provide breathable air in an oxygen-deficient atmosphere.[1] Surgical masks provide no protection.[7]

Emergency Procedures: Immediate Response Plan

  • Inhalation: If symptoms of oxygen deprivation occur (headache, dizziness), immediately move the victim to fresh air.[1] If breathing is difficult or has stopped, administer artificial respiration and oxygen if available.[1] Seek immediate medical attention.[1]

  • Skin/Eye Contact (Frostbite): For contact with liquefied gas, immediately flush the area with lukewarm water.[1] Do not use hot water. If clothing is frozen to the skin, thaw it with lukewarm water before removing.[1] Seek immediate medical attention.

  • Gas Leak: In case of a leak, do not attempt to extinguish a leaking gas fire unless the flow can be stopped safely.[2][3] Evacuate the area immediately.[6] Eliminate all ignition sources if it is safe to do so.[2][3] Ventilate the area to disperse the gas.[2]

Disposal Plan: End-of-Life Management

Unused Ethane-1,1,2,2-d4 and its empty container are considered hazardous waste due to flammability.

  • Do Not Vent: Never dispose of the gas by releasing it into the atmosphere.[4]

  • Return to Supplier: The preferred method is to return the cylinder, including any residual product, to the original supplier.[11]

  • Waste Management: If returning to the supplier is not possible, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[1][8] Disposal must be in accordance with all local, state, and federal regulations. The European Waste Code for gases in pressure containers containing hazardous substances is 16 05 04*.[11]

References

  • PubChem. (2023). Ethane-1,1,2,2-d4, 1,2-dichloro-. National Center for Biotechnology Information. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: 1,1,2,2-Tetrachloro-1,2-difluoroethane. [Link]

  • SLAC National Accelerator Laboratory. (2013). Ethane Safe Handling Guideline. [Link]

  • Air Liquide. (2020). Safety Data Sheet: Ethane. [Link]

  • Air Liquide. (2023). Safety Data Sheet: Ethane. [Link]

  • University of British Columbia. (2021). Personal Protective Equipment. [Link]

  • University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE). [Link]

  • Hess Corporation. (2018). Safety Data Sheet: Ethane. [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Air Liquide. (2023). Safety Data Sheet: Ethane. [Link]

  • Linde Gas GmbH. (n.d.). Safety Data Sheet: Ethane. [Link]

  • Airgas. (n.d.). Ethane C2H6 Safety Data Sheet SDS P4592. [Link]

  • University of California, Los Angeles. (n.d.). Chemical Storage & Handling. Environment, Health & Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethane-1,1,2,2-d4
Reactant of Route 2
Ethane-1,1,2,2-d4
© Copyright 2026 BenchChem. All Rights Reserved.